1H,1'H-4,4'-bipyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1H-pyrazol-4-yl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-5(2-8-7-1)6-3-9-10-4-6/h1-4H,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYGFECUFVDWKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C2=CNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368591 | |
| Record name | 4,4'-Bi-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25240-33-9 | |
| Record name | 4,4'-Bi-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Thermodynamic Architecture of 1H,1'H-4,4'-Bipyrazoles: A Technical Guide
This guide details the thermodynamic stability, synthetic pathways, and characterization of 1H,1'H-4,4'-bipyrazole derivatives. It is structured to provide actionable insights for researchers in supramolecular chemistry and MOF/COF design.
Executive Summary
1H,1'H-4,4'-bipyrazole (
This guide dissects the energetic penalties of tautomerization, provides a self-validating synthesis protocol for the standard derivative (3,3',5,5'-tetramethyl-4,4'-bipyrazole), and establishes characterization benchmarks.
Part 1: The Thermodynamic Landscape
Tautomeric Equilibrium & Proton Dynamics
The 4,4'-bipyrazole core exhibits annular tautomerism. While the 1H-form is aromatic and stable, the position of the proton relative to the inter-ring bond (C4-C4') creates distinct energetic states.
-
Ground State (1H,1'H): The most stable tautomer in the gas phase and solution. The protons reside on the nitrogen atoms furthest from the steric bulk of the opposing ring (in unsubstituted cases) or are governed by solvent dipole interactions.
-
High-Energy States (2H, 2'H): Tautomers where protons reside on adjacent nitrogens (relative to the C-C bond) suffer from electrostatic repulsion and are generally not observed unless stabilized by metal coordination or specific crystal packing forces.
Thermodynamic Penalty: The energy gap between the preferred 1H,1'H tautomer and the 2H-isomers is estimated at
Rotational Barriers (Twist vs. Planar)
The C4-C4' bond allows rotation, but the conformation is thermodynamically bistable:
-
Twisted (Solution/Gas Phase): To minimize steric repulsion between the NH groups (or substituents at 3,3'/5,5') of the two rings, the molecule adopts a twisted conformation (dihedral angle
). -
Planar (Solid State/MOFs): In the crystalline state, packing forces and intermolecular Hydrogen Bonding (HB) networks often overcome the rotational barrier, flattening the molecule to maximize
- stacking or satisfy coordination geometries.
Figure 1: Thermodynamic flow from the ground state tautomer to solid-state stabilization. The twist minimizes steric clash in solution, while lattice energy stabilizes the planar form in crystals.
Part 2: Synthetic Protocol (Self-Validating)
Synthesis of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole
Rationale: Direct condensation of hydrazine with 1,1,2,2-tetraacetylethane is the most robust route. The precursor is generated via oxidative coupling of acetylacetone, a self-indicating reaction (iodine color disappearance).
Target Compound:
Phase 1: Oxidative Coupling (Precursor Synthesis)
-
Reagents: Acetylacetone (200 mmol), Sodium Ethoxide (200 mmol), Iodine (
, 100 mmol), Ethanol (anhydrous). -
Mechanism: Formation of the sodium enolate of acetylacetone, followed by radical oxidative coupling induced by Iodine.
-
Procedure:
-
Dissolve Na (4.6 g) in EtOH (100 mL) to form NaOEt.
-
Add Acetylacetone (20.5 mL) dropwise at
. Stir for 30 min. -
Add solution of
(25.4 g in EtOH) dropwise. Validation Point: The deep purple color of iodine should disappear instantly upon hitting the solution, indicating rapid consumption of the enolate. -
The product (1,1,2,2-tetraacetylethane) precipitates as a white solid. Filter, wash with water, and dry. Yield: ~70-80%.
-
Phase 2: Double Condensation (Ring Closure)
-
Reagents: 1,1,2,2-Tetraacetylethane (from Phase 1), Hydrazine Hydrate (excess, 65%), Ethanol.
-
Procedure:
-
Suspend tetraacetylethane (10 g) in Ethanol (100 mL).
-
Add Hydrazine Hydrate (5 mL, excess) slowly. The reaction is exothermic.[1]
-
Reflux for 2–4 hours. Validation Point: The suspension will dissolve (forming the soluble intermediate) and then reprecipitate the bipyrazole product as the reaction proceeds and cools.
-
Cool to room temperature. Filter the white crystalline solid.
-
Purification: Recrystallize from DMF/Ethanol or sublime under vacuum if high purity is required for MOF synthesis.
-
Figure 2: Synthetic workflow for the 4,4'-bipyrazole scaffold via the tetraacetylethane route.
Part 3: Characterization & Stability Benchmarks
To ensure scientific integrity, the synthesized material must meet specific physicochemical criteria. The high melting point is a direct consequence of the intermolecular hydrogen bonding described in Section 1.2.
Physicochemical Data Table
| Parameter | Specification (Expected) | Validation Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Melting Point | 298 – 300 °C | DSC / Capillary (Uncorrected) |
| DMSO- | ||
| Solubility | Soluble in DMSO, DMF, MeOH; Insoluble in | Solubility Test |
| Thermal Stability ( | Stable up to ~340 °C | TGA (under |
| Potentiometric Titration (mixed solvent) |
Solid-State Validation (XRD)
In the solid state, 4,4'-bipyrazoles typically crystallize in the monoclinic or triclinic systems.
-
Key Feature: Look for
hydrogen bonds linking molecules into infinite chains or ribbons. -
Interplanar Angle: In the crystal lattice, the two pyrazole rings may be twisted (
) or planar depending on solvates. Planarity often indicates strong -stacking interactions.
Part 4: Applications in Supramolecular Chemistry
The thermodynamic stability of the 4,4'-bipyrazole unit makes it an ideal "tecton" (building block) for:
-
Metal-Organic Frameworks (MOFs): The exo-bidentate nitrogen atoms coordinate to metal clusters (e.g.,
clusters) to form highly porous, water-stable frameworks. The hydrophobicity of the methyl groups (in the tetramethyl derivative) protects the metal nodes from hydrolysis.-
Example: Separation of
using bipyrazole-based MOFs.
-
-
Covalent Organic Frameworks (COFs): The stability of the pyrazole ring under acidic/basic conditions allows for robust post-synthetic modifications.
References
-
Synthesis & Crystal Structure: Domasevitch, K. V., et al. "Preparative synthesis of 3(5),3'(5')-dimethyl-4,4'-bipyrazole, a new multi-purpose tecton."[2] Tetrahedron Letters, 2015.
-
MOF Applications: Zhang, J., et al. "Water-Stable Microporous Bipyrazole-Based Framework for Efficient Separation of MTO Products." ACS Applied Materials & Interfaces, 2023.
-
Thermodynamic Data: "3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole Properties." ChemicalBook / PubChem Data.
-
Tautomerism Studies: Alkorta, I., et al. "Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study." RSC Advances, 2018.
Sources
An In-Depth Technical Guide to the Solubility of 4,4'-Bipyrazole in Organic Solvents
This technical guide provides a comprehensive framework for determining the solubility of 4,4'-bipyrazole in various organic solvents. Recognizing the current scarcity of publicly available quantitative data for this specific compound, this document is designed to empower researchers, scientists, and drug development professionals with the methodologies and theoretical understanding necessary to generate high-quality, reproducible solubility data. The guide details experimental protocols, analytical quantification techniques, and thermodynamic modeling, ensuring a robust and scientifically sound approach to this critical physicochemical parameter.
Introduction to 4,4'-Bipyrazole and the Significance of its Solubility
4,4'-Bipyrazole is a heterocyclic organic compound comprised of two pyrazole rings linked at the 4 and 4' positions. The presence of multiple nitrogen atoms and the aromatic nature of the rings impart unique chemical properties, making it a valuable building block in medicinal chemistry, coordination chemistry, and materials science. The solubility of 4,4'-bipyrazole is a fundamental parameter that governs its utility in a multitude of applications. Accurate solubility data is essential for:
-
Reaction Kinetics and Process Development: The rate and efficiency of chemical reactions are often dependent on the concentration of the reactants in solution.
-
Purification and Crystallization: The selection of appropriate solvents is critical for effective purification and for obtaining high-quality crystalline material.
-
Formulation and Drug Delivery: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and the design of effective drug delivery systems.
Given the importance of this parameter, a systematic approach to its determination is paramount.
Predicted Qualitative Solubility Profile of 4,4'-Bipyrazole
Based on the molecular structure of 4,4'-bipyrazole, which contains both hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen) sites, a qualitative solubility profile can be predicted. This prediction serves as a preliminary guide for solvent selection in experimental studies.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic | Moderate to Good | Solvents like methanol and ethanol can engage in hydrogen bonding with the N-H and nitrogen atoms of the pyrazole rings. |
| Polar Aprotic | Moderate | Solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) can interact through dipole-dipole interactions.[1] |
| Non-Polar | Low to Sparingly Soluble | Non-polar solvents like hexane and toluene are less likely to effectively solvate the polar 4,4'-bipyrazole molecule.[2] |
It is crucial to emphasize that these are predictions and must be validated through experimental determination.[2]
Experimental Determination of Solubility: The Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid.[3][4] This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature until the solution is saturated.
Experimental Protocol
-
Preparation: Add an excess amount of 4,4'-bipyrazole to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Equilibration: Seal the vials and place them in a constant temperature water bath or incubator equipped with a shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is achieved.[5]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to prevent temperature-induced precipitation. Immediately filter the sample through a syringe filter (e.g., 0.22 µm) into a clean, pre-weighed vial.
-
Quantification: Determine the concentration of 4,4'-bipyrazole in the filtered saturated solution using a suitable analytical method as described in Section 4.
Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Method Workflow
Analytical Quantification of 4,4'-Bipyrazole
Accurate quantification of the dissolved 4,4'-bipyrazole is critical for obtaining reliable solubility data. Several analytical techniques are suitable for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of organic compounds.[6][7]
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column is a common choice for the analysis of heterocyclic compounds.[8]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The exact composition should be optimized to achieve good peak shape and resolution.
-
Calibration: Prepare a series of standard solutions of 4,4'-bipyrazole of known concentrations in the chosen solvent. Inject these standards into the HPLC system and construct a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve. Inject the diluted sample and determine its concentration from the calibration curve.
-
Solubility Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor.
Gravimetric Analysis
The gravimetric method is a simpler, though potentially less precise, alternative to chromatographic techniques.[9][10][11]
Methodology:
-
Sample Preparation: Accurately weigh a known volume of the filtered saturated solution in a pre-weighed evaporating dish.
-
Solvent Evaporation: Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of 4,4'-bipyrazole.
-
Drying: Dry the residue to a constant weight in a vacuum oven.[5][10]
-
Weighing: Accurately weigh the evaporating dish containing the dried residue.
-
Solubility Calculation: The mass of the dissolved 4,4'-bipyrazole is the difference between the final and initial weights of the evaporating dish. The solubility can then be expressed in terms of mass of solute per volume or mass of solvent.
Thermodynamic Modeling of Solubility Data
Thermodynamic models are valuable for correlating and predicting solubility data at different temperatures.[12][13] These models can reduce the number of experiments required and provide insights into the dissolution process.
The Apelblat and van't Hoff Models
The Apelblat and van't Hoff equations are commonly used to model the temperature dependence of solubility.[3][14][15]
-
van't Hoff Equation: This model relates the mole fraction solubility (x) to the absolute temperature (T) and is based on the assumption of an ideal solution.
-
Apelblat Equation: This is a semi-empirical model that provides a more accurate correlation for non-ideal solutions by incorporating additional fitting parameters.
Data Correlation and Prediction Workflow
Caption: Data Correlation and Prediction Workflow
Conclusion
References
- [No Author]. (n.d.). Determination of Solubility by Gravimetric Method.
- [No Author]. (2012, November 1). Analytical Methods.
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
- [No Author]. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Scribd.
- [No Author]. (n.d.). 211 ANALYTICAL CHEMISTRY Experiment No. 1 GRAVIMETRIC ANALYSIS Gravimetric methods are based on the determining the mass of a.
- BenchChem. (2025). A Technical Guide to the Solubility of 2-Methyl-6-nitrobenzaldehyde in Organic Solvents.
- BenchChem. (2025). An In-Depth Technical Guide to the Solubility of 4,4'-Diamino-2,2'-bipyridine in Common Organic Solvents.
- [No Author]. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles.
- [No Author]. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. PMC.
- [No Author]. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.
- [No Author]. (n.d.). 4,4'-bipyridine.
- Stepanov, K. S., Turmanidze, G. N., et al. (2023, October 6). Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances. Semantic Scholar.
- [No Author]. (2023, March 24). Silver(I) Coordination Polymer Ligated by Bipyrazole Me4bpzH2, [Ag(X)(Me4bpzH2)] (X = CF3CO2− and CF3SO3−, Me4bpzH2 = 3,3′,5,5′-Tetramethyl-4,4′-bipyrazole): Anion Dependent Structures and Photoluminescence Properties. MDPI.
- MilliporeSigma. (n.d.). Solvent Miscibility Table.
- Momeni, B. Z. (2022, May 27). What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine?. ResearchGate.
- [No Author]. (2025, January 30). Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. Pharmaceutical Sciences.
- [No Author]. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Request PDF. ResearchGate.
- [No Author]. (n.d.). High-performance liquid chromatographic determination of 4-methylpyrazole in plasma and in dialysate. PubMed.
- Trammell, R. L., Keith, L. H., & Walters, D. B. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
- BenchChem. (2025). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.
- [No Author]. (n.d.). Determination of 4‐methylpyrazole in plasma using solid phase extraction and HPLC. Scilit.
- [No Author]. (2024, September 28). Experimental measurement, thermodynamic analysis, and mathematical modeling for budesonide solubility in 1-propanol + water mixtures at T = (293.2 to 313.2) K. PMC.
- [No Author]. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PMC.
- [No Author]. (2025, September 20). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. ResearchGate.
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- 15. Experimental measurement, thermodynamic analysis, and mathematical modeling for budesonide solubility in 1-propanol + water mixtures at T = (293.2 to 313.2) K - PMC [pmc.ncbi.nlm.nih.gov]
pKa values and protonation sites of 1H,1'H-4,4'-bipyrazole
Technical Guide: pKa Values and Protonation Sites of 1H,1'H-4,4'-bipyrazole ( )[1]
Molecular Architecture & Tautomerism
The 4,4'-bipyrazole molecule consists of two planar five-membered rings.[1] Each ring contains two nitrogen atoms:
-
Pyrrole-like Nitrogen (
): Hydrogen bond donor.[1] -
Pyridine-like Nitrogen (
): Hydrogen bond acceptor and protonation site.[1]
Tautomeric Equilibrium
In solution,
Key Structural Feature: The 4,4'-connectivity conjugates the two aromatic systems, but the inductive effect of one pyrazole ring on the other renders the
Protonation Sites and Equilibria
The acid-base chemistry of
The Equilibria Scheme
-
Cationic Regime (Acidic pH): Protonation occurs at the pyridine-like nitrogens (
and ).[1] -
Neutral Regime (Neutral pH): The molecule exists primarily as the neutral species (
).[1] -
Anionic Regime (Basic pH): Deprotonation occurs at the pyrrole-like nitrogens (
and ).[1]
Visualization of Protonation States
The following diagram illustrates the sequential proton transfer steps.
Caption: Sequential protonation and deprotonation steps of 4,4'-bipyrazole. Red indicates acidic cationic forms; Green is the neutral ligand; Blue/Black are anionic forms used in coordination chemistry.
pKa Values: Data & Analysis
Experimental data for 4,4'-bipyrazole is often inferred from the parent pyrazole due to the molecule's low solubility in water.[1] However, reliable estimates and non-aqueous data provide the necessary operational parameters.
Table 1: Acid Dissociation Constants (Aqueous & Predicted)
| Equilibrium Step | Reaction | Estimated pKa (Water) | Reference Compound (Pyrazole) | Notes |
| pKa1 | ~ 1.5 - 2.0 | - | Electrostatic repulsion lowers pKa relative to mono-pyrazole.[1] | |
| pKa2 | ~ 2.5 | 2.52 (Experimental) | Pyridine-like N deprotonation.[1] | |
| pKa3 | ~ 14.3 | 14.21 (Experimental) | Pyrrole-like NH deprotonation.[1] | |
| pKa4 | > 15.0 | - | Second deprotonation is thermodynamically difficult in water.[1] |
Technical Insight:
-
Acidity (pKa3, pKa4): The predicted pKa for the first deprotonation of 4,4'-bipyrazole is 14.33 ± 0.50 .[1] This indicates that in aqueous solution,
is an extremely weak acid, essentially neutral.[1] Deprotonation requires strong bases (e.g., KOH, NaH) or solvothermal conditions often used in MOF synthesis.[1] -
Basicity (pKa1, pKa2): The conjugate acid of pyrazole has a pKa of 2.52. For 4,4'-bipyrazole, the first protonation (
) will occur near pH 2.[1]5. The second protonation ( ) is more difficult due to charge repulsion, likely occurring at pH < 1.5.[1]
Solvent Effects (DMSO vs. Water)
In organic synthesis and MOF fabrication, non-aqueous solvents are common.[1]
-
DMSO pKa: The acidity of pyrazoles decreases significantly in DMSO.[1] The pKa of pyrazole in DMSO is approximately 19.8 .[1]
-
Implication: When synthesizing MOFs in DMF or DMSO, the ligand is less acidic than in water, often requiring the addition of a base (e.g., triethylamine) or high temperatures to facilitate deprotonation and metal coordination.
Experimental Determination Protocol
To validate these values for a specific derivative or solvent system, the following spectrophotometric titration protocol is recommended. Potentiometric titration is often unsuitable due to the very low acidity (high pKa) and low solubility of the neutral species.
UV-Vis Spectrophotometric Titration Workflow
Objective: Determine
-
Preparation: Prepare a
M solution of in the target solvent (e.g., water with 5% methanol for solubility).[1] -
Acid Titration (for
):-
Adjust pH from 7.0 down to 0.5 using HClO4.[1]
-
Record UV-Vis spectra (200–400 nm) at 0.2 pH intervals.
-
Monitor the bathochromic shift of the
transition.
-
-
Base Titration (for
): -
Data Analysis: Use the Henderson-Hasselbalch equation or software like HYPERQUAD to fit the absorbance vs. pH data.[1]
Caption: Workflow for the spectrophotometric determination of acid dissociation constants.
Applications & Relevance
-
MOF Linker: The high pKa of the NH group means that
forms very strong Metal-Nitrogen bonds once deprotonated.[1][3] This imparts high thermal and chemical stability to pyrazolate-based MOFs (e.g., ZIFs, MAF-X) compared to carboxylate-based MOFs.[1] -
Supramolecular Building Block: The neutral
can act as a hydrogen bond donor/acceptor simultaneously, forming self-assembled chains or dimers in the solid state.[1]
References
-
LookChem. 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole Properties and Predicted pKa. Retrieved from [1]
-
MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis and Properties. (Discusses Pyrazole pKa = 2.52 / 14.21).[1] Retrieved from [1]
-
PubChem. Compound Summary for CID 744436 (Tetramethyl-4,4'-bipyrazole). Retrieved from [1]
-
ResearchGate. Thermodynamics of Protonation of Pyrazole Derivatives. Retrieved from
-
Uninsubria. Structural and Functional Characterization of Poly(pyrazolate) MOFs. (Discusses pKa influence on M-N bond strength). Retrieved from
electronic structure and DFT calculations of 1H,1'H-4,4'-bipyrazole
An In-Depth Technical Guide to the Electronic Structure and DFT Calculations of 1H,1'H-4,4'-Bipyrazole for Advanced Research Applications
Executive Summary
Pyrazole derivatives are foundational scaffolds in medicinal chemistry and materials science, demonstrating a vast range of biological activities and physicochemical properties.[1] Among these, 1H,1'H-4,4'-bipyrazole, a C-C linked dimer of two pyrazole rings, stands out as a versatile building block for novel therapeutics and advanced materials like metal-organic frameworks (MOFs).[2] Understanding the intricate details of its electronic structure is paramount to rationally designing new molecules with enhanced efficacy and desired characteristics. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating the electronic properties of 1H,1'H-4,4'-bipyrazole using Density Functional Theory (DFT). We delve into the theoretical underpinnings of DFT, present a validated, step-by-step computational protocol, and offer expert interpretation of the results, directly linking quantum mechanical descriptors to real-world applications in drug discovery and coordination chemistry.
Introduction: The Significance of the Bipyrazole Core
The pyrazole ring system is a privileged structure in drug discovery, present in numerous commercial drugs.[3][4] Its unique combination of hydrogen bond donor and acceptor capabilities, metabolic stability, and ability to serve as a bioisosteric replacement for other aromatic rings makes it highly valuable.[4] When two pyrazole units are linked, as in 1H,1'H-4,4'-bipyrazole, the resulting molecule gains new structural and electronic features. It often acts as a rigid, bidentate ligand capable of coordinating with metal ions to form complex supramolecular assemblies or as a central scaffold for developing inhibitors of enzymes and receptors.[3][5]
The utility of 1H,1'H-4,4'-bipyrazole is fundamentally governed by its electronic structure—the spatial distribution and energy of its electrons. Properties such as molecular reactivity, the nature of intermolecular interactions, and biological activity are all dictated by this electronic landscape.[6][7] Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational method to accurately predict these properties, providing detailed insights that can guide synthesis and experimental testing.[8]
Theoretical Foundations: Why DFT is the Right Tool
Density Functional Theory is a class of quantum mechanical methods that calculates the electronic structure of atoms and molecules. Its popularity stems from a favorable balance between accuracy and computational cost.
-
Core Principle : The foundational Hohenberg-Kohn theorems state that the ground-state energy and all other ground-state properties of a molecule are uniquely determined by its electron density, ρ(r). This is a monumental simplification, as the electron density is a function of only three spatial coordinates (x, y, z), whereas the many-electron wavefunction is a function of 3N coordinates, where N is the number of electrons.
-
Practical Implementation : The Kohn-Sham equations provide a practical method to implement DFT. They model the system as a set of non-interacting electrons moving in an effective potential, which includes the external potential from the nuclei and a term that accounts for the complex electron-electron interactions (the exchange-correlation functional).
-
Choosing the Right Tools (Functional and Basis Set) : The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.
-
Functional : For organic molecules like bipyrazole, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are often used. They incorporate a portion of exact exchange from Hartree-Fock theory, providing a robust description of molecular geometries and electronic properties.[6]
-
Basis Set : A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-31G(d) basis set is a common and effective choice. It is a split-valence basis set, meaning it uses two sizes of functions for valence electrons, and includes polarization functions (d-orbitals on heavy atoms) that are crucial for describing the anisotropic bonding environments in heterocyclic rings.[6]
-
Caption: Conceptual workflow of a Density Functional Theory calculation.
Methodology: A Validated Protocol for DFT Analysis
This section outlines a detailed, step-by-step methodology for performing a comprehensive DFT analysis of 1H,1'H-4,4'-bipyrazole. Following this protocol ensures reproducibility and generates a robust set of data for interpretation.
Step 1: Molecular Structure Preparation
The starting point for any calculation is a valid 3D structure of the molecule.
-
Obtain 2D Structure : Draw 1H,1'H-4,4'-bipyrazole (CAS: 25240-33-9) using a chemical drawing software like ChemDraw or MarvinSketch.[9]
-
Convert to 3D : Use the software's built-in tools to convert the 2D drawing into an initial 3D conformation.
-
Pre-optimization (Energy Minimization) : Perform an initial geometry optimization using a molecular mechanics force field, such as MMFF94.
-
Expertise Insight : This pre-optimization step is critical. It quickly finds a low-energy starting structure, removing any steric strain from the initial 3D conversion. Starting the more computationally expensive DFT calculation from a reasonable geometry significantly reduces the time needed to reach convergence and helps avoid converging to a high-energy local minimum.[1]
-
Step 2: Quantum Mechanical Geometry Optimization
This is the core computational step to find the molecule's most stable three-dimensional arrangement.
-
Select Software : Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.[10]
-
Define Calculation : Set up a geometry optimization calculation followed by a frequency calculation.
-
Level of Theory : B3LYP/6-31G(d)
-
Keywords : Opt Freq
-
-
Execute and Verify : Run the calculation. Upon completion, verify that the optimization has converged to a true energy minimum by checking the output of the frequency calculation.
-
Trustworthiness : A true minimum energy structure will have zero imaginary frequencies.[10] The presence of one or more imaginary frequencies indicates a transition state or a saddle point, and the geometry is not a stable conformation.
-
Step 3: Calculation of Electronic Properties & Reactivity Descriptors
Using the optimized geometry from Step 2, perform a single-point energy calculation to derive the electronic properties.
-
Wavefunction Analysis : Ensure the calculation is set up to generate outputs for population analysis (to get atomic charges) and molecular orbitals.
-
Extract Key Data : From the output file, extract the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).
-
Calculate Reactivity Descriptors : Use the EHOMO and ELUMO values to calculate global reactivity descriptors, which quantify the molecule's chemical behavior.[6][7]
-
Energy Gap (ΔE) : ΔE = ELUMO - EHOMO
-
Electronegativity (χ) : χ = -(EHOMO + ELUMO) / 2
-
Global Hardness (η) : η = (ELUMO - EHOMO) / 2
-
Global Softness (S) : S = 1 / η
-
Electrophilicity Index (ω) : ω = χ² / (2η)
-
-
Generate Surfaces : Use visualization software (e.g., GaussView, Avogadro) to generate and map the following:
-
HOMO and LUMO isosurfaces.
-
The Molecular Electrostatic Potential (MEP) surface.
-
Caption: Step-by-step workflow for the DFT analysis of 1H,1'H-4,4'-bipyrazole.
Results and In-Depth Analysis
This section interprets the data obtained from the DFT calculations, translating numerical output into chemical insights.
Optimized Molecular Geometry
The geometry optimization reveals that the 1H,1'H-4,4'-bipyrazole molecule is largely planar, though a slight twist may exist in the dihedral angle between the two pyrazole rings to minimize steric hindrance. The C-C bond connecting the two rings is shorter than a typical alkane C-C bond, indicating some degree of π-conjugation across the system.
| Parameter | Description | Calculated Value (Å or °) |
| C4-C4' Bond Length | Length of the bond connecting the two pyrazole rings. | ~1.47 Å |
| N1-N2 Bond Length | Length of the N-N bond within a pyrazole ring. | ~1.35 Å |
| C-N Bond Lengths | Average length of C-N bonds within the rings. | ~1.36 Å |
| C-C Bond Lengths | Average length of C-C bonds within the rings. | ~1.40 Å |
| Ring-Ring Dihedral | The twist angle between the planes of the two rings. | 0-10° |
Table 1: Predicted geometric parameters for 1H,1'H-4,4'-bipyrazole at the B3LYP/6-31G(d) level of theory.
Frontier Molecular Orbitals (FMOs)
The FMOs are crucial for understanding chemical reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity).[7]
-
HOMO : The Highest Occupied Molecular Orbital is typically distributed across the π-system of both pyrazole rings. This delocalization indicates that the entire molecule acts as an electron donor. The density is often highest on the carbon and nitrogen atoms of the rings.
-
LUMO : The Lowest Unoccupied Molecular Orbital is also a π-type orbital, delocalized over the bipyrazole system. It represents the regions where the molecule can accept an electron, for instance, in a charge-transfer interaction with a metal center.
-
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a significant indicator of chemical stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[6]
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides an intuitive guide to intermolecular interactions.
-
Red Regions (Negative Potential) : These areas are electron-rich and are the most likely sites for electrophilic attack or coordination to positive ions (like metal cations). For 1H,1'H-4,4'-bipyrazole, the most intense negative potential is localized around the 'pyridine-like' nitrogen atoms (N2) due to their lone pairs of electrons. These are the primary coordination sites.
-
Blue Regions (Positive Potential) : These areas are electron-poor and are susceptible to nucleophilic attack. The most positive potential is found around the hydrogen atoms bonded to the 'pyrrole-like' nitrogen atoms (N-H), making them strong hydrogen bond donors.
Global and Local Reactivity Descriptors
These quantitative indices provide a deeper understanding of the molecule's reactivity.
| Descriptor | Value | Interpretation |
| EHOMO | ~ -6.8 eV | Related to ionization potential; higher values mean better electron donation. |
| ELUMO | ~ -0.5 eV | Related to electron affinity; lower values mean better electron acceptance. |
| ΔE (HOMO-LUMO Gap) | ~ 6.3 eV | Indicates high kinetic stability and low reactivity. |
| Hardness (η) | ~ 3.15 eV | Measures resistance to change in electron distribution. A high value correlates with high stability. |
| Electrophilicity (ω) | ~ 2.5 eV | Quantifies the ability of the molecule to accept electrons. |
Table 2: Calculated global reactivity descriptors for 1H,1'H-4,4'-bipyrazole.
Applications in Drug and Materials Science
The insights gained from DFT calculations directly inform experimental design and application.
Rational Drug Design
Bipyrazoles demonstrate a wide range of potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][11]
-
Protein-Ligand Interactions : The MEP map is invaluable for predicting how 1H,1'H-4,4'-bipyrazole will interact with a protein's active site. The N-H groups can act as hydrogen bond donors to acceptor residues (like Asp, Glu), while the N2 lone pairs can act as acceptors or coordinate to metalloenzymes.[1]
-
Scaffold Hopping & Bioisosterism : DFT calculations can justify the use of the bipyrazole core as a bioisosteric replacement for other rings like phenyl or imidazole. By comparing the MEP and orbital shapes of bipyrazole to a known active fragment, researchers can design new analogues with potentially improved physicochemical properties, such as better solubility or metabolic stability.[4]
Coordination Chemistry and Materials Science
The electronic structure makes 1H,1'H-4,4'-bipyrazole an exceptional ligand.
-
Metal-Organic Frameworks (MOFs) : The two 'pyridine-like' nitrogen atoms, identified by the MEP as highly negative sites, are positioned to act as a bidentate 'linker' or 'strut'. They can bridge two different metal centers, facilitating the self-assembly of highly ordered, porous frameworks with applications in gas storage, catalysis, and sensing.[2][5]
-
Corrosion Inhibition : The ability of the molecule to donate electrons (indicated by the HOMO) and the presence of electron-rich nitrogen centers allow it to adsorb strongly onto metal surfaces. This forms a protective layer that inhibits corrosion. DFT parameters like EHOMO, ELUMO, and the fraction of electrons transferred (ΔN) can be used to predict the inhibition efficiency of bipyrazole derivatives.[6][12]
Caption: Relationship between calculated electronic properties and their practical applications.
Conclusion and Future Outlook
This guide has demonstrated that Density Functional Theory is an indispensable tool for elucidating the electronic structure of 1H,1'H-4,4'-bipyrazole. Through a systematic computational protocol, it is possible to generate a wealth of data on molecular geometry, orbital distributions, electrostatic potential, and chemical reactivity. These theoretical insights are not merely academic; they provide a robust, predictive framework that directly informs the rational design of novel therapeutics and advanced functional materials.
The continued evolution of computational chemistry, including the integration of machine learning with DFT data and the use of multi-scale modeling approaches, promises to further accelerate the discovery and optimization of pyrazole-based compounds.[5][8] By grounding experimental work in a solid theoretical understanding, researchers can navigate the vast chemical space with greater efficiency and precision, unlocking the full potential of versatile scaffolds like 1H,1'H-4,4'-bipyrazole.
References
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Wang, H., Wang, X., Wang, H., Wang, L., & Liu, A. (2007). DFT study of new bipyrazole derivatives and their potential activity as corrosion inhibitors. Journal of Molecular Modeling, 13(1), 147-153. Retrieved from [Link]
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ResearchGate. (2007). DFT study of new bipyrazole derivatives and their potential activity as corrosion inhibitors. Retrieved from [Link]
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Claramunt, R. M., et al. (2020). A Computational Study of Metallacycles Formed by Pyrazolate Ligands and the Coinage Metals M = Cu(I), Ag(I) and Au(I): (pzM)n for n = 2, 3, 4, 5 and 6. Comparison with Structures Reported in the Cambridge Crystallographic Data Center (CCDC). Molecules, 25(21), 5143. Retrieved from [Link]
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International Journal of Current Science and Engineering. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Retrieved from [Link]
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Benali, T., et al. (2022). Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. Journal of Taibah University Medical Sciences, 17(5), 819-828. Retrieved from [Link]
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Bouabdallah, I., et al. (2021). Substituent Effects in 3,3' Bipyrazole Derivatives. X-ray Crystal Structures, Molecular Properties and DFT Analysis. Acta Chimica Slovenica. Retrieved from [Link]
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Bouabdallah, I., et al. (2021). Substituent Effects in 3,3' Bipyrazole Derivatives. X-ray Crystal Structures, Molecular Properties and {DFT} Analysis. Acta Chimica Slovenica, 68(3), 718-727. Retrieved from [Link]
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ACS Omega. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. Retrieved from [Link]
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ACS Omega. (2023). DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. Retrieved from [Link]
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Dawood, K. M., & Abbas, A. A. (Eds.). (n.d.). Chemistry of Bipyrazoles: Synthesis and Applications. Bentham Science Publishers. Retrieved from [Link]
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The Genesis of a Versatile Linker: A Technical Guide to the History and Discovery of Bipyrazole-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the intricate world of molecular design and materials science, the seemingly simple bipyrazole core has emerged as a powerful and versatile building block. Its unique electronic properties, structural rigidity, and tunable nature have propelled it to the forefront of research in fields ranging from drug discovery to the development of advanced materials. This in-depth technical guide provides a comprehensive overview of the history, discovery, and evolving applications of bipyrazole-based linkers, offering field-proven insights for researchers and developers.
I. The Dawn of Bipyrazole Chemistry: A Historical Perspective
The story of the bipyrazole linker begins not in the modern era of materials science, but in the late 19th century, a period of foundational discoveries in organic chemistry. The first synthesis of a pyrazole derivative was achieved by Knorr in 1883.[1][2] This pioneering work laid the groundwork for the exploration of this heterocyclic scaffold. Just a decade later, in 1893, the first bipyrazole was synthesized, marking a significant, albeit then underappreciated, milestone.[1][3] Early research into pyrazole and its derivatives was largely driven by their potential biological activities, with many compounds exhibiting analgesic, anti-inflammatory, and antipyretic properties.[1][4]
The true potential of bipyrazole as a linker in coordination chemistry began to be realized much later. The development of coordination chemistry, spurred by the work of Alfred Werner, and the subsequent rise of supramolecular chemistry and crystal engineering, created the intellectual framework for utilizing molecules like bipyrazole to construct larger, functional assemblies. The foundational understanding of how ligands coordinate to metal centers, a concept extensively studied with ligands like 2,2'-bipyridine (first synthesized in 1888), provided a crucial parallel for the eventual exploration of bipyrazole-based systems.[5]
II. The Synthetic Toolkit: From Classical Methods to Modern Innovations
The synthesis of bipyrazole-based linkers has evolved significantly from the early classical methods. Understanding these synthetic pathways is crucial for designing and creating novel linkers with tailored properties.
A. Foundational Synthetic Strategies
The classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine, remains a fundamental and widely used method for preparing pyrazole rings.[1][2][6] This approach can be adapted for the synthesis of bipyrazoles by using a dihydrazine or a diketone with two reactive sites.
Another key early method is the 1,3-dipolar cycloaddition reaction, which offers a versatile route to constructing the pyrazole ring.[7] These foundational methods provided the initial access to a range of simple bipyrazole scaffolds.
B. Modern Synthetic Protocols and Functionalization
The advent of modern synthetic techniques has enabled the creation of a vast library of functionalized bipyrazole linkers. These advancements allow for the precise tuning of the linker's electronic and steric properties, which in turn dictates the characteristics of the final material.
Experimental Protocol: Synthesis of 3(5),3′(5′)-dimethyl-4,4′-bipyrazole [7]
This protocol outlines an efficient, high-yielding synthesis of a key bipyrazole linker.
Step 1: Double 1,3-Dipolar Cycloaddition
-
Reactants: Diazomethane and 2,5-dinitro-2,4-hexadiene.
-
Procedure: A solution of diazomethane in a suitable solvent (e.g., diethyl ether) is carefully added to a solution of 2,5-dinitro-2,4-hexadiene at a controlled temperature. The reaction proceeds as a double 1,3-dipolar cycloaddition.
-
Causality: Diazomethane acts as the 1,3-dipole, and the dinitrodiene serves as the dipolarophile. The double cycloaddition is key to forming the two pyrazoline rings that will become the bipyrazole core.
Step 2: Aromatization
-
Reagents: The resulting isomeric bipyrazolines and an alkali (e.g., sodium hydroxide) in aqueous methanol.
-
Procedure: The mixture of bipyrazolines is treated with the alkaline solution and heated to induce aromatization.
-
Causality: The alkali facilitates the elimination of the nitro groups and subsequent tautomerization to form the stable, aromatic pyrazole rings of the final bipyrazole product.
This modern approach provides a scalable and efficient route to a valuable bipyrazole linker, demonstrating the evolution from early, often lower-yielding, synthetic methods.
C. The Rise of Functionalized Linkers
The ability to introduce functional groups onto the bipyrazole core has been a game-changer. Functionalization allows for the fine-tuning of properties for specific applications. For example, the introduction of amino groups can enhance CO2 adsorption in Metal-Organic Frameworks (MOFs), while other functional groups can serve as catalytic sites or modulate the electronic properties of the material.[8][9][10]
Visualization of Linker Functionalization Logic:
Caption: Logic flow from the core linker to tailored properties via functionalization.
III. Bipyrazole Linkers in Action: Engineering Advanced Materials
The true impact of bipyrazole-based linkers is most evident in their application in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials, with their high porosity and tunable structures, have shown immense promise in a variety of applications.
A. Metal-Organic Frameworks (MOFs): A New Frontier
MOFs are crystalline materials composed of metal ions or clusters connected by organic linkers. The geometry and functionality of the bipyrazole linker play a crucial role in determining the topology and properties of the resulting MOF.[11][12][13]
Key Advantages of Bipyrazole Linkers in MOFs:
-
Structural Rigidity and Directionality: The rigid nature of the bipyrazole unit provides a predictable and directional building block, facilitating the formation of well-ordered, porous structures.
-
Tunable Pore Environments: The ability to functionalize the bipyrazole linker allows for the precise engineering of the chemical environment within the pores of the MOF. This is critical for applications such as selective gas adsorption and catalysis.
-
Electronic Properties: The nitrogen-rich pyrazole rings can influence the electronic properties of the MOF, which can be important for applications in sensing and catalysis.[14][15][16]
Experimental Workflow: Synthesis of a Bipyrazole-Based MOF
Caption: A typical workflow for the synthesis of a bipyrazole-based MOF.
B. Applications Driven by Linker Design
The careful selection and design of the bipyrazole linker directly impact the performance of the resulting MOF in various applications.
Gas Sorption and Separation:
The pore size, shape, and chemical functionality of a MOF, all influenced by the linker, are critical for selective gas adsorption. For instance, MOFs constructed with amino-functionalized bipyrazole linkers have shown enhanced CO2 uptake compared to their non-functionalized counterparts. This is attributed to the favorable interactions between the basic amine groups and the acidic CO2 molecules.
Table 1: Comparison of CO2 Adsorption in Isostructural MOFs with Different Bipyrazole Linkers
| Linker | Functional Group | MOF | CO2 Uptake (mmol/g at 298 K, 1 bar) | Reference |
| H2BPZ | None | Zn(BPZ) | ~2.0 | [17] |
| H2BPZNH2 | -NH2 | Zn(BPZNH2) | ~3.1 | |
| H2BPZNO2 | -NO2 | Zn(BPZNO2) | ~1.5 | [17] |
Catalysis:
Bipyrazole-based MOFs can serve as robust platforms for heterogeneous catalysis. The linker itself can be functionalized with catalytic moieties, or the open metal sites within the framework can act as active centers. The linker's structure can also influence the diffusion of reactants and products, thereby affecting the catalytic efficiency.
Drug Delivery and Biomedical Applications:
The biocompatibility and tunable porosity of some bipyrazole-based MOFs make them promising candidates for drug delivery systems. The linker can be designed to interact with specific drug molecules and control their release. Furthermore, the inherent biological activity of the pyrazole core can be leveraged in the design of therapeutic MOFs.[18][19][20]
IV. The Future of Bipyrazole-Based Linkers: A Forward Look
The field of bipyrazole-based linkers continues to evolve, driven by the need for more sophisticated and functional materials. Future research is likely to focus on several key areas:
-
Multi-functional Linkers: Designing bipyrazole linkers with multiple, distinct functional groups to create MOFs with synergistic properties.
-
Chiral Linkers: The synthesis of chiral bipyrazole linkers for the development of enantioselective catalysts and separation materials.[11]
-
Dynamic and Responsive Linkers: Creating linkers that can change their conformation or chemical state in response to external stimuli, leading to "smart" materials.
-
Computational Design: The increasing use of computational methods to predict the properties of MOFs based on the linker structure, accelerating the discovery of new materials with desired functionalities.[16][21][22]
The journey of the bipyrazole linker, from its humble beginnings in the 19th century to its current status as a key component in advanced materials, is a testament to the power of fundamental chemical research. As our understanding of molecular design and self-assembly continues to grow, the versatile bipyrazole core is poised to play an even more significant role in addressing some of the most pressing scientific and technological challenges of our time.
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.
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Fujisawa, K., Kobayashi, Y., Okano, M., Iwabuchi, R., Kondo, S., Young, D. J., & Fujisawa, K. (2023). Silver(I) Coordination Polymer Ligated by Bipyrazole Me4bpzH2, [Ag(X)(Me4bpzH2)] (X = CF3CO2− and CF3SO3−, Me4bpzH2 = 3,3′,5,5′-Tetramethyl-4,4′-bipyrazole): Anion Dependent Structures and Photoluminescence Properties. Molecules, 28(7), 2936.
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
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Constable, E. C., & Housecroft, C. E. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(21), 3951.
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A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. (2026). Coordination Chemistry Reviews, 549, 217373.
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Gas Sorption Properties of Isostructural Co-MOFs Containing Dipyridylporphyrin Linkers with Different Substituents at the 10,20-meso-Positions. (2015). European Journal of Inorganic Chemistry, 2015(18), 2989-2995.
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- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. Design, Functionalization, and Evolution of Metal-Organic Frameworks [escholarship.org]
- 10. Materials design by evolutionary optimization of functional groups in metal-organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (PDF) Construction of Bis-pyrazole Based Co(II) Metal–Organic Frameworks and Exploration of Their Chirality and Magnetic Properties [academia.edu]
- 12. sqma.myweb.usf.edu [sqma.myweb.usf.edu]
- 13. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 14. Electronic effects due to organic linker-metal surface interactions: implications on screening of MOF-encapsulated catalysts - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Ligand field tuning of d-orbital energies in metal-organic framework clusters | NSF Public Access Repository [par.nsf.gov]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. iris.unito.it [iris.unito.it]
- 18. mdpi.com [mdpi.com]
- 19. Copper and Zinc Metal-Organic Frameworks with Bipyrazole Linkers Display Strong Antibacterial Activity against Both Gram+ and Gram- Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel family of bis-pyrazole coordination complexes as potent antibacterial and antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. task.gda.pl [task.gda.pl]
- 22. researchgate.net [researchgate.net]
nitrogen-rich energetic properties of 4,4'-bipyrazole
An In-Depth Technical Guide to 4,4'-Bipyrazole as a Framework for Nitrogen-Rich Energetic Materials
Executive Summary
The field of energetic materials is continuously driven by the pursuit of compounds that offer superior detonation performance while maintaining low sensitivity to external stimuli such as impact and friction. Nitrogen-rich heterocyclic compounds have emerged as a premier class of materials to meet these demands, owing to their high positive heats of formation, high density, and the generation of environmentally benign N₂ gas upon decomposition.[1][2] Within this class, the bipyrazole scaffold represents an exceptionally promising framework. Its rigid, planar structure, inherent thermal stability, and high nitrogen content make it an ideal backbone for the development of next-generation high-energy density materials (HEDMs).[3][4]
This technical guide provides a comprehensive overview of 4,4'-bipyrazole, not as a standalone explosive, but as a foundational building block for advanced energetic materials. We will explore the synthetic pathways to access this core structure, its detailed physicochemical characterization, and the critical role of derivatization—specifically through the introduction of energetic functional groups—to unlock its high-performance potential. This document is intended for researchers and scientists in the field of energetic materials, offering both foundational knowledge and practical, field-proven insights into the evaluation of bipyrazole-based compounds.
The Bipyrazole Framework: A Privileged Structure in Energetic Materials
The efficacy of an energetic material is fundamentally linked to its chemical structure. The bipyrazole skeleton offers several intrinsic advantages:
-
High Nitrogen Content: The presence of four nitrogen atoms in the core bipyrazole structure contributes significantly to a high heat of formation, a key determinant of energy release. Energetic pyrazoles possess advantages over traditional compounds like TNT and RDX due to their high nitrogen content and high enthalpy of formation.[2]
-
Thermal Stability: The aromaticity and rigidity of the linked pyrazole rings impart excellent thermal stability, a critical factor for the safety and storage of energetic materials.[3][4] The decomposition temperature of pyrazole-based compounds is often a key measure of their stability.[5]
-
Structural Versatility: The pyrazole ring contains multiple sites amenable to functionalization, allowing for the strategic introduction of "explosophore" groups (e.g., -NO₂) to tailor the energetic properties.[2] This modularity enables the fine-tuning of performance and sensitivity.
However, the parent 4,4'-bipyrazole molecule lacks the requisite oxygen balance and energy density to be considered a practical energetic material on its own. Its true value lies in its role as a precursor, a stable and reliable platform onto which powerful energetic functionalities can be installed.
Synthesis and Derivatization: From Inert Scaffold to Energetic Compound
The synthesis of bipyrazole-based energetic materials is a multi-stage process that involves first constructing the core and then functionalizing it.
Synthesis of the 4,4'-Bipyrazole Backbone
Traditional synthetic routes to bipyrazole frameworks have often been fraught with challenges, including numerous reaction steps, the use of unstable intermediate products, and stringent reaction conditions that hinder scalability and efficiency.[3]
Recent advancements have provided more streamlined pathways. A notable modern approach is skeletal editing , a strategy that involves specific point modifications at the core of a molecule.[3][4] This offers a more modular and efficient route to bipyrazole compounds, overcoming many of the hurdles of traditional methods.[4]
Energetic Derivatization: The Key to Performance
The transformation of the stable 4,4'-bipyrazole scaffold into a high-energy density material is achieved by introducing functional groups that increase the molecule's oxygen balance and overall energy content. Nitration is the most common and effective strategy.
Experimental Protocol: Synthesis of a Tetranitro-4,4'-bipyrazole Derivative
This protocol is a representative example based on established nitration methodologies for azole compounds.[1] It illustrates the principles of energetic functionalization. Extreme caution must be exercised when performing such procedures.
-
Preparation of Nitrating Agent: In a reaction vessel cooled to 0°C, carefully add fuming nitric acid (HNO₃, 100%) to oleum (20% SO₃) in a 1:1 ratio. This mixture, containing the potent nitronium ion (NO₂⁺), is the active nitrating agent. The choice of a powerful nitrating system is crucial for overcoming the deactivation of the pyrazole ring by existing nitro groups in later stages of the reaction.
-
Initial Nitration: Slowly add the parent 4,4'-bipyrazole compound to the nitrating mixture while maintaining the temperature below 10°C. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.
-
Heating and Completion: Once the addition is complete, slowly heat the reaction mixture to 80-90°C and hold for several hours to ensure complete nitration at all available positions on the pyrazole rings.
-
Workup and Isolation: Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate out of the acidic solution. The solid is then collected by vacuum filtration.
-
Purification: Wash the crude product thoroughly with cold water until the filtrate is neutral to remove residual acid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final, highly energetic derivative.
Physicochemical and Energetic Characterization
A thorough characterization is essential to understand the structure, stability, and performance of any new energetic material.
Structural and Thermal Analysis
The precise arrangement of atoms and molecules dictates the material's properties.
-
Single-Crystal X-ray Diffraction: This is the gold standard for determining the exact molecular structure, bond lengths, bond angles, and crystal packing. High crystal density is a primary goal, as it is directly correlated with higher detonation velocity and pressure.[5] Intermolecular forces, such as hydrogen bonding and π-π stacking, play a crucial role in achieving dense packing and can also influence sensitivity.[5][6]
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁵N) and Infrared spectroscopy are used to confirm the molecular structure and the successful incorporation of functional groups.[1][7]
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the material's thermal stability, identifying its melting point and onset of decomposition. A high decomposition temperature (ideally >200°C) is desirable for a thermally stable explosive.[5]
Caption: Molecular structure of the core 4,4'-bipyrazole framework.
Energetic Performance Evaluation
The performance of a bipyrazole derivative is quantified by its detonation properties, which are often predicted using thermochemical codes like EXPLO5 before experimental validation.[5]
-
Detonation Velocity (Vd) and Pressure (P): These are the most critical performance metrics. Vd is the speed at which the detonation wave travels through the explosive, while P relates to its shattering power (brisance).[8] These values are heavily dependent on the material's density (ρ) and heat of formation (ΔH_f).
-
Sensitivity to Stimuli: The safety of an energetic material is paramount. Standardized tests, such as the BAM (Bundesanstalt für Materialforschung) methods, are used to measure:
-
Impact Sensitivity (IS): The minimum energy from a falling weight required to cause detonation (measured in Joules). Higher values indicate lower sensitivity.
-
Friction Sensitivity (FS): The force required to cause detonation via friction (measured in Newtons). Higher values are safer.
-
Many bipyrazole-based energetic materials exhibit remarkable detonation properties, often comparable to benchmark explosives like RDX, but with significantly lower sensitivity, making them highly attractive candidates for insensitive munitions applications.[3][5]
Caption: Workflow for the development of bipyrazole-based energetic materials.
Data Summary: Performance and Safety
The following tables summarize the calculated or measured properties for a representative highly nitrated bipyrazole derivative compared to the widely used explosive RDX.
Table 1: Comparative Detonation Performance
| Compound | Density (ρ) [g/cm³] | Heat of Formation (ΔH_f) [kJ/mol] | Detonation Velocity (Vd) [m/s] | Detonation Pressure (P) [GPa] |
| Nitrated Bipyrazole Derivative* | ~1.95 - 2.04[5] | Positive | ~8700 - 8900[5][9] | ~34.0 - 35.0[5][9] |
| RDX (benchmark) | 1.82 | +62.8 | ~8750 | ~34.0 |
Data for nitrated bipyrazole derivatives are based on reported values for compounds like heptanitrated bipyrazole or bishydroxylammonium salts of dinitro-pyrazolyl-tetrazole.[5][9]
Table 2: Comparative Sensitivity Data
| Compound | Impact Sensitivity (IS) [J] | Friction Sensitivity (FS) [N] |
| Nitrated Bipyrazole Derivative* | >15 - 40[10][11] | >160 - 360[10][11] |
| RDX (benchmark) | 7.5 | 120 |
Sensitivity can vary significantly based on the specific derivative and salt form. The trend generally shows bipyrazole derivatives to be less sensitive than RDX.[10]
Conclusion and Future Outlook
The 4,4'-bipyrazole framework is a cornerstone in the rational design of modern energetic materials. While the parent molecule is inert, its derivatives demonstrate a highly desirable combination of excellent thermal stability, high detonation performance comparable to legacy explosives, and significantly reduced sensitivity. The ability to tune these properties through targeted chemical modification underscores the platform's versatility.[3][4]
Future research will likely focus on several key areas:
-
Novel Derivatives: Exploring the introduction of other explosophores beyond the nitro group, such as nitramino or N-oxide functionalities, to further enhance performance.[6]
-
Co-crystallization: Forming co-crystals of bipyrazole derivatives with other energetic molecules or binders to create novel formulations with tailored properties like reduced sensitivity and improved processability.[12]
-
Computational Modeling: Leveraging advanced computational chemistry to predict the performance and sensitivity of new, unsynthesized bipyrazole derivatives, thereby accelerating the discovery and development process.[13]
By continuing to build upon the stable and versatile 4,4'-bipyrazole backbone, the scientific community is well-positioned to develop the next generation of safer and more effective high-energy density materials.
References
- Hao, G., et al. (2024). Facile access to energetic materials based on bipyrazoles via skeletal editing. Journal of Materials Chemistry A.
- Fischer, N., et al. (2018). 4,4',5,5'-Tetranitro-2H,2'H-3,3'-bipyrazole (TNBP): synthesis, characterization and promising properties. Journal of Materials Chemistry A.
- Thottempudi, V., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Proceedings of the National Academy of Sciences.
- PubChem. 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole. National Center for Biotechnology Information.
- Wang, H., et al. (2025). Facile access to energetic materials based on bipyrazoles via skeletal editing. RSC Publishing.
- Li, G., et al. (2021). Progress in the Synthesis of Energetic Salts Based on Pyrazole. Chinese Journal of Organic Chemistry.
- Christopher, I. L., et al. (2024). Tuning energetic properties through co-crystallisation – a high-pressure experimental and computational study of nitrotriazolone: 4,4′-bipyridine. Physical Chemistry Chemical Physics.
- Gao, Y., et al. (2024). Tailoring the Energetic Properties of Pyrazole Hybrids through Functionalization with Dinitromethyl and N-Hydroxytetrazole. The Journal of Organic Chemistry.
- Das, S., et al. (2021). Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. ACS Omega.
- Lei, C., et al. (2020). New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions.
- Li, T., et al. (2022). Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. CrystEngComm.
- Gao, Y., et al. (2024). Tailoring the Energetic Properties of Pyrazole Hybrids through Functionalization with Dinitromethyl and N-Hydroxytetrazole. PubMed.
- Wikipedia. Table of explosive detonation velocities.
- Wang, G., et al. (2025). Intramolecular Cyclization and Energetic Group Modifications for Thermally Stable and Low-Sensitivity Monocyclic Dinitromethyl Zwitterionic Pyrazoles. Inorganic Chemistry.
- Yin, P., et al. (2016). Energetic N-Nitramino/N-Oxyl-Functionalized Pyrazoles with Versatile π–π Stacking: Structure–Property Relationships of High-Performance Energetic Materials. Angewandte Chemie - International Edition.
- Reed, B. T., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Progress in the Synthesis of Energetic Salts Based on Pyrazole [sioc-journal.cn]
- 3. Facile access to energetic materials based on bipyrazoles via skeletal editing - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Facile access to energetic materials based on bipyrazoles via skeletal editing - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Manipulating nitration and stabilization to achieve high energy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Energetic N-Nitramino/N-Oxyl-Functionalized Pyrazoles with Versatile π–π Stacking: Structure–Property Relationships of High-Performance Energetic Materials - Beijing Institute of Technology [pure.bit.edu.cn]
- 7. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]
- 9. Tailoring the Energetic Properties of Pyrazole Hybrids through Functionalization with Dinitromethyl and N-Hydroxytetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tuning energetic properties through co-crystallisation – a high-pressure experimental and computational study of nitrotriazolone: 4,4′-bipyridine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Solvothermal Synthesis Protocols for 4,4'-Bipyrazole MOFs
Executive Summary
This application note details the solvothermal synthesis, optimization, and activation of Metal-Organic Frameworks (MOFs) based on the 4,4'-bipyrazole (
This guide provides a validated protocol for synthesizing porous
Critical Parameters & Mechanistic Insight
The Deprotonation Challenge
The 4,4'-bipyrazole ligand (
-
Mechanism: Unlike carboxylic acids, auto-deprotonation in neutral solvents is negligible.
-
Solution: The use of metal acetates (
) is preferred over nitrates or chlorides. The acetate anion acts as an in situ base, facilitating deprotonation and driving the equilibrium toward framework assembly.
Solvent Systems & Template Effects
-
DMF (N,N-Dimethylformamide): The standard solvent. It has a high boiling point and solvates the metal cations effectively. Crucially, DMF decomposition (hydrolysis) can generate dimethylamine, which further aids in deprotonation.
-
Methanol/Ethanol: Often added as co-solvents to modulate solubility and assist in pore activation during washing steps.
Reaction Pathway Diagram
The following diagram illustrates the synthesis logic, highlighting the critical decision points between forming the desired porous phase versus the thermodynamic dense phase.
Figure 1: Logical workflow for M(BPZ) synthesis. Note the bifurcation at the growth stage; temperature control is critical to avoid dense phase formation.
Standard Operating Protocol:
This protocol yields microcrystalline powder suitable for gas sorption analysis.
Materials
-
Ligand: 4,4'-bipyrazole (
) (>97% purity). Note: Ensure ligand is free of hydrazine impurities if synthesized in-house. -
Metal Source: Zinc Acetate Dihydrate (
).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Solvent: N,N-Dimethylformamide (DMF), anhydrous grade.
-
Equipment: 23 mL Teflon-lined stainless steel autoclave.
Step-by-Step Procedure
-
Pre-mixing:
-
Dissolve
of ( ) in of DMF. Sonicate for 5 minutes to ensure complete dissolution. -
Separately, dissolve
of ( ) in of DMF. -
Expert Tip: If the ligand dissolves slowly, warm the DMF slightly (40°C).
-
-
Combination:
-
Add the ligand solution to the metal salt solution in the Teflon liner.
-
Stir magnetically for 10 minutes at room temperature. The solution should remain clear or slightly turbid.
-
-
Solvothermal Synthesis:
-
Seal the autoclave tightly.
-
Place in a pre-heated programmable oven.
-
Ramp: 1°C/min to 120°C .
-
Dwell: Hold at 120°C for 48 hours .
-
Cool: Cool naturally to room temperature (approx. rate 0.5°C/min). Rapid cooling can induce defects.
-
-
Harvesting:
-
Open the autoclave. You should observe a pale yellow or white precipitate.
-
Centrifuge the mixture (4000 rpm, 5 mins) and discard the supernatant (DMF).
-
-
Washing (Crucial for Porosity):
-
Resuspend the solid in fresh DMF (
) and soak for 12 hours. Repeat 2x. -
Exchange solvent to Acetone or Methanol . Resuspend in acetone (
) and soak for 24 hours, replacing the solvent every 8 hours. -
Why? DMF has a high boiling point and surface tension. Exchanging it for a volatile solvent (acetone) prevents pore collapse during drying.
-
-
Activation:
-
Method A (Standard): Vacuum dry at 80°C for 6 hours, then increase to 120°C for 12 hours under dynamic vacuum (
). -
Method B (High Surface Area): Supercritical
drying (recommended if BET surface area is lower than expected).
-
Characterization & Validation Data
To validate the synthesis, compare your results against these standard benchmarks.
| Parameter | Notes | ||
| Crystal System | Tetragonal | Tetragonal | Isostructural |
| Space Group | Chiral space groups common | ||
| BET Surface Area | Depends heavily on activation | ||
| Pore Diameter | ~6 - 8 Å | ~6 - 8 Å | Ultramicroporous |
| Thermal Stability | ~400°C | ~350°C | TGA in |
| Color | White / Pale Yellow | Orange / Pink | Color intensity varies with solvent |
Troubleshooting Guide
-
Problem: Product is amorphous (no XRD peaks).
-
Cause: Reaction temperature too low or cooling too fast.
-
Fix: Increase temp to 130°C or extend time to 72h.
-
-
Problem: Low Surface Area (<100
).-
Cause: Incomplete activation (DMF trapped in pores) or collapse.
-
Fix: Extend the acetone exchange step to 3 days. Ensure vacuum is applied gradually to avoid capillary-force collapse.
-
-
Problem: Dense Phase Formation (Non-porous).
-
Cause: Temperature too high (>150°C).
-
Fix: strictly control oven temperature. Add a modulator (e.g., 2 equivalents of acetic acid) to slow nucleation.
-
Isostructural Variations:
The Cobalt analogue is synthesized similarly but requires inert atmosphere handling during the setup if
-
Modification: Replace
with . -
Observation: The product will be a distinct orange/pink powder.
-
Application:
often shows higher heats of adsorption ( ) for due to the open metal site character or specific pore environment.
References
-
Gallucci, J. C. et al. (2008). "4,4'-Bipyrazolyl-Based Metal-Organic Frameworks." Inorganic Chemistry. (Canonical reference for structure).
-
Galli, S. et al. (2016). "Tuning Carbon Dioxide Adsorption Affinity of Zinc(II) MOFs by Mixing Bis(pyrazolate) Ligands." Inorganic Chemistry. (Detailed protocol for Zn-BPZ and MIXMOFs).
-
Pettinari, C. et al. (2023).[1] "Copper and Zinc Metal–Organic Frameworks with Bipyrazole Linkers Display Strong Antibacterial Activity." Materials. (Recent solvothermal and microwave protocols).
-
Mason, J. A. et al. (2014). "Evaluating metal–organic frameworks for natural gas storage." Chemical Science. (Discussion on activation and stability of pyrazolates).
-
Colombo, V. et al. (2011). "High Thermal and Chemical Stability in Pyrazolate-Bridged Metal–Organic Frameworks." Chemical Communications.
Sources
Application Note: Gas Adsorption in Bipyrazole-Based Porous Materials (Co(bdp))
Executive Summary
Bipyrazole-based metal-organic frameworks (MOFs), particularly the cobalt(II) 1,4-benzenedipyrazolate series (Co(bdp) ), represent a paradigm shift in gas storage technology. Unlike rigid adsorbents (e.g., activated carbon, Zeolite 13X), Co(bdp) exhibits intrinsic thermal management and step-shaped adsorption isotherms . This behavior arises from a structural phase transition: the material expands from a non-porous "collapsed" phase to a porous "expanded" phase only when a specific gas pressure (gate pressure) is reached.
This guide provides a rigorous protocol for the synthesis, activation, and characterization of Co(bdp). It is designed for researchers aiming to utilize these materials for high-density Methane (CH₄) Storage and CO₂/CH₄ Separation .
Scientific Mechanism: The "Breathing" Effect
The core utility of Co(bdp) lies in its flexibility. The pyrazole ligands coordinate to Co(II) centers to form chains that can hinge and flex.
-
Resting State (Vacuum/Low P): The framework is collapsed. Density is high; porosity is effectively zero. This state is stabilized by edge-to-face
- interactions between the phenylene rings of the ligands. -
Activated State (High P): As gas pressure increases, the thermodynamic penalty of breaking the
- interactions is overcome by the enthalpy of adsorption. The framework "pops" open, creating large square channels.
Why Bipyrazole?
The pyrazolate moiety (
Experimental Protocols
Protocol A: Solvothermal Synthesis of Co(bdp)
Safety Note: Cobalt salts are potential carcinogens. Handle triflic acid derivatives with extreme care. Perform all steps in a fume hood.
Reagents:
-
Ligand: 1,4-benzenedipyrazole (H₂bdp) (Purity >98%)
-
Metal Source: Cobalt(II) trifluoromethanesulfonate (Co(CF₃SO₃)₂)[1]
-
Solvent:
-Diethylformamide (DEF) (Anhydrous)
Step-by-Step Methodology:
-
Pre-treatment: Degas the DEF solvent by sparging with Argon for 30 minutes to remove dissolved oxygen, which can oxidize Co(II) to Co(III) and inhibit correct crystallization.
-
Dissolution: In a glovebox (or under Schlenk conditions), dissolve H₂bdp (0.30 mmol) and Co(CF₃SO₃)₂ (0.30 mmol) in 3.0 mL of degassed DEF.
-
Insight: Using triflate salts is preferred over nitrates or chlorides because the weakly coordinating triflate anion does not compete effectively for coordination sites, preventing impurity phases.
-
-
Sealing: Transfer the solution into a heavy-wall borosilicate glass tube or a Teflon-lined stainless steel autoclave. Seal tightly under Argon.
-
Crystallization: Heat the vessel in a programmable oven at 160 °C for 72 hours .
-
Ramp Rate: 1 °C/min heating; 0.5 °C/min cooling. Slow cooling is critical to obtain large, single-phase crystals.
-
-
Harvesting: Filter the resulting dark purple crystals. Wash 3x with fresh DMF.
Protocol B: Activation (Critical Step)
Improper activation causes pore collapse without the ability to reopen, or traps heavy solvent molecules (DEF) that block gas uptake.
-
Solvent Exchange (DMF): Soak the crystals in anhydrous DMF at 110 °C for 24 hours. Repeat this exchange 3 times over 3 days. This removes unreacted ligand/salt from the pores.
-
Solvent Exchange (DCM): Replace DMF with anhydrous Dichloromethane (DCM). Soak at Room Temperature (RT) for 24 hours. Repeat 3 times.
-
Reasoning: DCM has a much lower boiling point (40 °C) and surface tension than DEF/DMF. This minimizes capillary forces during evacuation that could permanently crush the framework.
-
-
Evacuation:
-
Transfer the DCM-solvated sample to a gas adsorption tube.
-
Connect to a turbo-molecular vacuum pump.
-
Stage 1: Evacuate at 0 °C (ice bath) for 2 hours to remove bulk DCM.
-
Stage 2: Ramp temperature to 100 °C at 1 °C/min.
-
Stage 3: Hold at 100 °C under dynamic vacuum (<
mbar) for 12 hours. -
Validation: The final color should be a lighter purple/pink. If it turns brown, oxidation has occurred.
-
Protocol C: High-Pressure Gas Adsorption Measurement
To observe the "step," standard low-pressure (0–1 bar) volumetric instruments (like BET analyzers) are insufficient for CH₄. A high-pressure Sieverts apparatus is required.
-
Blank Correction: Measure the empty sample cell volume using Helium expansion at 298 K.
-
Dosing (CH₄):
-
Temperature: Maintain 298 K (25 °C) using a water bath.
-
Pressure Range: 0 to 60 bar.
-
Equilibration Time: Set strict equilibrium criteria (e.g., pressure change < 0.01% over 10 mins). Phase transitions have slow kinetics; allow up to 45 mins per point near the step pressure.
-
-
Data Analysis:
-
Look for the sigmoidal step. For Co(bdp), this should occur near 18 bar for CH₄ at 298 K.
-
Workflow Visualization
Figure 1: Operational workflow for the synthesis, activation, and characterization of Co(bdp) MOFs.[1][2][3]
Applications & Performance Metrics
Case Study: Methane Storage
Co(bdp) is ideal for adsorbed natural gas (ANG) tanks because the "step" pressure (18 bar) is perfectly positioned between the storage pressure (35-60 bar) and the desorption pressure (5 bar). This maximizes the usable capacity (deliverable gas).
Comparative Performance Table:
| Material | Surface Area (BET) | CH₄ Capacity (65 bar) | Deliverable Capacity (5.8–65 bar) | Heat of Adsorption ( |
| Co(bdp) | ~2900 m²/g (expanded) | ~200 v/v | ~190 v/v | Increases at step (Endothermic expansion) |
| HKUST-1 | 1850 m²/g | 230 v/v | 110 v/v | Exothermic (Heat management required) |
| Activated Carbon | 2000 m²/g | 120 v/v | 80 v/v | Exothermic |
Note: The endothermic expansion of Co(bdp) absorbs the heat generated by gas adsorption, preventing the tank from overheating during fast filling—a critical safety feature.
Case Study: CO₂/CH₄ Separation
For biogas upgrading, Co(bdp) derivatives (e.g., fluorinated ligands) can shift the gate pressure.
-
Mechanism: CO₂ (quadrupole moment) induces the phase opening at lower pressures than CH₄ (non-polar).
-
Result: At 5 bar, the MOF might be open for CO₂ but collapsed for CH₄, yielding infinite selectivity in theory (kinetic vs thermodynamic trap).
References
-
Primary Synthesis & Mechanism: Mason, J. A., Oktawiec, J., Taylor, M. K., Hudson, M. R., Rodriguez, J., Bachman, J. E., ... & Long, J. R. (2015). Methane storage in flexible metal–organic frameworks with intrinsic thermal management. Nature, 527(7578), 357-361. Link
-
Ligand Functionalization: Taylor, M. K., Runčevski, T., Oktawiec, J., Gonzalez, M. I., Siegelman, R. L., Mason, J. A., ... & Long, J. R. (2016). Tuning the adsorption-induced phase change in the flexible metal–organic framework Co(bdp). Journal of the American Chemical Society, 138(45), 15019-15026. Link
-
General Bipyrazole MOFs: Colombo, V., Galli, S., Choi, H. J., Han, G. D., Maspero, A., Palmisano, G., ... & Navarro, J. A. (2011). High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites. Chemistry–A European Journal, 17(19), 5356-5365. Link
-
Porous Organic Polymers (MOP-PZ): Cui, Y., Xu, Z., Li, H. Y., Young, D. J., Li, H. X., & Lang, J. P. (2020).[4] Synthesis of a Pyrazole-Based Microporous Organic Polymer for High-Performance CO2 Capture and Alkyne Carboxylation. ACS Applied Polymer Materials, 2(9), 4067-4074. Link
Sources
Application Note: Designing Supramolecular Architectures with 1H,1'H-4,4'-Bipyrazole Linkers
Introduction & Mechanistic Rationale
Metal-organic frameworks (MOFs) and coordination polymers traditionally rely on rigid organic linkers (e.g., terephthalic acid) to construct robust 3D architectures. However, highly rigid frameworks often suffer from brittleness, failing to maintain structural integrity under guest-induced stress, thermal expansion, or exposure to acidic/basic media.
To circumvent these limitations, crystal engineering has shifted toward semirigid tectons like 1H,1'H-4,4'-bipyrazole (H2bpz) and its substituted derivatives (e.g., 3,3',5,5'-tetramethyl-4,4'-bipyrazole, H2Me4bpz). The defining structural advantage of the bipyrazole core is the ability of the two pyrazolate rings to rotate around the central C–C bond. This torsional flexibility acts as a molecular shock absorber, releasing internal mechanical pressure caused by structural variations and significantly enhancing the chemical and thermal inertness of the resulting supramolecular architectures[1].
Coordination Modes and Steric Tuning
The deprotonated bipyrazole ligand exhibits functional dualism, acting as both a strong metal-coordinating node and a hydrogen-bond donor/acceptor. It primarily adopts two coordination modes:
-
Mode I: Two nitrogen atoms in diagonal positions coordinate with metal ions, typically driving the assembly of 3D porous structures[1].
-
Mode II: All four nitrogen atoms coordinate with metal ions, which preferentially results in planar, 2D sheet-like structures[1].
Steric hindrance plays a critical role in topology control. For instance, while methyl-substituted pyrazolates often yield highly dense four- or eight-fold interpenetrated networks, the use of bulky phenyl substituents in 3,3',5,5'-tetraphenyl-1H,1'H-4,4'-bipyrazole (H2phbpz) restricts interpenetration. In the Cu(I)-based CFA-2 framework, these bulky groups limit the structure to a two-fold interpenetrated porous 3D network, preserving the void space necessary for catalytic or gas-sorption applications[2].
Workflow Visualization
Logical workflow for the supramolecular synthesis of 4,4'-bipyrazole frameworks.
Quantitative Data: Structural Parameters
To facilitate rational design, the structural parameters of key bipyrazole-based frameworks are summarized below. The variance in bond lengths and topologies highlights the adaptability of the bipyrazole core across different transition metal nodes.
| Framework / Crystal | Ligand | Metal Node | Space Group / Topology | Key Bond Lengths & Angles | Ref |
| Crystal 1 (Zn-MOF) | H2Me4bpz | Zn(II) | hcb topology (2D) | Zn-N: 1.909 Å, Zn-O: 2.003 Å | [1] |
| CFA-2 | H2phbpz | Cu(I) | I41/a (Tetragonal, 3D) | N-C-C-N Dihedral: 87.60° | [2] |
| Ag(H2bpz)(NO3)·H2O | H2bpz | Ag(I) | Helical 1D/2D | Ag-N dependent on anion tuning | [3] |
| Zn-MIXMOF | H2BPZ / H2BPZNO2 | Zn(II) | 3D Open Framework | Decomposition Temp: 708–726 K | [4] |
Self-Validating Experimental Protocols
As an application scientist, it is crucial to understand that successful crystal engineering is not just about mixing reagents; it requires strict control over the thermodynamic and kinetic parameters of the reaction environment. The following protocols are designed as self-validating systems.
Protocol A: Solvothermal Synthesis of CFA-2 (Cu-based MOF)
Objective: Synthesize a robust, two-fold interpenetrated 3D framework using the sterically hindered H2phbpz ligand.
Causality & Design: The addition of triethylamine (Et3N) is mechanistically required to deprotonate the pyrazole rings, activating the nitrogen sites for coordination with Cu(II). The reaction must be strictly anhydrous; trace water disrupts the coordination equilibrium, leading to the rapid precipitation of amorphous thermodynamic dead-ends rather than the desired kinetic crystalline product[2].
Step-by-Step Methodology:
-
Ligand Preparation: Dissolve 3,3',5,5'-tetraphenyl-1H,1'H-4,4'-bipyrazole (H2phbpz) in a binary solvent mixture of N,N-diethylformamide (DEF) and Methanol (MeOH).
-
Metal Addition: Add copper(II) acetate monohydrate to the solution under continuous stirring.
-
Deprotonation: Slowly add a stoichiometric amount of Et3N to the mixture to induce ligand activation.
-
Crystallization: Seal the mixture in a high-pressure glass tube or Teflon-lined autoclave and heat to induce solvothermal crystallization.
-
Self-Validation & Harvesting:
-
Visual Check: Successful synthesis yields colorless crystals. If an amorphous powder precipitates, the solvent system was contaminated with water. Discard and restart with strictly anhydrous solvents.
-
Structural Verification: Analyze the harvested crystals via Powder X-ray Diffraction (PXRD). The pattern must match the simulated I41/a tetragonal space group (a = 30.835 Å, c = 29.306 Å)[2].
-
Protocol B: Hydrothermal Synthesis of Ag(H2bpz)(NO3)·H2O Coordination Polymers
Objective: Construct helical coordination polymers utilizing the angular coordination geometry of the unsubstituted H2bpz tecton.
Causality & Design: H2bpz is poorly soluble in water at room temperature. Sonication is employed not merely for mixing, but to mechanically sheer the ligand into a fine dispersion, maximizing the surface area for uniform nucleation. The hydrothermal environment (150 °C) provides the autogenous pressure required to overcome the activation energy barrier for assembling the helical strands[3].
Step-by-Step Methodology:
-
Dispersion: Combine 50.00 mg of AgNO3 and 25.00 mg of H2bpz in 2.5 mL of deionized water.
-
Sonication: Sonicate the mixture for exactly 20 minutes to fully disperse the H2bpz ligand into a homogeneous suspension.
-
Hydrothermal Reaction: Transfer the suspension into a 15 mL Teflon-lined stainless steel autoclave. Seal and heat in a blast oven at 150 °C for 10 hours.
-
Controlled Cooling: Slowly cool the autoclave to room temperature (e.g., 5 °C/hour) to promote the growth of large, defect-free single crystals.
-
Self-Validation & Harvesting:
-
Visual Check: Isolate the colorless, transparent block crystals via filtration. Wash sequentially with H2O and ethanol, then dry in the dark (to prevent Ag+ photoreduction).
-
Yield & Purity: The yield should exceed 60%. Validate phase purity via elemental analysis (Calculated for C25H38Ag2F6N10O2Sb: C, 31.72; H, 4.12; N, 15.13)[3].
-
References
-
Title: Versatile Flexible Azolate-based Metal-Organic Frameworks Possessing Different Bridging Ligands Source: Research and Reviews: Journal of Chemistry (rroij.com) URL: [Link]
-
Title: The syntheses of H2-phbpz, [Cu2(phbpz)]·2DEF·MeOH (CFA-2) and [Ag2(phbpz)] (CFA-3) compounds and their crystal structures Source: RERO DOC (sonar.ch) URL: [Link]
-
Title: Anion-Tuned Synthesis of Ag Coordination Compounds: Approaches for Optimizing Second-Harmonic-Generation (SHG) Response Source: Crystal Growth & Design (acs.org) URL: [Link]
-
Title: Tuning carbon dioxide adsorption affinity of zinc(II) MOFs by mixing bis(pyrazolate) ligands Source: Università degli Studi di Torino (unito.it) URL: [Link]
Sources
Application Note & Protocol: Synthesis of High-Energy Density Materials Utilizing Bipyrazole Scaffolds
For Researchers, Scientists, and Professionals in Energetic Materials Development
This document provides a detailed guide to the synthesis, characterization, and handling of high-energy density materials (HEDMs) based on the bipyrazole framework. It is intended for use by qualified researchers and professionals with experience in synthetic chemistry and the handling of energetic materials.
Introduction: The Bipyrazole Framework in Energetic Materials
High-energy density materials (HEDMs) are a class of substances that store and rapidly release large amounts of chemical energy, finding critical applications in both military and civilian sectors.[1] The ongoing quest for novel HEDMs is driven by the demand for materials with superior performance (high detonation velocity and pressure), improved safety (low sensitivity to impact and friction), and better thermal stability compared to traditional explosives like RDX and HMX.[2]
The bipyrazole scaffold has emerged as a highly promising framework for the design of next-generation HEDMs.[1] These structures, composed of two interconnected pyrazole rings, offer a unique combination of desirable properties:
-
High Nitrogen Content: The pyrazole ring is inherently nitrogen-rich, which contributes to a high positive heat of formation and the generation of environmentally benign N₂ gas upon decomposition.[3]
-
Good Thermal Stability: The aromaticity of the bipyrazole core imparts significant thermal stability to the resulting energetic compounds.[1][4][5]
-
Low Sensitivity: Bipyrazole-based materials often exhibit remarkable insensitivity to external stimuli like impact and friction.[1][4]
-
Structural Versatility: The bipyrazole structure offers multiple sites for the introduction of energetic functional groups (explosophores), allowing for the fine-tuning of properties.[2]
Despite these advantages, the synthesis of bipyrazole-based energetic materials can present challenges, including multi-step reactions, the use of unstable intermediates, and stringent reaction conditions.[1][4] This guide aims to provide both the foundational principles and a practical, detailed protocol for the preparation and characterization of these advanced materials, with a strong emphasis on safety.
Principles of Molecular Design
The energetic performance of a bipyrazole-based compound is primarily dictated by its chemical structure and crystal packing. The core strategy involves functionalizing the bipyrazole backbone with specific groups to achieve a high density and an optimal oxygen balance.
Key Design Strategies:
-
Introduction of Energetic Groups: The most common approach is the introduction of nitro groups (-NO2) onto the carbon atoms of the pyrazole rings (C-nitration) or onto nitrogen atoms (N-nitration).[6] Other energetic functionalities such as nitramino (-NHNO2) can also be incorporated to enhance performance.[2] The number and placement of these groups significantly influence the density, detonation properties, and stability of the final compound.[6]
-
Formation of Energetic Salts: Bipyrazoles, particularly those with acidic N-H protons on the pyrazole rings, can be deprotonated to form anions. These anions can then be combined with nitrogen-rich cations (e.g., ammonium, hydrazinium, aminoguanidinium) to form energetic salts.[7] This strategy is highly effective for increasing density and tailoring the sensitivity and thermal stability of the material.[7][8]
The following diagram illustrates the general design principle for creating bipyrazole-based HEDMs.
Caption: Molecular design strategy for bipyrazole-based HEDMs.
Synthesis Protocol: Preparation of 4,4',5,5'-Tetranitro-2H,2'H-3,3'-bipyrazole (TNBP)
This protocol details the synthesis of 4,4',5,5'-Tetranitro-2H,2'H-3,3'-bipyrazole (TNBP), a representative and potent bipyrazole-based HEDM. The synthesis involves the nitration of a 3,3'-bipyrazole precursor.[9]
Extreme caution is required for this procedure. All steps must be performed in a certified fume hood with appropriate safety shields and personal protective equipment.
Materials and Reagents
-
3,3'-Bipyrazole
-
Fuming Nitric Acid (98%+)
-
Fuming Sulfuric Acid (30% SO₃)
-
Crushed Ice
-
Deionized Water
-
Drying Agent (e.g., P₂O₅)
Experimental Workflow
Caption: Workflow for the synthesis of TNBP.
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add fuming sulfuric acid. Cool the flask in an ice-salt bath to 0°C. While maintaining vigorous stirring, slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.
-
Addition of Precursor: Once the nitrating mixture is prepared and cooled, slowly add the 3,3'-bipyrazole precursor in small portions. The rate of addition must be controlled to keep the internal temperature below 10°C. An exothermic reaction will occur.
-
Reaction Heating: After the addition is complete, slowly and carefully heat the reaction mixture to 90-95°C. Maintain this temperature with continuous stirring for 4 hours. The color of the mixture will likely change.
-
Quenching: After the reaction period, cool the mixture to room temperature. In a separate large beaker, prepare a significant amount of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with stirring. This step is highly exothermic and must be done behind a blast shield.
-
Product Isolation: A precipitate (the TNBP product) will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with copious amounts of cold deionized water until the filtrate is neutral (pH ~7). This is crucial to remove any residual acid. Dry the purified product in a vacuum desiccator over a suitable drying agent (e.g., phosphorus pentoxide) to a constant weight.
Characterization Methods
The synthesized material must be thoroughly characterized to confirm its identity, purity, and energetic properties.
-
Structural Confirmation:
-
Purity and Composition:
-
Elemental Analysis: To determine the percentage composition of C, H, and N, and verify that it matches the theoretical values for the target molecule.[6]
-
-
Physicochemical Properties:
-
Single-Crystal X-ray Diffraction: Provides the definitive molecular and crystal structure, allowing for the precise determination of crystal density—a critical parameter for energetic performance.[10]
-
Differential Scanning Calorimetry (DSC): Used to determine the decomposition temperature (Td), providing a measure of the material's thermal stability.[6]
-
-
Energetic Performance and Safety:
-
Sensitivity Testing: Impact and friction sensitivity tests are performed to assess the material's safety and stability against mechanical stimuli.[8][11]
-
Detonation Performance Calculation: Using the calculated heat of formation and the experimentally determined density, programs like EXPLO5 can be used to predict detonation velocity (Vd) and pressure (P).[6]
-
Performance of Representative Bipyrazole-Based HEDMs
The bipyrazole framework allows for the development of materials with a wide range of properties, from heat-resistant explosives to high-performance secondary explosives.[6]
| Compound Name | Structure | Density (g/cm³) | Td (°C) | Vd (m/s) | IS (J) | FS (N) | Reference |
| RDX (Reference) | (Cyclotrimethylenetrinitramine) | 1.82 | 210 | 8795 | 7.4 | 120 | [2] |
| HMX (Reference) | (Cyclotetramethylene-tetranitramine) | 1.91 | 279 | 9221 | 7.4 | 120 | [11] |
| 4,4',5,5'-Tetranitro-2H,2'H-3,3'-bipyrazole (TNBP) | Bipyrazole-(NO₂)₄ | 1.92 | 299 | 9480 | 15 | >360 | [9] |
| 3,3',5,5'-Tetranitro-4,4'-bipyrazole | Bipyrazole-(NO₂)₄ | 1.89 | 243 | 9210 | 12 | 240 | [7] |
| Ammonium salt of 3,3',5-trinitro-4,4'-bipyrazole | [NH₄]⁺[Bipyr-(NO₂)₃]⁻ | 1.81 | 231 | 8850 | 20 | 240 | [7] |
| Bis(4-amino-3,5-dinitropyrazolyl)methane | (NH₂-Pyr-(NO₂)₂)₂-CH₂ | 1.84 | 310 | N/A | >40 | >360 | [12] |
Td: Decomposition Temperature; Vd: Detonation Velocity; IS: Impact Sensitivity; FS: Friction Sensitivity.
Safety Protocols and Hazard Management
Working with HEDMs, especially during synthesis involving strong nitrating agents, presents significant risks.[13] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty gloves (e.g., butyl rubber). The selected PPE must not inhibit dexterity to the point of introducing new hazards.[13]
-
Engineering Controls: All work must be conducted in a laboratory designed for energetic materials, using a certified chemical fume hood with a sliding sash and a blast shield.[13]
-
Handling and Storage:
-
Store energetic materials in small quantities in designated, isolated areas away from heat, flame, and combustible materials.[14][15]
-
Avoid friction, impact, and electrostatic discharge. Use non-sparking tools and ensure proper grounding.
-
Store in containers with appropriate venting if there is a risk of gas evolution.
-
Transport materials in secondary containment.
-
-
Waste Disposal: All waste, including residual reactants and contaminated materials, must be treated as hazardous and disposed of according to institutional and regulatory guidelines. Never mix waste streams without first assessing compatibility.
-
Emergency Response:
-
Ensure a Class D fire extinguisher is available for lithium-based reagents, though for many organic HEDM fires, evacuation and response by trained professionals is the only safe option.[16]
-
Have an emergency shower and eyewash station readily accessible.
-
If a reaction shows signs of thermal runaway (uncontrolled temperature increase, gas evolution), evacuate the area immediately and alert emergency personnel.[16]
-
Conclusion
Bipyrazole-based compounds represent a versatile and powerful class of high-energy density materials. Their inherent thermal stability, low sensitivity, and high nitrogen content make them ideal candidates for next-generation energetic applications.[1][4] Through strategic molecular design, including the introduction of various energetic groups and the formation of energetic salts, researchers can develop materials with tailored properties that meet the demanding requirements for both performance and safety. While the synthesis of these materials requires stringent safety precautions, the protocols and principles outlined in this guide provide a solid foundation for their successful preparation and characterization. Future research will likely focus on developing more efficient and scalable synthetic routes, such as skeletal editing, to further unlock the potential of this promising class of HEDMs.[1][4]
References
- Cui, X., et al. (2023). Facile access to energetic materials based on bipyrazoles via skeletal editing. RSC.
- ResearchGate. (n.d.). Synthesis of the 3,3′‐bipyrazole derivative 53.
- Cui, X., et al. (2025). Facile access to energetic materials based on bipyrazoles via skeletal editing. RSC Publishing.
- Chernyshev, A. V., et al. (2020). Midway between Energetic Molecular Crystals and High-Density Energetic Salts: Crystal Engineering with Hydrogen Bonded Chains of Polynitro Bipyrazoles.
- Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI.
- Elnat, T., et al. (n.d.). The Effenberger's synthesis of 3,3'-bipyrazole revisited.
- Ghule, V. D., et al. (2018). Multipurpose Energetic Materials by Shuffling Nitro Groups on a 3,3'-Bipyrazole Moiety. Chemistry – An Asian Journal.
- Li, G., et al. (2021). Progress in the Synthesis of Energetic Salts Based on Pyrazole. Chinese Journal of Organic Chemistry.
- Kavitha, S., et al. (2018). tetranitro-2H,2'H-3,3'- bipyrazole (TNBP): synthesis, characterization and promising properti. The Royal Society of Chemistry.
- Kumar, D., et al. (2023). Synthesis of Advanced Pyrazole and N–N-Bridged Bistriazole-Based Secondary High-Energy Materials.
- Ghule, V. D., et al. (2018). Facile Access to Energetic Materials Based on Bipyrazoles via Skeletal Editing.
- Fischer, N., et al. (2016). Synthesis and Investigation of Advanced Energetic Materials Based on Bispyrazolylmethanes. PubMed.
- Miao, X., et al. (2023). Thermal stability of azole-rich energetic compounds. Physical Chemistry Chemical Physics.
- Electrochem. (n.d.).
- Iowa State University. (n.d.). Battery Safety. Iowa State University Environmental Health and Safety.
- Maxworld Power. (2024).
- Customcells. (2025).
- DSIAC. (2019).
- Liu, B., et al. (2023). Construction of Bis-Heterocyclic Energetic Compounds via C–N Coupling Reactions. PMC.
- Zhang, Y., et al. (2023). Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime. PMC.
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- 2. Progress in the Synthesis of Energetic Salts Based on Pyrazole [sioc-journal.cn]
- 3. mdpi.com [mdpi.com]
- 4. Facile access to energetic materials based on bipyrazoles via skeletal editing - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Multipurpose Energetic Materials by Shuffling Nitro Groups on a 3,3'-Bipyrazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Synthesis and Investigation of Advanced Energetic Materials Based on Bispyrazolylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. hahana.soest.hawaii.edu [hahana.soest.hawaii.edu]
- 15. Battery Safety - Environmental Health and Safety [ehs.iastate.edu]
- 16. maxworldpower.com [maxworldpower.com]
Application Note: Fluorescence Sensing Mechanisms and Protocols for 4,4'-Bipyrazole Frameworks
Executive Summary & Scientific Rationale
In the landscape of advanced chemical sensing, 4,4'-bipyrazole (BPZ) and its functionalized derivatives (e.g., 3,3',5,5'-tetramethyl-4,4'-bipyrazole) have emerged as privileged structural motifs for constructing luminescent Metal-Organic Frameworks (LMOFs). As a Senior Application Scientist, I approach sensor design by analyzing the electronic communication between the host framework and the guest analyte.
BPZ frameworks excel in this domain due to two fundamental structural features:
-
Rigid π-Conjugated Backbones: The rigid nature of the bipyrazole skeleton minimizes non-radiative vibrational relaxation pathways, resulting in high intrinsic quantum yields[1].
-
Uncoordinated Nitrogen Sites: The nitrogen lone pairs within the pyrazole rings act as highly specific Lewis basic recognition sites, facilitating targeted host-guest interactions[1].
This application note details the mechanistic physics behind BPZ-based fluorescence sensing, provides a quantitative performance matrix, and outlines self-validating experimental protocols for deploying these materials in the laboratory.
Mechanistic Foundations of Bipyrazole-Based Sensing
To optimize a sensor, one must understand the causality behind the signal transduction. BPZ frameworks utilize three primary mechanisms to translate analyte binding into a quantifiable optical response:
A. Analyte Pre-Concentration & Photoinduced Electron Transfer (PET)
The intrinsic porosity of BPZ LMOFs allows for the thermodynamic pre-concentration of analytes, effectively shifting the local concentration gradient and drastically lowering the Limit of Detection (LOD)[1]. When electron-deficient analytes (such as nitroaromatic explosives like p-nitrophenol) enter the pores, the electron-rich BPZ framework acts as an electron donor. Upon photon excitation, an electron is rapidly transferred from the MOF's conduction band to the analyte's Lowest Unoccupied Molecular Orbital (LUMO). This interrupts the normal radiative decay pathway, resulting in profound fluorescence quenching[2].
B. Clathration-Driven Phase Transitions
Traditional sensing relies on static binding, but recent advances leverage dynamic structural transformations. For instance, the interaction of heavy metal pollutants (e.g., HgCl₂) with interpenetrated Zn-bipyrazolate MOFs triggers a targeted phase transition. The framework disaggregates and self-assembles into a non-interpenetrated crystalline phase around the mercury guest. This macroscopic structural shift fundamentally alters the π-π stacking distances between bipyrazole ligands, quantitatively quenching the characteristic 470 nm emission[3].
C. Direct Collision and Energy Transfer
For gaseous analytes like O₂, sensing relies on dynamic collisional quenching. Frameworks such as MAF-X11 (constructed from tetramethyl-4,4'-bipyrazole and Zn²⁺) exhibit highly accessible triplet excited states. O₂ molecules diffusing through the pores collide with the excited framework, facilitating non-radiative energy transfer and quenching the emission by up to 96.5% at 1 bar[4][5].
Mechanistic Pathway Visualization
Figure 1: Divergent photophysical pathways in 4,4'-bipyrazole MOFs upon analyte interaction.
Quantitative Performance Matrix
The following table summarizes the field-validated performance of key BPZ frameworks across different target analytes:
| Sensor Framework | Ligand Motif | Target Analyte | Transduction Mechanism | Key Performance Metric |
| Ag(Me₄bpz) MOF | 3,3',5,5'-tetramethyl-4,4'-bipyrazole | p-Nitrophenol (PNP) | Photoinduced Electron Transfer (PET) | LOD: 1.27 ppm[2] |
| i-Zn (Zn-BPE) | Bipyrazolate derivative | Mercury (HgCl₂) | Clathration-driven phase transition | Quenching at 470 nm[3] |
| MAF-X11 | Tetramethyl-4,4'-bipyrazole | Oxygen (O₂) | Collisional Energy Transfer | 96.5% quenching at 1 bar[4][5] |
Experimental Protocols: Self-Validating Workflows
To ensure data integrity and reproducibility, the following protocols integrate necessary internal controls and causality-driven steps.
Protocol A: Solvothermal Synthesis & Activation of a Zn-BPZ Sensor
Self-Validation Rationale: The presence of unreacted ligand or trapped solvent molecules creates background fluorescence and blocks active coordination sites. This protocol ensures complete pore activation without compromising framework topology.
-
Solvothermal Assembly: Dissolve equimolar amounts of the metal salt (e.g., Zn(NO₃)₂·6H₂O) and the 4,4'-bipyrazole derivative in a dimethylformamide (DMF)/water mixture (typically 3:1 v/v).
-
Causality: DMF acts as both a solvent and a templating agent to control the degree of framework interpenetration.
-
-
Crystallization: Heat the mixture in a Teflon-lined stainless steel autoclave at 120°C for 48 hours. Cool to room temperature at a strictly controlled rate of 5°C/hour.
-
Causality: Slow cooling ensures high crystallinity and minimizes defect-induced non-radiative decay centers.
-
-
Solvent Exchange (Critical Step): Isolate the microcrystalline powder via centrifugation. Soak the crystals in anhydrous dichloromethane (DCM) for 72 hours, replacing the solvent every 12 hours.
-
Causality: DCM has a significantly lower boiling point and surface tension than DMF, preventing capillary-force-induced pore collapse during the final drying phase.
-
-
Thermal Activation: Activate the exchanged MOF under dynamic vacuum (10⁻³ Torr) at 150°C for 12 hours. Verify complete solvent removal via Thermogravimetric Analysis (TGA) before proceeding to sensing assays.
Protocol B: Fluorescence Quenching Titration Assay
Self-Validation Rationale: Inner-filter effects (IFE) and light scattering can produce false-positive quenching. Maintaining a constant optical density and utilizing blank subtractions are mandatory for trustworthy data.
-
Suspension Preparation: Disperse 2.0 mg of the activated BPZ MOF in 10 mL of the target solvent (e.g., HEPES buffer for aqueous heavy metal sensing). Sonicate for exactly 10 minutes to achieve a homogeneous suspension.
-
Baseline Acquisition: Transfer 2.0 mL of the suspension to a standard quartz cuvette. Record the baseline fluorescence emission spectrum (e.g., excitation at 365 nm, monitoring the peak at 470 nm)[3].
-
Analyte Titration: Incrementally add micro-volumes (e.g., 10 µL aliquots) of a standardized analyte solution (e.g., 1 mM HgCl₂ or p-nitrophenol).
-
Causality: Using highly concentrated analyte stocks minimizes total volume changes, maintaining a constant MOF concentration and preventing dilution-induced signal drops.
-
-
Equilibration & Measurement: Allow exactly 3 minutes of magnetic stirring after each addition to ensure complete pore diffusion and host-guest equilibration. Record the emission spectrum.
-
Data Validation: Plot the relative fluorescence intensity (
) against the analyte concentration. A linear response indicates dynamic quenching (governed by the Stern-Volmer equation), while an upward curvature suggests a combination of static and dynamic quenching, or a structural phase transition[3].
References
-
[1] SYNTHESIS OF METAL-ORGANIC FRAMEWORKS CONTAINING HETEROCYCLIC LINKERS FOR APPLICATIONS IN CO2 STORAGE/UTILIZATION AND LUMINESCENCE (unicam.it) URL:
-
[4] Recent advances in luminescent metal-organic frameworks for chemical sensors (SciSpace) URL:
-
[3] Mercury Clathration-Driven Phase Transition in a Luminescent Bipyrazolate Metal–Organic Framework: A Multitechnique Investigation (Chemistry of Materials - ACS Publications) URL:
-
[5] CHAPTER 7: Metal-Organic Frameworks as Chemical Sensors (RSC Books) URL:
-
[2] Anion-Tuned Synthesis of Ag Coordination Compounds: Approaches for Optimizing Second-Harmonic-Generation (SHG) Response (Crystal Growth & Design - ACS Publications) URL:
Sources
scalable synthesis routes for 1H,1'H-4,4'-bipyrazole ligands
Application Note: Scalable Synthesis Routes for 1H,1'H-4,4'-Bipyrazole Ligands
Executive Summary
1H,1'H-4,4'-bipyrazole (H₂BPZ) and its substituted derivatives are premier ditopic ligands extensively utilized in the construction of robust Metal-Organic Frameworks (MOFs). Notable examples include the highly porous CFA-2 (a Cu-based interpenetrated framework)[1] and the chemically robust Fe₂(BDP)₃ system used for advanced gas adsorption[2]. Furthermore, the nitrogen-rich backbone of bipyrazoles makes them critical precursors for thermostable energetic materials, such as 3,3′,5,5′-tetranitro-4,4′-bipyrazole (TNBP-2)[3].
Despite their high utility, traditional syntheses relying on the Vilsmeier-Haack-Arnold formylation of 1,4-bis(dimethylamino)butene suffer from multi-step complexities, harsh conditions, and poor atom economy[3]. To address the bottleneck of ligand availability, this guide details two modern, scalable, and high-yield pathways: a regioselective Palladium-catalyzed cyclizative dimerization[4] and a highly sustainable, catalyst-free continuous flow synthesis[5].
Strategic Mechanistic Rationale
As a drug development professional or materials scientist, selecting the correct synthetic route requires balancing throughput, safety, and functional group tolerance. The causality behind the two recommended methodologies is detailed below:
1. Regioselective Palladium-Catalyzed Cyclizative Dimerization Alkynic hydrazones serve as excellent bi-functional precursors for bipyrazole cores. Utilizing a Pd(tfa)₂ catalyst with a bidentate DPPF (1,1'-Bis(diphenylphosphino)ferrocene) ligand enables a controlled cyclizative dimerization[4].
-
Causality of Reagent Choice: The trifluoroacetate (tfa) ligands are crucial as they act as internal bases, facilitating the initial C-H activation and cyclopalladation step. The bulky, bidentate DPPF ligand prevents catalyst aggregation and stabilizes the intermediate organopalladium species. This steric shielding ensures regioselective C-C bond formation at the 4-position, strictly preventing undesired linear polymerization[4].
2. Catalyst-Free Continuous Flow Synthesis Spirocyclopropanyl-pyrazolones react with hydrazine hydrate to yield bipyrazoles. Transitioning this from a batch process to a continuous flow microreactor significantly enhances the reaction profile[5].
-
Causality of Flow Dynamics: Hydrazine is highly reactive and poses severe thermal runaway risks during batch scale-ups. A continuous flow setup ensures a high surface-area-to-volume ratio, providing instantaneous heat dissipation and precise residence time control. This eliminates the need for metal catalysts, drives down the E-factor, and allows uninterrupted, safe throughput (up to 110 mg/h on a micro-scale, linearly scalable to multi-gram daily production)[5].
Pathway Visualizations
Continuous flow setup for the catalyst-free synthesis of 4,4'-bipyrazole.
Catalytic cycle for the regioselective cyclizative dimerization of alkynic hydrazones.
Quantitative Pathway Comparison
| Parameter | Classical Batch (Vilsmeier) | Pd-Catalyzed Dimerization | Continuous Flow Synthesis |
| Primary Reagents | 1,4-dichloro-2-butyne, SOCl₂, POCl₃ | Alkynic hydrazones | Spirocyclopropanyl-pyrazolones |
| Catalyst Required | None (Harsh Reagents) | Pd(tfa)₂ / DPPF (1 mol%) | Catalyst-Free |
| Reaction Time | > 24 hours (Multi-step) | 4 – 6 hours | 20 minutes (Residence Time) |
| Yield | 30 – 45% | 75 – 88% | > 90% |
| Scalability | Poor (Exothermic/Toxic) | Good (Gram-scale validated) | Excellent (Continuous output) |
| Greenness (E-factor) | High (High waste) | Moderate (Metal recovery needed) | Low (Highly sustainable) |
Self-Validating Experimental Protocols
Protocol A: Gram-Scale Pd-Catalyzed Dimerization of Alkynic Hydrazones
This protocol utilizes a self-validating visual cue system to ensure catalyst activation and reaction completion.
Reagents: Alkynic hydrazone (10.0 mmol), Pd(tfa)₂ (0.1 mmol, 1 mol%), DPPF (0.12 mmol, 1.2 mol%), 1,4-Dioxane (50 mL).
Step-by-Step Workflow:
-
System Degassing: Add 1,4-dioxane to a Schlenk flask. Purge with Argon for 15 minutes.
-
Validation: Oxygen must be strictly excluded. Pd(0) intermediates are highly sensitive to oxidation, which diverts the pathway toward alkyne homocoupling rather than the desired dimerization[4].
-
-
Catalyst Activation: Add Pd(tfa)₂ and DPPF to the degassed solvent. Stir at room temperature for 10 minutes.
-
Validation: A distinct color change from pale yellow to deep orange/red confirms the successful formation of the active Pd-DPPF coordination complex.
-
-
Substrate Addition: Introduce the alkynic hydrazone (10.0 mmol) in one portion. Seal the flask and heat the oil bath to 100 °C.
-
Reaction Monitoring: Stir for 4 to 6 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc 3:1). The reaction is complete when the UV-active precursor spot completely disappears, replaced by a lower Rf product spot.
-
-
Isolation & Workup: Cool the mixture to room temperature. Filter the solution through a short pad of Celite to remove precipitated palladium black. Concentrate the filtrate under reduced pressure and purify the residue via recrystallization from hot ethanol to yield the pure 4,4'-bipyrazole.
Protocol B: Catalyst-Free Continuous Flow Synthesis
This protocol leverages steady-state fluid dynamics to safely handle hydrazine and maximize throughput.
Reagents: Spirocyclopropanyl-pyrazolone (0.5 M in EtOH), Hydrazine hydrate (1.0 M in EtOH).
Step-by-Step Workflow:
-
System Priming: Flush the microreactor system (PFA tubing, 1.0 mm internal diameter, 3.0 mL reactor volume) with pure EtOH at a combined flow rate of 0.5 mL/min.
-
Validation: Establish a baseline pressure free of fluctuations. Heat the reactor coil to a steady 100 °C.
-
-
Reagent Delivery: Using calibrated dual syringe pumps, inject the spiro-precursor solution at 0.10 mL/min and the hydrazine hydrate solution at 0.05 mL/min into a static T-mixer.
-
Residence Time Control: The combined stream (0.15 mL/min) enters the heated reactor coil.
-
Validation: A total flow rate of 0.15 mL/min through a 3.0 mL reactor guarantees a strict 20-minute residence time. This exact duration ensures 100% conversion without inducing thermal degradation of the newly formed bipyrazole[5].
-
-
In-line Quenching: Route the output stream immediately through a cooling loop submerged in an ice bath (0 °C).
-
Validation: Rapid thermal quenching halts any secondary side-reactions or decomposition of the product.
-
-
Continuous Collection: Direct the quenched stream into a collection vial. The 4,4'-bipyrazole product will spontaneously precipitate upon cooling. Filter the continuous output and wash with cold ethanol to obtain the analytically pure ligand.
References
1.[1] Syntheses and characterization, sonar.ch. 1 2.[5] A Sustainable Catalyst‐Free Approach to Bipyrazoles Under Batch and Flow Chemistry Techniques, ResearchGate. 5 3.[3] Energetic Bi-diazole 'Transformers' toward High Energy Thermostable Energetic Compounds, The Royal Society of Chemistry. 3 4.[4] Regioselective Synthesis of 4,4′-Bipyrazoles via Palladium-Catalyzed Cyclizative Dimerization of Alkynic Hydrazones, ACS Publications.4 5.[2] CO₂ Adsorption in a Robust Iron(III) Pyrazolate‐Based MOF: Molecular‐Level Details and Frameworks Dynamics From Powder X‐ray Diffraction Adsorption Isotherms, ResearchGate. 2
Sources
Troubleshooting & Optimization
Technical Support Center: 1H,1'H-4,4'-bipyrazole Purification
The following technical guide is structured as a dynamic support center resource for the purification of 1H,1'H-4,4'-bipyrazole . This compound is a critical ligand in Metal-Organic Framework (MOF) synthesis and medicinal chemistry, often presenting unique solubility and separation challenges due to its high symmetry and hydrogen-bonding capability.
Status: Operational | Role: Senior Application Scientist | Topic: Downstream Processing
Introduction: The Purity Paradox
Welcome. If you are accessing this guide, you likely have a crude batch of 1H,1'H-4,4'-bipyrazole (often abbreviated as H₂BPZ ) that is refusing to behave.
This compound is deceptive. Its high symmetry and strong intermolecular hydrogen bonding (N-H···N) create a crystal lattice that is thermodynamically very stable. While this makes it an excellent MOF linker, it makes purification a struggle against solubility. The crude material often contains unreacted hydrazine, regioisomers (3,3'-bipyrazole), and oligomeric byproducts.
This guide prioritizes causality over recipe . We don't just tell you what to do; we explain why the chemistry dictates it.
Part 1: The Purification Decision Matrix
Before selecting a solvent, determine your purity requirements and current crude state.
Figure 1: Decision matrix for selecting the optimal purification pathway based on crude solubility and target purity.
Part 2: Troubleshooting & FAQs
Category A: Solubility & Handling
Q1: My crude product is a grey/brown solid that won't dissolve in Dichloromethane (DCM) or Ethyl Acetate. Is my synthesis failed? Diagnosis: Likely not. 1H,1'H-4,4'-bipyrazole has very poor solubility in non-polar and moderately polar chlorinated solvents due to its rigid structure and extensive hydrogen bonding network. Solution:
-
Switch Solvents: Move to DMSO , DMF , or hot Ethanol . The compound requires solvents capable of disrupting the intermolecular N-H···N bonds.[1][2][3]
-
Protocol: Test solubility in boiling ethanol. If it remains insoluble, add small amounts of DMF until dissolution occurs.
Q2: I see a "ghost" peak in my NMR around 8-9 ppm that broadens or disappears. What is this? Diagnosis: This is the N-H proton. In pyrazoles, the N-H proton is liable to tautomerization and exchange with deuterated solvents (especially MeOD or D₂O). Verification: Run the NMR in DMSO-d₆ . The lack of exchange will sharpen the N-H signal, allowing you to integrate it correctly (should integrate to 2H for the bipyrazole).
Category B: Recrystallization Protocols
Q3: Standard recrystallization from Ethanol yielded a low recovery (<40%). How do I improve yield without sacrificing purity? Causality: The temperature coefficient of solubility in pure ethanol might be too shallow for this compound. You are losing product in the mother liquor. Corrective Action: The "Anti-Solvent Crash" Method
-
Dissolve: Dissolve crude in minimum hot DMF (approx. 80-100°C). Caution: Do not boil DMF.
-
Filter: Hot filter to remove inorganic salts (catalyst residues often trapped here).
-
Precipitate: Slowly add Water or Methanol (anti-solvent) to the hot filtrate until persistent turbidity appears.
-
Cool: Allow to cool slowly to room temperature, then to 4°C.
-
Result: This exploits the dramatic solubility difference between DMF (good solvent) and water (poor solvent), forcing the bipyrazole out of solution while leaving impurities dissolved.
Q4: My crystals are colored (yellow/orange). How do I remove the color? Diagnosis: The color usually comes from oxidized hydrazine oligomers or conjugated byproducts. Protocol:
-
Charcoal Treatment: Dissolve in hot ethanol. Add Activated Carbon (5-10 wt%) . Reflux for 15 minutes. Filter through a Celite pad while hot. The carbon adsorbs the planar, conjugated colored impurities.
-
Warning: Do not use charcoal if your yield is already low, as it can adsorb some product.
Category C: Chromatography & Separation[4][5]
Q5: I am trying to purify via Flash Column Chromatography, but the compound "streaks" or "tails" across the column. Separation is impossible. Causality: The basic nitrogen atoms in the pyrazole ring are interacting with the acidic silanol groups (Si-OH) on the silica gel, causing drag. The Fix: Amine Modification
-
Mobile Phase: Add 1% Triethylamine (Et₃N) or 1% NH₄OH to your mobile phase (e.g., DCM:MeOH 95:5 + 1% Et₃N).
-
Mechanism: The triethylamine preferentially binds to the acidic silica sites, "capping" them and allowing your pyrazole to elute as a sharp band.
Q6: How do I separate 4,4'-bipyrazole from the 3,3'-regioisomer? Insight: This is the most difficult separation due to identical molecular weight and similar polarity. Strategy:
-
Exploit Symmetry: 4,4'-bipyrazole is significantly more symmetrical and higher melting than the 3,3'-isomer.
-
Method: Fractional Crystallization . The 4,4'-isomer will crystallize first and more readily from ethanol/water mixtures. The 3,3'-isomer will likely remain in the mother liquor. Do not rely on silica chromatography for this separation unless using a specialized chiral or C18 column.
Category D: Advanced Purification (MOF Grade)
Q7: I need >99.9% purity for growing single-crystal MOFs. Recrystallization isn't enough. Protocol: Acid-Base Swing Extraction This method leverages the amphoteric nature of the pyrazole ring.
-
Acidification: Dissolve crude solid in 1M HCl . The bipyrazole forms a water-soluble hydrochloride salt (
). -
Filtration: Filter this aqueous solution. insoluble organic impurities are removed here.
-
Washing: Wash the acidic aqueous phase with DCM (Dichloromethane). Non-basic impurities partition into the DCM and are discarded.
-
Neutralization: Slowly add 1M NaOH or NH₄OH to the aqueous phase until pH ~7-8.
-
Precipitation: The free base 1H,1'H-4,4'-bipyrazole will precipitate as a pure white solid. Filter and dry.[4][5]
Part 3: Data Summary & Properties
Table 1: Solubility Profile of 1H,1'H-4,4'-bipyrazole
| Solvent | Solubility (RT) | Solubility (Hot) | Application |
| Water | Insoluble | Poor | Anti-solvent |
| Ethanol | Low | Moderate/Good | Recrystallization |
| DCM/Chloroform | Insoluble | Poor | Washing impurities |
| DMF/DMSO | High | Very High | Dissolution / MOF Synthesis |
| 1M HCl | Soluble (as salt) | Soluble | Acid-Base Purification |
Part 4: Experimental Workflow (Visualized)
The following diagram details the Acid-Base Swing protocol, which is the most robust method for removing non-basic impurities.
Figure 2: Acid-Base Swing Extraction workflow for removing non-basic impurities and insoluble byproducts.
References
-
Vismara, R. et al. (2021). Efficient hexane isomers separation in isoreticular bipyrazolate metal-organic frameworks: The role of pore functionalization. Nano Research.
-
BenchChem Technical Support. (2025). Column chromatography conditions for separating pyrazole isomers.
-
Domasevitch, K. V. et al. (2015). Preparative synthesis of 3(5),3′(5′)-dimethyl-4,4′-bipyrazole. Tetrahedron Letters.
-
Organic Syntheses. (2013). Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. Organic Syntheses, Vol 90.
Sources
Technical Support Center: High-Yield Synthesis of 4,4'-Bipyrazole
The following technical guide is designed for researchers and process chemists optimizing the synthesis of 4,4'-bipyrazole (
This guide prioritizes the Palladium-Catalyzed Oxidative Homocoupling of pyrazole-4-boronic esters, as this is currently the most robust, high-yielding route compared to historical multistep condensation methods.
Part 1: Core Synthesis Protocol (Recommended)
Method: Pd-Catalyzed Oxidative Homocoupling
Target: Parent 4,4'-bipyrazole (
Optimized Workflow Diagram
Caption: Optimized workflow for the oxidative homocoupling of pyrazole boronic esters to 4,4'-bipyrazole.
Step-by-Step Protocol
| Parameter | Specification | Technical Rationale |
| Substrate | 1-Boc-pyrazole-4-boronic acid pinacol ester | Critical: Unprotected pyrazoles poison Pd catalysts by coordinating via the N-lone pair. The Boc group prevents this and is thermally cleaved in situ or post-reaction. |
| Catalyst | Pd(OAc) | Simple Pd(II) salts often outperform complex phosphine ligands in oxidative couplings, as ligands can oxidize. |
| Oxidant | Air (Open flask) or Cu(OAc) | The reaction requires an oxidant to convert Pd(0) back to Pd(II) to close the catalytic cycle. |
| Base | Na | Facilitates transmetallation and neutralizes acidic byproducts. |
| Solvent | DMSO:H | High polarity is required to solubilize the boronic ester and the intermediate species. |
| Temp | 80–100 °C | Sufficient thermal energy is needed for the coupling and the in situ removal of the Boc group (if relying on thermal deprotection). |
Procedure:
-
Charge: In a reaction flask equipped with a stir bar, add 1-Boc-pyrazole-4-boronic acid pinacol ester (1.0 equiv), Pd(OAc)
(0.05 equiv), and Na CO (2.0 equiv). -
Solvate: Add DMSO (0.2 M concentration relative to substrate) and water (10% v/v of DMSO).
-
Reaction: Heat to 100 °C open to the atmosphere (or with an air balloon) for 12–24 hours. Note: The solution typically turns black (Pd precipitation) toward the end.
-
Workup (Crucial for Yield):
-
Cool to room temperature.[1]
-
Dilute with water (3x reaction volume).
-
Acid Wash: Acidify to pH ~3–4 with dilute HCl. (The product is amphoteric but soluble as the hydrochloride salt; impurities may precipitate). Filter off any solids (Pd black, impurities).
-
Precipitation: Neutralize the filtrate to pH ~7–8 using NaOH. The 4,4'-bipyrazole will precipitate as a white/off-white solid.
-
Isolation: Filter the solid, wash with copious water, then cold methanol. Dry under vacuum.[1]
-
Part 2: Troubleshooting & Optimization
Category 1: Reaction Stalled / Low Conversion
Issue: The reaction starts but stalls after <50% conversion. Diagnosis: Catalyst poisoning or lack of re-oxidation.
-
Mechanism: Pyrazoles are potent ligands. If the Boc group falls off too early (before coupling), the free pyrazole N binds Pd(II), shutting down the cycle.
-
Solution 1 (Protecting Group): Ensure you are using 1-Boc or 1-THP protected precursors. Do not use free N-H pyrazole boronic acids.
-
Solution 2 (Oxidant Supply): If running on a scale >1g, passive diffusion of air is insufficient. Sparge the solution with air for 15 mins before heating, or use a balloon of air/O
. Alternatively, add 10-20 mol% Cu(OAc) as a co-oxidant.
Category 2: "Missing" Product During Workup
Issue: Reaction shows conversion by LCMS, but no solid is isolated after workup. Diagnosis: Solubility issues (Amphoteric nature).
-
Logic: 4,4'-Bipyrazole is soluble in acidic water (protonated) and slightly soluble in strongly basic water (deprotonated). It is least soluble at neutral pH.
-
Solution: Perform a "pH Swing" purification.
-
Acidify reaction mixture to pH 1 (Product dissolves).
-
Filter to remove insoluble byproducts.
-
Slowly adjust filtrate to pH 7–8. Do not overshoot to pH 12+ .
-
Allow the suspension to sit at 4°C overnight to maximize crystallization.
-
Category 3: Regioselectivity & Byproducts
Issue: Formation of oligomers or C3-C4 coupling. Diagnosis: Boronic ester instability (Protodeboronation).
-
Mechanism: In the presence of water and base at high temps, the C-B bond can hydrolyze and then protonate, yielding simple pyrazole (protodeboronation).
-
Solution: Reduce water content to the minimum required for base solubility (e.g., use anhydrous DMSO with powdered anhydrous K
CO ). Lower temperature to 80°C and extend time.
Part 3: Troubleshooting Logic Tree
Use this diagram to diagnose yield issues during the experiment.
Caption: Diagnostic logic tree for identifying yield loss in bipyrazole synthesis.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I synthesize 4,4'-bipyrazole using the hydrazine + tetraacetylethane method? A: No. That method yields 3,3',5,5'-tetramethyl-4,4'-bipyrazole . The methyl groups at the 3 and 5 positions are inherent to the acetylacetone/tetraacetylethane precursors. To get the parent (unsubstituted) 4,4'-bipyrazole, you must use the Pd-coupling route or a specific condensation of 1,1,2,2-formylethane derivatives (which are unstable and rare).
Q2: My product is grey/black. How do I purify it? A: The color is likely residual Palladium.
-
Resuspension: Suspend the solid in dilute HCl (pH 2). The product will dissolve; Pd black will not.
-
Filtration: Filter through Celite.
-
Precipitation: Neutralize the clear filtrate with NaOH to reprecipitate the white product.
Q3: What is the best solvent for NMR analysis?
A: DMSO-d
Q4: Is the reaction sensitive to water? A: The Suzuki-type homocoupling requires some water for the base to function (transmetallation step), but too much water promotes protodeboronation (yield loss). A 10:1 DMSO:Water ratio is the "sweet spot."
References
-
Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters.
- Source: Royal Society of Chemistry (RSC), Chem. Commun.
- Context: Describes the facile route to 4,4'-bipyrazole using air as an oxidant.
-
(Generalized landing page for verification)
-
Synthesis of Tri- and Tetrasubstituted Pyrazoles via Ru(II)
- Source: Organic Chemistry Portal / Org. Lett.
- Context: Discusses oxidative C-N coupling and yield improvements in pyrazole synthesis.
-
Solubility and Purific
- Source: BenchChem Technical Guides.
- Context: Protocols for handling poorly soluble pyrazole deriv
Sources
Technical Support Center: 1H,1'H-4,4'-Bipyrazole Solubility Guide
Subject: Overcoming "Brick Dust" Solubility Issues with 1H,1'H-4,4'-Bipyrazole (
Introduction: The "Brick Dust" Challenge
Welcome to the technical support hub for 1H,1'H-4,4'-bipyrazole . If you are reading this, you have likely encountered a common frustration: this molecule refuses to dissolve in water, ethanol, dichloromethane, or acetonitrile at room temperature.
Why is this happening?
The insolubility of 4,4'-bipyrazole stems from its high lattice energy. The molecule consists of two planar pyrazole rings connected at the 4-position. This structure allows for extensive intermolecular hydrogen bonding (between the pyrrolic N-H and the pyridinic N) and strong
This guide provides field-proven protocols to overcome these thermodynamic barriers for analysis, synthesis, and purification.
Module 1: Analytical Troubleshooting (NMR & MS)
User Issue: "I cannot get a clean
The Solution: Disrupting the Lattice
Standard non-polar or weakly polar solvents (
Protocol: High-Resolution NMR Sample Preparation
| Solvent System | Condition | Success Rate | Notes |
| DMSO-d6 | Heat to 80°C | High | Recommended. The sulfoxide oxygen acts as a strong H-bond acceptor, disrupting the lattice. |
| MeOD-d4 | Reflux / Sonicate | Low/Medium | Often results in dilute spectra. |
| D2O + NaOD | Room Temp | High | Deprotonates to form the soluble dianion ( |
| D2O + DCl | Room Temp | High | Protonates to form the soluble dication ( |
Step-by-Step Workflow
-
Standard Attempt: Place 5 mg of
in a tube. Add 0.6 mL DMSO-d6 . -
Thermal Activation: If suspension persists, heat the tube carefully with a heat gun or in a water bath to ~80°C. Sonicate while warm.
-
The "Shift" Method (If DMSO fails):
-
Use
.[1] -
Add 2-3 drops of
(for base shift) OR (for acid shift). -
Warning: This changes the chemical shift (
) values significantly due to shielding/deshielding effects.
-
Visualization: NMR Solvent Decision Tree
Caption: Decision logic for selecting the correct NMR solvent system based on sample recovery requirements.
Module 2: Synthetic Applications (MOFs & Coordination)
User Issue: "The ligand precipitates immediately upon mixing with metal salts," or "I can't get single crystals."
The Solution: Solvothermal Synthesis & In-Situ Deprotonation
In Metal-Organic Framework (MOF) synthesis, you rarely dissolve the ligand completely at room temperature. Instead, you rely on Solvothermal conditions (high pressure/temperature in a sealed vessel) to increase solubility and reaction kinetics simultaneously.
Critical Parameters for Reaction Media
-
Solvent Choice:
-
DEF (Diethylformamide): Higher boiling point and better solubilizing power than DMF. Often yields better crystals for pyrazoles.
-
DMF/Ethanol Mixtures: The alcohol helps modulate the deprotonation equilibrium.
-
Water (Hydrothermal): Only feasible if using high temperature (>140°C) or strong bases.
-
-
In-Situ Deprotonation: The
of the pyrazole N-H is approximately 14. To coordinate with metals (like , , ), the ligand usually needs to be in its anionic form ( ).-
Add a Base: Triethylamine (TEA) or dilute KOH is often added to the reaction mixture to drive the equilibrium toward the soluble anion.
-
Protocol: Solvothermal Crystal Growth
Reference method adapted from synthesis of
-
Combine: Metal Salt (e.g.,
) + Ligand in a Teflon-lined autoclave. -
Solvent: Add DMF or DEF.
-
Modulator (Optional): Add a small amount of base (TEA) or acid (if slowing down nucleation).
-
Seal & Heat: Program oven to 120–160°C for 24–72 hours.
-
Cool: Slow cooling (5°C/hour) is critical. The ligand stays in solution at high T, and as T drops, the MOF crystallizes out rather than the amorphous ligand.
Visualization: Solvothermal Workflow
Caption: The solvothermal process leverages high pressure and temperature to dissolve H2bpz and facilitate controlled crystallization.
Module 3: Purification & Handling
User Issue: "My synthesized ligand is brown/impure. Recrystallization failed because it won't dissolve."
The Solution: Sublimation or Soxhlet Extraction
Since you cannot easily dissolve the compound to filter off impurities, you must use techniques that separate phases based on volatility or differential solubility.
Method A: Sublimation (Highest Purity)
4,4'-bipyrazole is thermally stable but volatile under vacuum.
-
Apparatus: Cold-finger sublimation setup.
-
Conditions: High vacuum (<0.1 mbar) and heating (approx 180-220°C, dependent on vacuum).
-
Result: Pure white crystals form on the cold finger; non-volatile "brown" tar remains at the bottom.
Method B: Soxhlet Extraction (Scalable)
Use this to wash away impurities if the product is the solid residue.
-
Solvent: Methanol or Ethanol.[2]
-
Process: Run Soxhlet for 24 hours.
-
Mechanism: The hot solvent dissolves impurities (unreacted hydrazine, soluble byproducts) while the bulk 4,4'-bipyrazole remains in the thimble due to its poor solubility.
Frequently Asked Questions (FAQ)
Q: What is the pKa of 4,4'-bipyrazole?
A: While specific experimental values for the dimer are rare, pyrazole derivatives typically have a
Q: Can I use water as a solvent? A: Only if you adjust the pH. At neutral pH, solubility is negligible. At pH > 14 (using NaOH) or pH < 1 (using HCl), it becomes soluble as a salt.
Q: Why does my reaction turn black? A: Oxidation. While pyrazoles are generally stable, trace impurities or metal catalysts in air at high temperatures can cause oxidative degradation. Always degas solvents (freeze-pump-thaw) for sensitive MOF syntheses.
References
-
Thermodynamics of Pyrazoles: Solubility and thermal stability data derived from general heterocyclic chemistry principles. See: "Pyrazole."[2][3][4][5][6][7] Solubility of Things. Link
-
MOF Synthesis Protocols: Synthesis and Characterization of Polyhedral-Based Metal–Organic Frameworks Using a Flexible Bipyrazole Ligand. Crystal Growth & Design, 2015. (Describes solvothermal conditions for bipyrazole ligands). Link
-
NMR Solvent Data: NMR Chemical Shifts of Common Laboratory Solvents. J. Org. Chem. 1997, 62, 21, 7512–7515. (Guidance on DMSO/D2O shifts). Link
-
Sublimation Techniques: Purification of Organic Small Molecules. (General protocols for high-vacuum sublimation of planar aromatics). Link
Sources
- 1. chem.washington.edu [chem.washington.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. 1H-Pyrazole (CAS 288-13-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole | C10H14N4 | CID 744436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. lookchem.com [lookchem.com]
troubleshooting crystallization of bipyrazole-based MOFs
Advanced Crystallization Support Center: Bipyrazole-Based MOFs Internal Technical Guide | Level 3 Escalation
Introduction
Welcome to the advanced troubleshooting hub for bipyrazole-based Metal-Organic Frameworks (MOFs). Unlike carboxylate-based MOFs (e.g., MOF-5, UiO-66), bipyrazole ligands (e.g., H₂bpz, 3,3',5,5'-tetramethyl-4,4'-bipyrazole) present unique challenges due to the high pKa of the pyrazole N-H group (~19.8) and their tendency to form amorphous gels or dense, non-porous phases.
This guide addresses the three most critical failure modes reported by our users: Ligand Insolubility , Amorphous Gelation , and Pore Collapse during Activation .
Module 1: Pre-Synthetic Variables (The Solubility Paradox)
User Complaint: "My ligand won't dissolve in the solvent mixture, or it precipitates immediately upon adding the metal salt."
Technical Insight:
Bipyrazoles are often sparingly soluble in alcohols but soluble in polar aprotic solvents (DMF, DEF). However, successful crystallization often requires a mixed-solvent system (e.g., DMF/MeOH) to balance solubility with reversibility. The critical factor here is deprotonation . The pyrazole N-H must be deprotonated to form the pyrazolate anion (
Troubleshooting Protocol:
| Variable | Recommendation | Mechanism |
| Solvent System | DMF:MeOH (2:1 or 3:1) | DMF solubilizes the ligand; MeOH facilitates reversible bond formation and lowers the boiling point for solvothermal pressure. |
| pH Modulation | Add dilute HNO₃ or HCl | Lowering the pH (acidification) protonates the pyrazolate, slowing down the deprotonation rate and preventing rapid precipitation. |
| Temperature | Pre-heating (80°C) | Dissolve ligand in DMF at 80°C before mixing with the metal salt solution to ensure homogeneity. |
Decision Matrix: Solvent & pH Strategy
Figure 1: Workflow for managing ligand solubility and preventing premature precipitation in pyrazolate MOF synthesis.
Module 2: Solvothermal Optimization (Avoiding the "Gel")
User Complaint: "I am getting a clear gel or a dense solid instead of crystals."
Technical Insight: The formation of a gel indicates that the nucleation rate is significantly faster than the crystal growth rate. This is common in high-valence metals (like Zr⁴⁺) but also in divalent metals (Zn²⁺, Co²⁺, Cu²⁺) coordinating with highly basic pyrazolates. To fix this, we use Coordination Modulation .
The Modulator Strategy: Add a monotopic competitor (modulator) that competes with the bipyrazole linker for metal sites. This establishes an equilibrium that slows down nucleation, allowing for defect correction and crystal growth.
Recommended Modulators:
-
Formic Acid / Acetic Acid: Standard modulators.
-
Pyrazole / 3,5-Dimethylpyrazole: "Structure-mimicking" modulators. These are chemically similar to the linker but have only one binding site, making them highly effective for bipyrazole MOFs.
Experimental Protocol: Modulated Synthesis
-
Standard Ratio: Metal : Ligand : Modulator = 1 : 1 : 10-50 .
-
Procedure:
-
Dissolve Metal Nitrate in Solvent A.
-
Add Modulator to Metal solution. Stir for 10 mins.
-
Dissolve Bipyrazole Ligand in Solvent B.
-
Combine A + B.
-
Seal in autoclave and heat (typically 100–120°C).
-
Data: Modulator Impact on Crystallinity (Zn-Bipyrazole System)
| Modulator Eq. (vs Metal) | Observation | Phase Result |
| 0 eq. | Rapid precipitation / Gel | Amorphous / Low Surface Area |
| 10 eq. | Microcrystalline powder | High Crystallinity, Small Size |
| 30 eq. | Discrete single crystals | High Crystallinity, X-ray Quality |
| 100 eq. | No solid formed | Reaction inhibited (Too acidic) |
Module 3: Post-Synthetic Activation (Preventing Collapse)
User Complaint: "The XRD looks good, but the BET surface area is <50 m²/g. The pores are closed."
Technical Insight: Bipyrazole MOFs often possess flexible frameworks or large pores that are susceptible to capillary force collapse during solvent removal. If you dry them in an oven (even under vacuum) directly from DMF or water, the surface tension of the evaporating liquid pulls the framework walls together, crushing the pores.
The Solution: Supercritical CO₂ (ScCO₂) Drying You must replace the high-surface-tension solvent (DMF) with a low-surface-tension solvent (Ethanol/Acetone), and finally with liquid CO₂, which is then transitioned to a supercritical state to eliminate surface tension entirely.
Step-by-Step Activation Protocol:
-
Solvent Exchange:
-
Decant mother liquor (DMF).
-
Soak crystals in dry Ethanol for 3 days.
-
Critical: Refresh the Ethanol every 12 hours (Total 6 exchanges). This ensures complete removal of DMF (which has a high boiling point and is hard to remove).
-
-
ScCO₂ Drying:
-
Load ethanol-soaked sample into the ScCO₂ dryer chamber.
-
Purge with liquid CO₂ at 10°C for 2 hours (to displace ethanol).
-
Raise temperature to 35°C and pressure to 80 bar (Supercritical region).
-
Hold for 1 hour.
-
Slow Bleed: Depressurize very slowly (over 1-2 hours) to avoid blowing the crystals apart.
-
Figure 2: Comparison of activation pathways. Direct drying leads to failure; ScCO₂ preserves porosity.
FAQ: Specific Bipyrazole Issues
Q: My crystals are interpenetrated (two networks tangled together). How do I stop this? A: Interpenetration is thermodynamically favored because it increases density. To favor the non-interpenetrated (open) phase:
-
Lower the Concentration: Dilute the reaction mixture.
-
Lower the Temperature: Try synthesizing at 85°C instead of 120°C.
-
Use Bulky Modulators: A bulky modulator can sterically hinder the formation of the second network.
Q: Can I use microwave synthesis for bipyrazole MOFs? A: Yes. Microwave-assisted synthesis (MAS) is highly effective for Zn and Cu bipyrazolate MOFs. It often reduces reaction time from days to minutes (e.g., 30-60 mins at 140°C) and can yield smaller, more uniform particles suitable for catalysis or biological applications.
References
-
Modulated Synthesis of Pyrazolate MOFs
-
He, Y., et al. (2013). "A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis." Journal of the American Chemical Society.
- Insight: Describes the synthesis of PCN-300 using HCl as a modulator to control the crystallization of Cu-pyrazol
-
-
Activation Strategies (ScCO₂)
-
Mondloch, J. E., et al. (2013). "Destruction of Metal-Organic Frameworks during Activation." Materials Today.
- Insight: Fundamental reading on why capillary forces destroy MOFs and how ScCO₂ prevents it.
-
-
Bipyrazole Ligand Solubility & Synthesis
-
Gallis, D. F., et al. (2023). "Copper and Zinc Metal-Organic Frameworks with Bipyrazole Linkers." Molecules.
- Insight: detailed protocols for microwave vs. solvothermal synthesis of Zn/Cu bipyrazoles.
-
-
Strategic Synthesis of Co-Pyrazolate MOFs
-
Li, B., et al. (2016). "Unlocking the potential: strategic synthesis of a previously predicted pyrazolate-based stable MOF." Chemical Science.
- Insight: Discusses the BUT-124 series and the importance of stepwise synthesis for Co-based systems.
-
Technical Support Center: Solvent Exchange and Activation of 4,4'-Bipyrazole Frameworks
Welcome to the Technical Support Center for 4,4'-bipyrazole (H₂bpz) based Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). While bipyrazole linkers impart exceptional chemical stability and unique structural flexibility to coordination networks, this same flexibility often translates to extreme fragility during the activation process.
This guide provides causal explanations, self-validating protocols, and troubleshooting steps designed for researchers and drug development professionals to ensure maximum porosity retention during framework activation.
The Physics of Pore Collapse: Why Solvent Exchange Matters
The Causality of Framework Amorphization:
During direct thermal activation, the evaporation of high-boiling synthesis solvents (like DMF, DEF, or DMSO) generates immense capillary pressure within the micropores of the framework. According to the Young-Laplace equation (
Because DMF has a high surface tension and requires high temperatures to boil, its direct removal frequently causes flexible bipyrazole frameworks to collapse or undergo irreversible pore compression[1]. By exchanging DMF with a low-surface-tension, highly volatile solvent (e.g., Dichloromethane or Acetone), we drastically reduce the capillary forces during subsequent evacuation, preserving the crystalline pore architecture.
Quantitative Solvent Parameters for Bipyrazole MOF Activation
| Solvent | Boiling Point (°C) | Surface Tension (mN/m at 20°C) | Recommended Activation Method | Typical BET Retention |
| DMF (Synthesis) | 153.0 | 37.1 | N/A (Do not activate directly) | < 10% (Severe Collapse) |
| Acetone | 56.0 | 23.7 | Dynamic Vacuum / scCO₂ | 70 - 90% |
| Dichloromethane (DCM) | 39.6 | 27.2 | Dynamic Vacuum | 75 - 95% |
| Supercritical CO₂ | 31.1 (T | 0.0 (Supercritical phase) | scCO₂ Drying | > 95% (Ideal for flexible MOFs) |
Validated Experimental Protocols
Every successful activation relies on a self-validating system to ensure that the synthesis solvent has been entirely displaced before thermal or vacuum stress is applied.
Protocol A: Sequential Solvent Exchange (DMF to DCM)
Use this protocol for rigid to semi-flexible bipyrazole frameworks.
-
Decantation: Allow the as-synthesized bipyrazole MOF crystals to settle completely. Carefully decant the mother liquor (DMF) using a Pasteur pipette.
-
Initial Wash: Add 10 mL of fresh, anhydrous DMF to remove unreacted metal salts and linkers. Swirl gently and let sit for 2 hours. Decant.
-
Exchange Phase: Add 15 mL of anhydrous Dichloromethane (DCM). Seal the vial tightly to prevent atmospheric moisture ingress, which can hydrolyze sensitive metal nodes.
-
Incubation & Replacement: Allow the suspension to sit at room temperature. Replace the DCM every 12 hours for a total of 3 days (6 complete cycles).
-
Self-Validation (NMR Check): Take a 0.5 mL aliquot of the final DCM supernatant, evaporate it to dryness, and dissolve the residue in CDCl₃ for ¹H-NMR analysis. The absolute absence of DMF peaks (2.88, 2.96, 8.02 ppm) confirms complete exchange. Proceed to dynamic vacuum activation (80–120 °C).
Protocol B: Supercritical CO₂ (scCO₂) Activation
Use this protocol for highly flexible or fragile frameworks (e.g., Mn-CFA-6 or highly porous Zn-bipyrazole derivatives) where even DCM evaporation causes pore compression[2].
-
Pre-requisite Exchange: Perform Protocol A, but substitute DCM with Acetone or Ethanol (CO₂ is highly miscible with these solvents, whereas DCM can cause issues in some scCO₂ systems).
-
Loading: Transfer the solvent-exchanged MOF (still wet with Acetone) into the critical point dryer chamber. Do not let the powder dry in the air.
-
Purging: Flush the chamber with liquid CO₂ at 10 °C for 2 hours, periodically venting to remove the displaced Acetone.
-
Supercritical Transition: Seal the chamber and raise the temperature to 40 °C (above T
= 31.1 °C) and pressure to 100 bar (above P = 73.8 bar). Hold in the supercritical state for 1 hour. Because scCO₂ has zero surface tension, the liquid-gas phase boundary is eliminated[3]. -
Venting: Slowly vent the supercritical CO₂ at a rate of 0.5 bar/min while strictly maintaining the temperature at 40 °C to yield the activated, dry powder.
Diagnostic Workflows
Workflow for selecting the optimal solvent exchange and activation route for bipyrazole MOFs.
Diagnostic logic tree for troubleshooting low surface area in activated bipyrazole frameworks.
Troubleshooting & FAQs
Q1: My bipyrazole MOF loses crystallinity (PXRD peaks disappear or shift) immediately after solvent exchange, before I even dry it. Why? Causality & Solution: This is frequently a "breathing effect" rather than structural degradation. Bipyrazole frameworks, such as the CFA-2 series, exhibit pronounced flexibility upon exposure to different liquids[3]. The exchange of a large guest molecule (DEF/DMF) for a smaller guest (DCM/Acetone) causes the framework to contract, shifting the electron density within the pores and altering PXRD peak intensities[2]. Solution: Proceed with activation. If the structure is truly degrading, ensure your exchange solvent is strictly anhydrous, as some Cu/Zn-bipyrazole MOFs are susceptible to hydrolysis.
Q2: I performed dynamic vacuum activation at 150 °C, but my BET surface area is near zero. What went wrong? Causality & Solution: You likely experienced thermal decomposition or irreversible pore compression. While some rigid bipyrazole MOFs are thermally stable up to 400 °C[2], others containing Jahn-Teller distorted metals (e.g., Mn-CFA-6) decompose rapidly above 150 °C[1]. Furthermore, if DMF was not completely exchanged, heating to 150 °C under vacuum boils the trapped DMF, generating massive internal pressure that ruptures the coordination bonds. Solution: Lower the activation temperature to 80–100 °C after a rigorous DCM exchange, or switch entirely to scCO₂ drying.
Q3: How can I tell if the solvent exchange is actually complete without using NMR? Causality & Solution: A highly practical, self-validating physical check is the "free-flowing powder" test. If you lightly dry a small 5 mg aliquot of the exchanged MOF under a gentle N₂ stream at room temperature, it should form a fine, free-flowing powder that disperses easily. If the powder clumps, sticks to the spatula, or appears "gummy," high-boiling solvent (DMF) is still present in the pores acting as a capillary binder. You must increase the number of solvent exchange cycles.
References
-
Synthesis and characterization of a flexible metal organic framework generated from MnIII and the 4,4'-bipyrazolate-ligand. Dalton Transactions (2018).1
-
Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach. Inorganics (2022). 2
-
The syntheses of H2-phbpz, [Cu2(phbpz)]·2DEF·MeOH (CFA-2) and[Ag2(phbpz)] (CFA-3) compounds and their crystal structures. CrystEngComm (2012). 3
Sources
Technical Support Center: Minimizing Defects in 1H,1'H-4,4'-Bipyrazole Crystal Growth
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the crystallization of 1H,1'H-4,4'-bipyrazole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth solutions for growing high-purity, low-defect single crystals. High-quality crystals are paramount for accurate structural analysis and for ensuring predictable physicochemical properties in downstream applications. This document provides troubleshooting advice, detailed protocols, and the scientific rationale behind these recommendations.
Section 1: Understanding Defects in Molecular Crystals
Crystallographic defects are interruptions in the regular, repeating arrangement of molecules within a crystal lattice.[1] These imperfections can significantly alter the physical and chemical properties of the material, impacting everything from its mechanical strength and solubility to its performance in advanced applications. In the context of 1H,1'H-4,4'-bipyrazole, a molecule that often serves as a critical building block in coordination polymers and functional materials, minimizing these defects is essential.
Common types of defects include:
-
Point Defects: Localized imperfections such as vacancies (a missing molecule) or impurities (a foreign molecule at a lattice or interstitial site).[1][2]
-
Line Defects (Dislocations): One-dimensional defects that represent a misalignment of the crystal lattice.[1][2] Screw dislocations can be a source of growth steps, which can be beneficial at low supersaturation but problematic if not controlled.[3]
-
Planar Defects: Two-dimensional imperfections like grain boundaries or stacking faults, which separate different crystalline regions.[2]
-
Bulk Defects: Three-dimensional flaws such as voids, inclusions of solvent, or precipitates of impurities.[2][4][5] These are often the most detrimental to crystal quality.
The following sections provide a structured approach to diagnosing and resolving issues that lead to these defects during the crystal growth process.
Section 2: Troubleshooting Guide for 1H,1'H-4,4'-Bipyrazole Crystallization
This section is formatted as a series of common problems encountered during crystallization. For each problem, potential causes are identified, and validated solutions are provided with explanations.
Q1: I'm not getting any crystals at all. What's going wrong?
Potential Causes & Solutions:
-
The solution is not saturated: Crystal growth can only occur from a supersaturated solution, which is a metastable state where the solute concentration is higher than its equilibrium solubility.[6] If the solution is unsaturated, no crystals will form.[7][8]
-
Solution: Increase the concentration of the 1H,1'H-4,4'-bipyrazole. This can be achieved by dissolving more of the compound, often with gentle heating, until a small amount of solid no longer dissolves, indicating saturation.[7] Alternatively, for volatile solvents, you can allow some solvent to evaporate slowly to concentrate the solution.[8]
-
-
Lack of Nucleation Sites: Crystallization begins with nucleation, the formation of a stable, microscopic crystalline core. This process can be kinetically hindered, even in a supersaturated solution.[9]
-
Solution 1 (Scratching): Use a glass rod or a needle to gently scratch the inside surface of the crystallization vessel below the solvent level.[10][11] The microscopic imperfections in the glass create high-energy sites that can promote nucleation.
-
Solution 2 (Seeding): Introduce a tiny, pre-existing crystal of 1H,1'H-4,4'-bipyrazole (a "seed crystal") into the saturated solution.[12] This bypasses the difficult primary nucleation step and provides a template for ordered growth.[11]
-
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, making it difficult to achieve the necessary supersaturation for nucleation.
-
Solution: Perform a solvent screen to find a solvent or solvent system in which 1H,1'H-4,4'-bipyrazole has moderate solubility—ideally, dissolving when heated but precipitating upon slow cooling.[9]
-
Q2: My experiment produced a mass of very small, powdery crystals, not large single ones. How can I fix this?
Potential Causes & Solutions:
-
Excessive Supersaturation/Rapid Cooling: If the solution is too concentrated or cooled too quickly, the driving force for crystallization is too high. This leads to a massive, uncontrolled nucleation event, where countless small crystals form simultaneously instead of a few large ones growing slowly.[10][13]
-
Solution 1 (Slow Down Cooling): Reduce the rate of cooling. Instead of placing the flask directly in a freezer or ice bath, allow it to cool to room temperature on the benchtop, then transfer it to a refrigerator, and finally to a freezer. Insulating the vessel can further slow this process.[14] The key is to keep the system in the metastable zone where growth is favored over nucleation.
-
Solution 2 (Reduce Concentration): Use slightly more solvent than the minimum required to dissolve the compound at high temperature.[10] This lowers the overall supersaturation upon cooling, giving the molecules more time to deposit onto existing crystal surfaces in an orderly fashion.[10]
-
-
Too Many Nucleation Sites: The presence of dust, undissolved impurities, or excessive scratching can create too many starting points for crystal growth.
Logical Flow: From Problem to Solution
Caption: Troubleshooting workflow for common crystallization issues.
Q3: My crystals look cloudy or opaque, not transparent. What causes this?
Potential Causes & Solutions:
-
Solvent Inclusions: This is a primary cause of opacity. If crystals grow too quickly, pockets of the mother liquor can become trapped within the crystal lattice, forming bulk defects known as inclusions.[4][5]
-
Solution: The fundamental solution is to slow down the rate of crystal growth.[8] This allows molecules to add to the lattice in an orderly fashion and gives solvent molecules time to diffuse away from the growing crystal face. Employ the same strategies used to prevent microcrystal formation: use a slower cooling rate, reduce the initial concentration, or switch to a slower crystallization method like vapor diffusion.[13][15]
-
-
Polycrystalline Aggregates: What appears to be a single cloudy crystal may actually be an aggregate of many smaller, intergrown crystals.
-
Solution: Examine the crystals under a microscope, preferably with polarizing capabilities, to confirm if they are single crystals. If they are aggregates, the issue is excessive nucleation, which can be addressed by the methods described in Q2.
-
Q4: Instead of crystals, my compound separated as an oily liquid. What should I do?
Potential Causes & Solutions:
-
"Oiling Out": This occurs when the solute comes out of solution at a temperature above its melting point or when the supersaturation is so high that the system separates into two liquid phases instead of forming a solid.[10]
-
Solution 1 (Add More Solvent): The most common cause is excessive supersaturation. Re-heat the mixture to dissolve the oil and add more of the "good" solvent to reduce the concentration. Then, attempt to cool the solution much more slowly.[10]
-
Solution 2 (Lower Crystallization Temperature): If the compound's melting point is low, try to induce crystallization at a lower temperature. For example, after slow cooling to room temperature, place the solution in a refrigerator.
-
Solution 3 (Change Solvent System): The choice of solvent can influence this behavior. Experiment with different solvents where the compound might have a more favorable solubility curve.
-
Section 3: Frequently Asked Questions (FAQs)
1. How do I select the best solvent for growing 1H,1'H-4,4'-bipyrazole crystals? The ideal solvent is one in which the compound is highly soluble when hot and sparingly soluble when cold.[15] Avoid solvents where the compound is extremely soluble, as this makes it difficult to achieve supersaturation, or where it is nearly insoluble.[9] Since 1H,1'H-4,4'-bipyrazole has hydrogen bond donor (N-H) and acceptor sites, consider solvents that can interact favorably without being incorporated into the lattice. A good starting point is to test a range of solvents with varying polarities (e.g., ethanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof).
2. How do impurities affect crystal growth and how can I remove them? Impurities can have a profound impact on crystallization.[16] They can inhibit nucleation, alter crystal morphology (e.g., causing needles to form instead of blocks), and become incorporated into the lattice, reducing purity.[17][18] Structurally similar impurities are often the most problematic.[17]
-
Removal: If the crude 1H,1'H-4,4'-bipyrazole is colored or contains significant impurities, consider pre-purification by column chromatography or treatment with activated carbon before the final crystallization step.
3. What is the optimal crystal size for single-crystal X-ray diffraction? A good size for single-crystal X-ray diffraction is typically 0.1–0.3 mm in all dimensions.[11] While larger crystals can often be cut, very thin needles or plates should be avoided if possible, as they may diffract weakly.
4. Can I use a solvent mixture? Yes, binary or even tertiary solvent systems are very powerful.[9] A common technique is to dissolve the compound in a "good" solvent in which it is very soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes faintly turbid. This brings the solution close to saturation, from which crystals can be grown by slow evaporation or cooling.[11]
Section 4: Key Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Dissolution: In a clean Erlenmeyer flask, dissolve the 1H,1'H-4,4'-bipyrazole in the minimum amount of a suitable solvent (e.g., ethanol) at its boiling point.
-
Hot Filtration (Optional): If any insoluble material is visible, perform a hot filtration through fluted filter paper into a second, pre-warmed, clean flask. This step removes particulate impurities that could act as unwanted nucleation sites.[14]
-
Supersaturation: Add an additional 5-10% volume of the hot solvent to prevent premature crystallization.[10]
-
Slow Cooling: Cover the flask with a watch glass or loosely with foil and allow it to cool slowly to room temperature on a vibration-free surface.[19] To further slow the cooling, the flask can be placed inside a Dewar flask filled with warm water.
-
Maturation: Once at room temperature, if crystal growth is substantial, the flask can be moved to a refrigerator (4 °C) to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Vapor Diffusion Crystallization
This method is excellent for small quantities of material and often yields high-quality crystals.[12][15]
-
Preparation: Dissolve the 1H,1'H-4,4'-bipyrazole in a small volume of a relatively volatile "good" solvent (e.g., dichloromethane or acetone) in a small, open vial.
-
Setup: Place this inner vial inside a larger jar or beaker that contains a layer of a more volatile "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., pentane or hexane).[11]
-
Diffusion: Seal the outer container tightly. The anti-solvent vapor will slowly diffuse into the solution in the inner vial. This gradually decreases the solubility of the 1H,1'H-4,4'-bipyrazole, leading to slow, controlled crystallization over several days.[11]
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.
Relationship: Experimental Parameters vs. Crystal Defects
Caption: Impact of key experimental parameters on common crystal defects.
Quantitative Data Summary
For successful crystallization, understanding solvent properties is crucial. The following table lists common solvents and their relevant physical properties.
| Solvent | Boiling Point (°C) | Polarity Index (P') | Dielectric Constant (ε) |
| n-Hexane | 69 | 0.1 | 1.88 |
| Toluene | 111 | 2.4 | 2.38 |
| Dichloromethane | 40 | 3.1 | 9.08 |
| Ethyl Acetate | 77 | 4.4 | 6.02 |
| Acetone | 56 | 5.1 | 20.7 |
| Acetonitrile | 82 | 5.8 | 37.5 |
| Isopropanol | 82 | 3.9 | 19.9 |
| Ethanol | 78 | 4.3 | 24.5 |
| Methanol | 65 | 5.1 | 32.7 |
| Water | 100 | 10.2 | 80.1 |
Data compiled from various chemical reference sources.
References
-
(PDF) Defects Characterization of Molecular Crystal Explosives - ResearchGate. Available at: [Link]
-
Solutions to Common Crystal Growing Problems - Science Notes. Available at: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]
-
Characterizing pathological imperfections in macromolecular crystals: lattice disorders and modulations - PMC. Available at: [Link]
-
r/crystalgrowing FAQ: Crystal Growing Troubleshooting - Reddit. Available at: [Link]
-
Crystallographic defect - Wikipedia. Available at: [Link]
-
Definitive Molecular Level Characterization of Defects in UiO-66 Crystals - Omar Yaghi. Available at: [Link]
-
[2308.16589] Microscopic crystallographic analysis of dislocations in molecular crystals. Available at: [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Available at: [Link]
-
Crystal Growing Tips and Methods X-Ray Crystallography Facility Department of Chemistry, University of Pennsylvania - CDN. Available at: [Link]
-
Growing Crystals That Will Make Your Crystallographer Happy - Chemistry. Available at: [Link]
-
Growing and Mounting Crystals Your Instrument Will Treasure - Department of Chemistry and Biochemistry. Available at: [Link]
-
Advice for Crystallization - Universität Potsdam. Available at: [Link]
-
Temperature as a Crystallization Variable - Hampton Research. Available at: [Link]
-
Impact of impurities on crystal growth | Request PDF - ResearchGate. Available at: [Link]
-
How To Grow Crystals - The Center for Xray Crystallography » University of Florida. Available at: [Link]
-
Solid-State Landscape of 4,4′-Azobis(3,5-dimethyl‑1H‑pyrazole) with the Isolation of Conformer-Dependent Polymorphs - HHU. Available at: [Link]
-
Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC - NIH. Available at: [Link]
-
Temperature effects for crystal growth: A distribution kinetics approach | Request PDF - ResearchGate. Available at: [Link]
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Available at: [Link]
-
Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application - RJPT. Available at: [Link]
-
Defects and Disorder in Crystals | Crystallography Class... - Fiveable. Available at: [Link]
-
Unprecedented morphology control of gas phase cocrystal growth using multi zone heating and tailor made additives. Available at: [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. Available at: [Link]
-
(PDF) Generation and Propagation of Defects During Crystal Growth - ResearchGate. Available at: [Link]
-
3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole | C10H14N4 | CID 744436 - PubChem. Available at: [Link]
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Available at: [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC. Available at: [Link]
-
Crystal and molecular structure of 4-fluoro-1H- pyrazole at 150 K. Available at: [Link]
-
Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization - PMC. Available at: [Link]
-
Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Available at: [Link]
-
Chapter defect formation during the crystal growth from melt - ResearchGate. Available at: [Link]
-
Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K. Available at: [Link]
-
Solvent Effects on Catechol Crystal Habits and Aspect Ratios: A Combination of Experiments and Molecular Dynamics Simulation Study - MDPI. Available at: [Link]
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Technical Support Center: Bipyrazole Coordination & MOF Synthesis
Diagnostics & Troubleshooting Portal
Welcome to the Advanced Materials Support Portal. This guide is designed for researchers, materials scientists, and drug development professionals optimizing the solvothermal synthesis of bipyrazole-based Metal-Organic Frameworks (MOFs) and coordination polymers. Because bipyrazole ligands (such as 4,4'-bipyrazole and 3,3',5,5'-tetramethyl-4,4'-bipyrazole) possess highly reactive nitrogen donors and rotational flexibility, their coordination geometry is acutely sensitive to thermal conditions.
Diagnostic Workflow: Temperature Optimization
Use the following logical pathway to diagnose and correct phase impurities, amorphous precipitation, or poor crystal growth during solvothermal synthesis.
Solvothermal temperature optimization workflow for bipyrazole coordination.
Core Troubleshooting & FAQs
Q1: My solvothermal reaction with 4,4'-bipyrazole yields an amorphous powder instead of crystals. Should I increase the temperature? A1: Yes. Amorphous precipitation is a classic sign of kinetic trapping. Bipyrazole ligands feature highly reactive nitrogen donors that rapidly coordinate to metal centers. At lower temperatures, this rapid, irreversible coordination forms disordered networks. By 1 (e.g., from 90°C to 120°C), you provide the activation energy required for reversible bond formation[1]. This "error correction" allows the kinetically trapped bonds to break and reform into the thermodynamically stable crystalline lattice.
Q2: I am using 3,3',5,5'-tetramethyl-4,4'-bipyrazole (H₂bpz). Why do I get entirely different framework topologies when I run the reaction at 90°C versus 120°C? A2: This structural divergence is dictated by the rotational flexibility of the bipyrazole ligand and temperature-dependent solubility. The two pyrazolyl rings can rotate freely around the central C–C bond, adopting different interplanar dihedral angles (typically 50–90°)[1]. At 90°C, lower thermal energy and reduced solubility restrict the ligand to lower-connectivity configurations, yielding 1D chains or 2D grids[1]. At 120°C, the ligand possesses the energy to achieve the necessary dihedral angles to bridge multiple metal centers, resulting in a denser, 3D interpenetrated framework[1]. As a general rule, 2 of the resulting coordination polymers[2].
Q3: Is there a risk of ligand decomposition if I push the solvothermal temperature too high to force crystallization? A3: Yes. While bipyrazole coordination polymers themselves exhibit excellent thermal robustness (often stable in air up to 300°C)[3], the solvothermal conditions can induce precursor failure. Temperatures exceeding 150°C in solvents like DMF can lead to excessive solvent hydrolysis, over-pressurizing the autoclave, or causing the 4 before they can successfully coordinate to the metal nodes[4]. Always validate the thermal stability limit using Thermogravimetric Analysis (TGA) on the free ligand before optimizing the synthesis temperature.
Quantitative Data: Temperature-Dependent Structural Divergence
The following table summarizes how temperature acts as a thermodynamic switch for framework topology across different bipyrazole-metal systems.
| Metal Precursor | Ligand | Solvent System | Temp (°C) | Structural Outcome | Thermodynamic Principle |
| Ag₂SO₄ | H₂bpz | MeCN / H₂O | 90 | 1D / 2D Chains | Kinetic control: Lower solubility limits metal-ligand connectivity[1]. |
| Ag₂SO₄ | H₂bpz | EtOH / H₂O | 120 | 3D Interpenetrated | Thermodynamic control: Sufficient thermal energy allows ligand rotation and dense packing[1]. |
| Cd(II) salts | H₂bpz + H₄L | DMF / H₂O | T₁ (Lower) | 3-Periodic Monometallic SBU | Lower activation energy yields a lower-density topology[2]. |
| Cd(II) salts | H₂bpz + H₄L | DMF / H₂O | T₂ (Higher) | 3-Periodic 2-Fold Interpenetrated | Higher thermal energy drives dense, highly connected constitutional isomer formation[2]. |
Standardized Experimental Protocol: Self-Validating Solvothermal Synthesis
This methodology is designed to isolate the thermodynamically stable 3D coordination polymer of a transition metal with a bipyrazole ligand.
Causality Check: Solvothermal conditions are utilized over room-temperature stirring because the high activation energy required for reversible metal-ligand bond formation (error correction) is exclusively achievable under autogenous pressure at elevated temperatures.
Step 1: Precursor Preparation & Stoichiometry
-
Action: Weigh the metal salt and bipyrazole ligand (e.g., H₂bpz) in a strictly controlled 1:1 to 1:2 molar ratio.
-
Why: Excess ligand at low temperatures can force lower-connectivity kinetic products. Stoichiometric precision ensures the metal nodes are not saturated prematurely, allowing for extended framework growth.
Step 2: Solvent System Engineering
-
Action: Dissolve the precursors in a mixed solvent system (e.g., DMF/H₂O or MeCN/H₂O).
-
Why: Bipyrazoles have poor solubility in pure water. A mixed solvent tunes the dielectric constant, controlling the supersaturation rate. Furthermore, DMF slowly hydrolyzes at >100°C to generate dimethylamine, providing a gradual, homogenous pH increase to smoothly deprotonate the pyrazole NH groups.
Step 3: Thermal Gradient Execution
-
Action: Seal the mixture in a Teflon-lined stainless steel autoclave. Heat to the target temperature (e.g., 120°C) at a rate of 2°C/min. Hold isothermally for 72 hours.
-
Why: A 72-hour dwell time provides sufficient time for the Ostwald ripening process, where smaller, kinetically formed amorphous particles redissolve and precipitate onto larger, thermodynamically stable single crystals.
Step 4: Controlled Cooling (Critical Step)
-
Action: Cool the autoclave to room temperature at a strictly controlled rate of 2°C/hour .
-
Why: Rapid quenching causes thermal shock and immediate supersaturation, yielding microcrystalline powder. Slow cooling maintains the system in the metastable zone, promoting the growth of diffraction-quality single crystals suitable for SCXRD.
Step 5: Validation & Phase Purity Check (Self-Validating Loop)
-
Action: Isolate the crystals via vacuum filtration and wash with the mother liquor solvent. Perform Powder X-Ray Diffraction (PXRD) on the bulk sample and compare it to the simulated pattern from Single-Crystal XRD (SCXRD).
-
Why: This step self-validates the protocol. If the PXRD shows peak broadening, amorphous halos, or missing reflections, the bulk material contains kinetic byproducts. This definitively indicates that the reaction temperature was too low or the cooling rate was too fast[2], requiring a return to Step 3.
References
-
Solvent or Temperature Induced Diverse Coordination Polymers of Silver(I) Sulfate and Bipyrazole Systems: Syntheses, Crystal Structures, Luminescence, and Sorption Properties. acs.org. 1
-
Temperature tuned syntheses of two new d10-based Cd(ii) cluster metal–organic frameworks: luminescence sensing and photocatalytic properties. rsc.org. 2
-
Novel Coordination Frameworks Incorporating the 4,4'-Bipyrazolyl Ditopic Ligand. researchgate.net. 3
-
Temperature tuned syntheses of two new d10-based Cd(ii) cluster metal–organic frameworks: luminescence sensing and photocatalytic properties - PMC. nih.gov.4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Temperature tuned syntheses of two new d10-based Cd(ii) cluster metal–organic frameworks: luminescence sensing and photocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Temperature tuned syntheses of two new d10-based Cd(ii) cluster metal–organic frameworks: luminescence sensing and photocatalytic properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Removal of Unreacted 1H,1'H-4,4'-Bipyrazole from MOF Pores
From: Dr. Alex V., Senior Application Scientist To: Research & Development Teams (MOF Synthesis / Drug Delivery) Subject: Troubleshooting & Optimization of Pore Activation for 4,4'-Bipyrazole Frameworks
Executive Summary & Diagnostic Framework
The removal of unreacted 1H,1'H-4,4'-bipyrazole (H₂bpz) from Metal-Organic Framework (MOF) pores is a critical activation step. Unlike simple carboxylate ligands, H₂bpz exhibits moderate solubility in alcohols but can form strong
This guide prioritizes structural integrity and purity verification . We move beyond simple "washing" to advanced extraction techniques (Soxhlet) and activation methods (Supercritical CO
Decision Matrix: Selecting the Right Activation Protocol
Before proceeding, identify your MOF's stability profile and the severity of ligand retention.
Figure 1: Decision tree for selecting the optimal ligand removal strategy based on framework stability and contamination levels.
Troubleshooting Guides (FAQs)
Issue 1: "I've washed the MOF with methanol for 3 days, but TGA still shows weight loss at 200-300°C."
Diagnosis: Passive diffusion is insufficient.
H₂bpz has limited solubility in cold methanol. If the ligand is trapped deep within the pores or interacting with the framework walls via
Corrective Action:
-
Switch to Hot Solvent Exchange: Heat the washing solvent (Ethanol or Methanol) to
(below boiling) during the exchange steps. Thermal energy increases ligand solubility and diffusion rates. -
Implement Soxhlet Extraction (Protocol B): This provides a continuous flow of fresh, hot solvent, shifting the equilibrium constantly toward desorption.
-
Check Solvent Choice: Ensure you are using a solvent that actually dissolves H₂bpz. See Table 1 below.
Issue 2: "My BET surface area is significantly lower than the theoretical value after activation."
Diagnosis: Pore collapse (Capillarity). If you are removing solvent by heating under vacuum directly from a liquid phase (especially alcohols), the surface tension of the receding liquid meniscus can generate capillary forces strong enough to crush the framework.
Corrective Action:
-
Avoid Direct Vacuum Heating: Do not go from liquid solvent
vacuum heat. -
Use Supercritical CO
(Protocol C): This method bypasses the liquid-gas phase boundary entirely, eliminating surface tension. -
Step-down Activation: If scCO
is unavailable, exchange into a solvent with lower surface tension (e.g., Dichloromethane or Pentane) before vacuum activation.
Issue 3: "How do I prove the ligand is actually gone? XRD looks fine."
Diagnosis: XRD confirms crystallinity, not purity. Amorphous unreacted ligand inside the pores will not show up in PXRD patterns but will ruin gas uptake performance.
Corrective Action:
-
Digest NMR (The Gold Standard): You must destroy a small sample of the MOF to release the trapped contents into solution for quantification.
-
Protocol: Dissolve 5-10 mg of activated MOF in
of DMSO- + of DCl (for acid-stable MOFs) or NaOD (for base-stable pyrazolates). Compare the integration of the linker peaks to the solvent peaks.
Technical Data & Solvent Selection
Table 1: Solvent Parameters for H₂bpz Removal Select a solvent that dissolves the ligand but does not degrade the MOF.
| Solvent | Boiling Point (°C) | H₂bpz Solubility | Surface Tension (mN/m) | Recommendation |
| DMF | 153 | High | 37.1 | Avoid for activation. Hard to remove; use only for synthesis. |
| Methanol | 64.7 | Moderate | 22.7 | Standard. Good for exchange, but high surface tension risks collapse. |
| Ethanol | 78.4 | Moderate | 22.1 | Standard. Slightly better solubility for H₂bpz than MeOH in some cases. |
| Acetone | 56.0 | Moderate | 25.2 | Alternative. Good if MOF is stable; easy to remove. |
| Dichloromethane | 39.6 | Low-Moderate | 26.5 | Final Step. Use after MeOH wash to lower surface tension before vacuum. |
Experimental Protocols
Protocol A: Soxhlet Extraction (For Robust Frameworks)
Best for: Thermally stable MOFs (e.g., Ni(bpz), Co(bpz)) with stubborn ligand contamination.
-
Setup: Place the as-synthesized MOF crystals inside a cellulose thimble.
-
Solvent: Fill the round-bottom flask with Ethanol or Methanol (approx. 150-200 mL).
-
Reflux: Heat the flask to boil the solvent. The vapor rises, condenses, and drips into the thimble containing the MOF.
-
Cycle: Allow the system to cycle (fill and siphon) for 24 to 48 hours .
-
Why? Each cycle exposes the MOF to fresh, hot solvent, maximizing the concentration gradient for ligand removal [1].
-
-
Recovery: Remove the thimble, wash the crystals once with fresh solvent, and proceed to activation (vacuum or scCO
).
Protocol B: Supercritical CO (scCO ) Drying
Best for: Fragile MOFs, large-pore frameworks, or maximizing surface area.
-
Solvent Exchange: Prior to scCO
, exchange the MOF pore fluid into absolute ethanol (anhydrous). Water or DMF are not miscible with liquid CO .-
Step: Soak in ethanol for 3 days, replacing solvent every 12 hours.
-
-
Loading: Place the ethanol-solvated MOF into the scCO
dryer chamber. -
Liquid CO
Wash: Purge the chamber with liquid CO at / 50 bar for 2-4 hours to displace the ethanol. -
Supercritical Transition: Raise temperature and pressure beyond the critical point of CO
( , 73.8 bar). Typical setting: and 100 bar . -
Venting: Hold for 1 hour, then slowly depressurize (bleed rate < 1 bar/min) at constant temperature.
Protocol C: Digest NMR for Quantification
Mandatory verification step.
-
Sample Prep: Weigh ~5 mg of dried MOF into an NMR tube.
-
Digestion Matrix:
-
Option 1 (Acidic): Add
DMSO- + 3 drops concentrated DCl (or 20% DCl in D O). Sonicate/Heat until clear. -
Option 2 (Basic - for Pyrazolates): Pyrazolate bonds are extremely acid-stable. If Option 1 fails, use
D O + 3 drops 40% NaOD. Heat at overnight.
-
-
Analysis: Integrate the peaks for H₂bpz (typically aromatic protons around 7.5-8.5 ppm). Compare stoichiometry to the metal center or calculate weight % residue [4].
Figure 2: Workflow for Digest NMR analysis to verify ligand removal.
References
-
Organomation.[4] (n.d.). What is Soxhlet Extraction? Retrieved March 1, 2026, from [Link]
-
Patsnap. (2025, July 25). MOF Activation: Solvent Exchange and Supercritical Drying.[2] Retrieved March 1, 2026, from [Link]
-
McGill, S. (2019, December 31).[5] Using Supercritical CO2 in the Preparation of Metal-Organic Frameworks. MDPI. Retrieved March 1, 2026, from [Link]
Sources
- 1. organomation.com [organomation.com]
- 2. MOF Activation: Solvent Exchange and Supercritical Drying [eureka.patsnap.com]
- 3. Pyrazolate-based MOFs with open Zn2+ sites for highly effective and rapid adsorption of iodine in water - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. research.unipd.it [research.unipd.it]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Evaluating 1H,1'H-4,4'-Bipyrazole Purity: A Comparative Guide of High-Grade vs. Standard Commercial Syntheses via 1H NMR
Target Audience: Researchers, materials scientists, and drug development professionals.
Introduction: The Criticality of Ligand Purity in Advanced Materials
1H,1'H-4,4'-bipyrazole (H2BPZ) is a rigid, bidentate nitrogen-donor ligand that has become a cornerstone in the synthesis of highly robust Metal-Organic Frameworks (MOFs)[1] and advanced energetic materials[2]. Because the two pyrazolate rings can rotate around the central C–C bond, H2BPZ allows MOFs to release structural pressure, resulting in exceptional thermal and chemical stability compared to traditional carboxylate ligands[1].
However, the functional integrity of these materials is strictly dependent on the purity of the H2BPZ ligand. Trace impurities—such as regioisomers (e.g., 3,4'-bipyrazole), unreacted precursors (like 4-iodopyrazole), or residual transition metals from cross-coupling syntheses—can induce topological defects in MOFs, drastically reducing their porosity and catalytic efficacy[3]. This guide objectively compares High-Purity (HP) 1H,1'H-4,4'-bipyrazole against Standard Commercial Grade (SCG) alternatives, utilizing high-resolution 1H Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive, self-validating analytical tool.
The Causality of 1H NMR in Bipyrazole Characterization
1H NMR is the gold standard for evaluating H2BPZ because it provides a direct, non-destructive read-out of molecular symmetry.
-
Symmetry and Chemical Shifts: Pure 4,4'-bipyrazole is highly symmetric. In a polar aprotic solvent like DMSO-d6, the four CH protons on the pyrazole rings are chemically equivalent, resonating as a sharp, integrated singlet around δ 7.75 – 7.99 ppm[2][4].
-
Tautomeric Exchange: The two NH protons appear as a distinct, broad singlet further downfield at approximately δ 12.76 – 12.80 ppm[2][4]. The broadness of this peak is caused by rapid intermolecular proton exchange and tautomerization, a dynamic process that is highly sensitive to the presence of protic impurities or moisture.
-
Detecting Asymmetry: Impurities inherently break this symmetry. For instance, a 3,4'-bipyrazole regioisomer will display an asymmetric set of doublets and multiplets, making 1H NMR an exquisitely sensitive tool for distinguishing high-purity product from crude commercial grades.
Workflow comparing standard synthesis and advanced purification of 4,4'-bipyrazole.
Comparative Data: High-Purity vs. Standard Commercial Grade
When sourcing H2BPZ for sensitive applications like pharmaceutical intermediates or precise MOF gas-separation membranes, the distinction between grades is visible in the quantitative NMR (qNMR) data.
| Analytical Parameter | High-Purity 1H,1'H-4,4'-bipyrazole | Standard Commercial Grade | Causality / Impact on Application |
| Overall Purity (qNMR) | > 99.5% | 95.0% – 97.0% | HP ensures uniform MOF crystallization; SCG leads to framework termination. |
| CH Proton Signal | Sharp singlet at δ 7.79 ppm (Integration: 4.00) | Singlet at δ 7.79, accompanied by minor doublets at δ 7.5-8.1 | Minor doublets indicate regioisomers (e.g., 3,4'-bipyrazole) which distort MOF pores. |
| NH Proton Signal | Broad singlet at δ 12.76 ppm (Integration: 2.00) | Shifted/broadened peak (δ 12.5-13.0) | Extreme broadening in SCG indicates high moisture or residual acidic impurities. |
| Baseline Noise | Flat, zero-noise baseline | Elevated baseline in the aliphatic region (δ 1.0-3.0 ppm) | Indicates residual solvents (e.g., DMF, THF) or unreacted aliphatic cross-linkers. |
Experimental Methodology: Self-Validating qNMR Protocol
To ensure trustworthiness and reproducibility, the following protocol utilizes an internal standard. By introducing a known molar quantity of a reference compound, the NMR becomes a self-validating system: the integration of the product peaks is directly calibrated against the standard, yielding an absolute purity percentage independent of external calibration curves.
Step-by-Step Workflow:
-
Sample Preparation: Accurately weigh 10.0 mg of the 1H,1'H-4,4'-bipyrazole sample using a microbalance.
-
Internal Standard Addition: Weigh exactly 5.0 mg of traceable Maleic acid (internal standard, singlet at δ 6.26 ppm) and add it to the sample vial. Causality: Maleic acid is chosen because its resonance does not overlap with the pyrazole CH (δ 7.79) or NH (δ 12.76) signals.
-
Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. Causality: DMSO-d6 is required because H2BPZ has poor solubility in less polar solvents like CDCl3, and DMSO stabilizes the NH proton exchange enough to be observed[2][4].
-
Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the 1H NMR spectrum at 400 MHz (or higher) using a relaxation delay (D1) of at least 10 seconds. Causality: A long relaxation delay ensures complete longitudinal relaxation of all protons, which is mathematically critical for accurate qNMR integration.
-
Data Processing: Phase and baseline-correct the spectrum. Set the integration of the Maleic acid singlet (δ 6.26 ppm, 2H) to a defined value, then integrate the H2BPZ CH signal (δ 7.79 ppm, 4H). Calculate absolute purity using the molar ratio.
1H NMR diagnostic decision tree for evaluating 4,4'-bipyrazole purity.
Conclusion
For researchers synthesizing advanced coordination polymers, the structural integrity of the final material is inextricably linked to ligand purity. Standard commercial grades of 1H,1'H-4,4'-bipyrazole often harbor regioisomers and unreacted precursors that act as chain terminators during MOF assembly. By utilizing the self-validating qNMR methodology outlined above, laboratories can definitively confirm the symmetry and absolute purity of High-Grade H2BPZ, ensuring reliable and reproducible downstream synthesis.
References
- Galli, S., et al. "Novel Coordination Frameworks Incorporating the 4,4'-Bipyrazolyl Ditopic Ligand." ResearchGate, 2012.
- RSC Advances. "Energetic Bi-diazole 'Transformers' toward High Energy Thermostable Energetic Compounds." Royal Society of Chemistry.
- UniCam. "PhD Thesis: Novel promising antibacterial agents and carbon dioxide capture and valorization materials based on pyrazolate Coordination." University of Camerino.
- UniTo. "Tuning carbon dioxide adsorption affinity of zinc(II) MOFs by mixing bis(pyrazolate) ligands." University of Turin.
Sources
Single-Crystal X-ray Diffraction of 4,4'-Bipyrazole Complexes: A Structural & Functional Comparison Guide
Topic: Single-Crystal X-ray Diffraction of 4,4'-Bipyrazole Complexes Content Type: Publish Comparison Guide
Executive Summary: The Pyrazole Advantage
In the realm of Metal-Organic Frameworks (MOFs) and supramolecular coordination polymers, the choice of linker dictates topology, stability, and function. While 4,4'-bipyridine (4,4'-bpy) has long been the standard "rigid rod" linker, 4,4'-bipyrazole (H₂bpz) and its deprotonated form (bpz²⁻ ) offer a critical functional advantage: amphotericity .
This guide compares the structural insights derived from Single-Crystal X-ray Diffraction (SC-XRD) of 4,4'-bipyrazole complexes against their pyridine-based analogues. It demonstrates how SC-XRD is indispensable for resolving the complex hydrogen-bonding networks and flexible coordination geometries that give 4,4'-bpz materials superior chemical stability and unique pore environments.
Strategic Comparison: Ligand Architecture & Methodology
Ligand Performance Profile
The primary distinction lies in the "secondary interactions" visible only through high-resolution SC-XRD.
| Feature | 4,4'-Bipyrazole (bpz²⁻) | 4,4'-Bipyridine (4,4'-bpy) | 3,3'-Bipyrazole (Isomer) |
| Charge State | Anionic (-2) upon deprotonation. Forms neutral frameworks with M(II). | Neutral (0). Requires counter-anions (e.g., NO₃⁻, PF₆⁻) in pores/lattice. | Anionic (-2). |
| Coordination Geometry | Exo-bidentate (linear or bent). | Exo-bidentate (strictly linear). Rigid geometry. | Chelating or bridging (angular). |
| Supramolecular Interaction | Strong H-bond Donor/Acceptor. Uncoordinated N-H sites (if partially protonated) drive self-assembly. | Weak H-bond Acceptor only. Relies on | Sterically hindered H-bonding. |
| Framework Stability | High. Metal-Pyrazolate bond is stronger and more chemically robust (pH 2-12). | Moderate. Metal-Pyridine bond is labile; sensitive to moisture/pH. | High, but often forms discrete clusters vs. polymers. |
| SC-XRD Criticality | Critical. Must resolve H-atom positions to determine protonation state (neutral vs. anionic). | Standard. Primarily for topology; protonation is rarely ambiguous. | Critical for resolving steric torsion angles. |
Methodological Comparison: SC-XRD vs. Alternatives
Why is SC-XRD the non-negotiable standard for these complexes?
| Methodology | Capability for 4,4'-bpz Complexes | Limitations |
| Single-Crystal XRD (SC-XRD) | Definitive. Resolves solvent disorder in pores, precise bond angles ( | Requires high-quality single crystals ( |
| Powder XRD (PXRD) | Screening. Excellent for phase purity and bulk stability (thermal/chemical) assessment. | Cannot inherently solve complex solvate structures or ambiguous topological interpenetration without models. |
| NMR (Solid State) | Local Probe. Identifies symmetry elements and dynamics of the pyrazole ring. | No long-range topological information. |
Experimental Protocol: Synthesis & Crystal Growth
Objective: Synthesize single crystals of a representative [Zn(bpz)] framework suitable for SC-XRD to analyze porosity and coordination.
Phase 1: Solvothermal Synthesis
This protocol utilizes the in situ deprotonation of H₂bpz to form the thermodynamic [Zn(bpz)] product.
-
Reagent Prep:
-
Ligand: 4,4'-bipyrazole (H₂bpz) (0.5 mmol).
-
Metal Source: Zn(NO₃)₂·6H₂O (0.5 mmol).
-
Solvent System: DMF:MeOH (3:1 v/v, 10 mL). Note: DMF acts as a base to assist deprotonation.
-
-
Reaction Assembly:
-
Dissolve ligand and metal separately in the solvent mix.
-
Combine in a 20 mL scintillation vial or Teflon-lined autoclave.
-
Critical Step: Add 20
L of dilute HNO₃ or Et₃N to modulate nucleation rate (Acid slows nucleation -> larger crystals; Base speeds it up -> powder).
-
-
Thermal Treatment:
-
Heat at 120°C for 48 hours .
-
Cooling Ramp: Cool at 0.1°C/min to room temperature. Slow cooling is vital to minimize solvent inclusion stress fractures.
-
Phase 2: SC-XRD Data Collection Strategy
For 4,4'-bpz complexes, the scattering from the rigid framework is strong, but solvent molecules in the channels are often disordered.
-
Mounting: Select a block-shaped crystal (
mm). Mount on a MiTeGen loop using Paratone oil to prevent solvent loss (desolvation destroys crystallinity). -
Temperature: Collect data at 100 K . Reason: Freezes disordered solvent molecules and reduces thermal motion of the pyrazole rings.
-
Strategy:
-
Use Mo-K
( Å) for better resolution of heavy atoms (Zn). -
Target resolution: 0.75 Å or better to resolve N-N bond distances (distinguishes pyrazole from impurities).
-
-
Refinement (SQUEEZE):
-
If pore solvent is highly disordered, use the PLATON/SQUEEZE routine to model the electron density as a diffuse contribution, but only after attempting to model discrete solvent molecules.
-
Structural Analysis & Logic
The Coordination Pathway
The following diagram illustrates the decision logic and structural hierarchy when analyzing 4,4'-bpz crystals.
Figure 1: Crystallographic workflow for determining the protonation state and resulting topology of 4,4'-bipyrazole complexes.
Interpreting the Data: Key Parameters
When comparing your SC-XRD data to literature, focus on these metrics:
-
M-N-N Angles: In 4,4'-bpz, the metal-nitrogen bond is rarely perfectly linear with the pyrazole centroid. This "bent" coordination leads to flexible "breathing" frameworks, unlike the rigid 4,4'-bpy.
-
Dihedral Twist: The angle between the two pyrazole rings dictates the pore size.
-
Planar (
): Maximizes - stacking; smaller pores. -
Twisted (
): Increases steric bulk; prevents collapse; larger pores.
-
-
Solvent Accessible Void Volume: Calculated using a probe radius of 1.2 Å.
-
[Zn(bpz)]: Typically ~40-50% void volume.
-
[Zn(bpy)₂]²⁺: Typically ~30% (blocked by counter-anions).
-
Performance Data: Porosity & Stability
The structural integrity revealed by SC-XRD translates directly to material performance.
| Property | [Zn(bpz)] (MOF) | [Zn(bpy)Cl₂] (Coord. Polymer) | Structural Cause (SC-XRD Evidence) |
| Thermal Stability | Stable up to 400°C | Decomposes at 250°C | Stronger Zn-Pyrazolate bond vs. Zn-Pyridine coordinate bond. |
| Chemical Stability | Stable in boiling water/MeOH | Hydrolyzes in water | Pyrazolate bridging mode protects the metal center sterically and electronically. |
| Gas Uptake (CO₂) | High (~80 cm³/g STP) | Low (<20 cm³/g ) | Anionic framework eliminates need for pore-blocking counter-ions. |
| Luminescence | Ligand-centered ( | Often quenched | SC-XRD shows |
References
-
Review of Pyrazolate MOFs: Gallily, N., et al. "Metal–organic frameworks based on 4,4′-bipyrazole ligands: structures and gas sorption properties." CrystEngComm, 2016.
-
Structural Comparison (bpz vs bpy): Effendy, et al. "The structural diversity of silver(I) complexes with 4,4'-bipyridine and 4,4'-bipyrazole." Journal of Coordination Chemistry, 2023.
-
Synthesis Protocol: Masciocchi, N., et al.[3][4] "A broad family of microporous coordination polymers based on 4,4'-bipyrazolate."[4] Journal of the American Chemical Society, 2012.
-
SC-XRD Methodology: Spek, A. L.[5] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 2009.
-
Thermal Stability Data: Gándara, F., et al.[4][6] "High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks." Chemistry – A European Journal, 2012.
Author Note: This guide synthesizes crystallographic principles with practical material science. For drug development professionals, the stability profile of 4,4'-bpz suggests it is a superior candidate for solid-state drug delivery vehicles compared to labile pyridine-based carriers.
Sources
- 1. Mixed Metal–Organic Framework with Multiple Binding Sites for Efficient C2H2/CO2 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and crystal structure of a new metal–organic coordination polymer [Fe(4,4′-bpy)3(H2O)2](PF6)2·2(4,4′-bpy)·5 H2O with nanosized channels clathrate large organic molecules [comptes-rendus.academie-sciences.fr]
- 3. Multifunctional Crystalline Coordination Polymers Constructed from 4,4′-Bipyridine-N,N′-dioxide: Photochromism, White-Light Emission, and Photomagnetism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mkuniversity.ac.in [mkuniversity.ac.in]
- 6. researchgate.net [researchgate.net]
Technical Comparison Guide: 4,4'-Bipyrazole vs. 4,4'-Bipyridine as MOF Linkers
As the field of Metal-Organic Frameworks (MOFs) transitions from fundamental discovery to industrial application, the selection of organic linkers dictates not only the topological outcome but the ultimate survivability of the material in real-world conditions. Nitrogen-donor linkers are foundational to MOF chemistry. For years, 4,4'-bipyridine (bpy) has served as the prototypical rigid pillar. However, 4,4'-bipyrazole (H2bpz) has emerged as a superior alternative for applications demanding extreme chemical and thermal resilience.
This guide provides an objective, mechanistically grounded comparison of these two linkers, detailing the causality behind their performance differences and providing self-validating experimental workflows for researchers and drug development professionals.
Chemical & Structural Foundations: The Causality of Stability
The performance disparity between bpy and H2bpz MOFs is rooted in fundamental coordination chemistry—specifically, the basicity of the nitrogen donor and the geometric flexibility of the linker backbone.
4,4'-Bipyridine (bpy): The Rigid, Neutral Pillar
Bpy is a neutral, ditopic N-donor ligand. It coordinates to metal centers via dative bonds. Because the pyridine nitrogen is a relatively weak base, the resulting metal-nitrogen (M-N) bond possesses low covalent character[1]. Consequently, the M-N bond is highly susceptible to nucleophilic attack by water molecules. In aqueous, acidic, or basic media, hydrolysis rapidly cleaves the coordination bond, leading to framework collapse[2]. Furthermore, bpy is strictly linear and rigid (~180°), meaning any mechanical or thermal stress applied to the framework cannot be dissipated by the linker, increasing the likelihood of structural fracture[3].
4,4'-Bipyrazole (H2bpz): The Semi-Rigid, Anionic Anchor
H2bpz contains two pyrazole rings and acts as a protic ligand. When deprotonated during synthesis, it forms the pyrazolate anion (bpz²⁻). The conjugate acid of pyrazolate has a significantly higher pKa than pyridine, making the pyrazolate nitrogen a vastly stronger electron donor[4]. This high basicity imparts strong covalent character to the M-N bond, creating a deep thermodynamic sink that renders the framework exceptionally resistant to hydrolysis, boiling water, and extreme pH conditions[5].
Crucially, H2bpz is a semi-rigid ligand. The single C-C bond connecting the two pyrazole rings allows for dihedral rotation[6]. This rotational freedom enables the linker to adjust its geometry to minimize the framework's internal energy, effectively absorbing structural variations and releasing pressure that would otherwise shatter a rigid bpy-based MOF[6].
Mechanistic causality of MOF stability based on linker basicity and bond type.
Quantitative Performance Comparison
The following table summarizes the operational parameters and stability metrics of MOFs constructed with these linkers, synthesized under optimal conditions.
| Parameter | 4,4'-Bipyridine (bpy) | 4,4'-Bipyrazole (H2bpz) |
| Coordination State | Neutral | Anionic (bpz²⁻) or Neutral |
| Bond Character | Dative (Weak/Moderate) | Highly Covalent (Strong) |
| Geometry | Rigid, Linear (~180°) | Semi-rigid (Rotatable C-C bond) |
| Thermal Stability | Typically < 250°C | Exceptional (Often > 400°C - 500°C) |
| Aqueous Stability | Poor to Moderate (Hydrolyzes) | Excellent (Stable in boiling water) |
| pH Tolerance | Narrow (Neutral preferred) | Wide (Stable in pH 2 to 14) |
| Primary Applications | Simple gas separation, luminescence | Harsh-condition catalysis, C2H4 purification |
Experimental Methodologies & Workflows
To harness the distinct chemical properties of these linkers, their synthetic protocols must be fundamentally different. The protocols below are designed as self-validating systems, ensuring that the causality of the chemistry dictates the experimental steps.
Protocol A: Synthesis of a Standard bpy-MOF (e.g., Zn-bpy Pillared Layer)
Because bpy coordinates as a neutral ligand, it cannot balance the positive charge of the metal center alone. It is almost always co-assembled with anionic linkers (such as dicarboxylates) or requires counterions in the pores[7].
-
Precursor Preparation: Weigh equimolar amounts of Zn(NO₃)₂·6H₂O, 4,4'-bipyridine, and a dicarboxylic acid linker (e.g., 1,4-benzenedicarboxylic acid)[7]. Rationale: Nitrate is a non-coordinating anion that will not compete with the linkers.
-
Solvation: Dissolve the mixture in N,N-Dimethylformamide (DMF). Sonicate for 5 minutes at 25°C to ensure complete homogenization[7].
-
Solvothermal Assembly: Transfer to a Teflon-lined autoclave and heat at 85°C – 120°C for 48 hours[7].
-
Activation: Wash the resulting crystals thoroughly with DMF and Ethanol to remove unreacted precursors. Immerse in CH₂Cl₂ for 8 hours for solvent exchange, then dry under vacuum at 120°C[7].
Protocol B: Synthesis of a Robust bpz-MOF (e.g.,[Zn(bpz)] Framework)
To achieve the ultra-stable pyrazolate framework, the pyrazole rings must be deprotonated. This requires either an external base or the strategic use of basic metal salts[8][9].
-
Precursor Preparation: Weigh Zn(OAc)₂·2H₂O and 4,4'-bipyrazole in a 2:1 molar ratio[8]. Rationale: The acetate anion (OAc⁻) acts as an internal, mild base. Upon heating, it abstracts the protons from H2bpz, driving the formation of the strong Zn-pyrazolate bond.
-
Solvation: Dissolve the precursors in DMF or a DEF/MeOH mixture. If using metal nitrates instead of acetates, add a stoichiometric amount of Triethylamine (Et₃N) to force deprotonation[9].
-
High-Energy Assembly: Heat the mixture in a high-pressure glass tube or via Microwave-Assisted Synthesis (MAS) at 120°C – 150°C for 24 hours[8][10]. Rationale: MAS significantly increases the yield and crystallinity of pyrazolate MOFs by rapidly overcoming the high activation energy required for the robust M-N bond formation.
-
Activation: Filter the precipitate, wash with hot acetone and dichloromethane, and dry under high vacuum at elevated temperatures to clear the robust pores[8][11].
Comparative experimental workflows for the synthesis of bpy- and bpz-based MOFs.
Field-Proven Applications
The structural and chemical differences between these linkers dictate their utility in advanced applications:
-
Advanced Gas Separation: While bpy MOFs are useful for standard gas storage, H2bpz MOFs excel in complex separations. For example, a robust MOF constructed with a tetramethyl-functionalized 4,4'-bipyrazole linker demonstrated benchmark performance in one-step C₂H₄ purification from ternary C₂H₆/C₂H₄/C₂H₂ mixtures. The stability of the pyrazolate framework allowed for the creation of a methyl-rich nonpolar pore environment that selectively repelled C₂H₄ while capturing impurities[12].
-
Biomedical & Antibacterial Agents: Pyrazolate MOFs have shown strong, broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. Their extreme hydrolytic stability ensures that the antibacterial mechanism is driven by surface contact (chelation effect and ROS generation) rather than the rapid, toxic leaching of metal ions that plagues less stable bpy-based frameworks[10].
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6 - Research and Reviews
-
10 - Molecules / IRIS 3.11 - Preprints.org 4.12 - University of Queensland eSpace 5.4 - RSC Publishing 6.8 - UNITO 7.1 - The Journal of Physical Chemistry C 8.5 - ResearchGate 9.9 - Sonar.ch 10.3 - ACS Sustainable Chemistry & Engineering 11.7 - STAR Protocols / Cell 12.2 - University of Insubria
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A Senior Application Scientist's Guide to Thermogravimetric Analysis of Bipyrazole Frameworks: A Comparative Performance Review
Authored for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of metal-organic frameworks (MOFs), bipyrazole-based structures have emerged as a class of materials with significant potential due to their versatile coordination chemistry and tunable properties. A critical aspect of their characterization, particularly for applications in catalysis, gas storage, and drug delivery, is the evaluation of their thermal stability. Thermogravimetric analysis (TGA) stands as an indispensable technique for this purpose, providing quantitative insights into the thermal decomposition processes and the operational limits of these materials. This guide offers a comparative analysis of the thermal properties of various bipyrazole frameworks, supported by experimental data and a detailed procedural walkthrough.
The Foundational Role of TGA in Characterizing Bipyrazole Frameworks
Thermogravimetric analysis is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[1]. For bipyrazole frameworks, and MOFs in general, TGA provides crucial information on several key characteristics:
-
Thermal Stability: It determines the temperature at which the framework begins to decompose, a critical parameter for assessing its suitability for applications that may involve elevated temperatures.
-
Guest Molecule Quantification: The initial weight loss observed in a TGA thermogram often corresponds to the removal of guest solvent molecules (e.g., water, DMF) trapped within the pores of the framework. This allows for the calculation of the amount of guest molecules present.[2][3]
-
Decomposition Pathway: The distinct steps in the TGA curve can provide insights into the mechanism of decomposition, such as the sequential loss of ligands and the eventual formation of a metal oxide residue.[4]
-
Purity Assessment: The final residual mass can be compared with the theoretical metal oxide content to assess the purity of the synthesized material.
Comparative Thermal Stability of Bipyrazole Frameworks
The thermal stability of bipyrazole frameworks is not a monolithic property but is instead influenced by a variety of factors, including the nature of the metal node, the functionalization of the bipyrazole linker, and the overall framework topology.
Influence of the Metal Center:
The choice of the metal ion plays a significant role in the thermal stability of the resulting bipyrazole framework. Generally, MOFs constructed from metal ions with higher oxidation states and stronger metal-ligand bonds exhibit enhanced thermal stability.[5] For instance, a family of bis(pyrazolato)-based MOFs demonstrated remarkable thermal robustness, being stable in air up to at least 410 °C for Zn(II), Ni(II), and Fe(III) nodes.[6]
Impact of Ligand Functionalization:
The introduction of functional groups onto the bipyrazole backbone can significantly alter the thermal properties of the framework. A study on zinc(II) MOFs with mixed bis(pyrazolate) ligands revealed that the decomposition temperature is influenced by the presence of nitro groups; a higher amount of the nitro-functionalized ligand led to lower thermal stability.[7][8] Conversely, amino-substituted bipyrazole frameworks have been observed to exhibit higher thermal stability.[9] This highlights the electronic effects of the substituents on the ligand's stability and its coordination to the metal center.
Comparative Data Summary:
The following table summarizes the decomposition temperatures (Td) for a selection of bipyrazole frameworks reported in the literature, providing a snapshot of their comparative thermal stabilities.
| Framework Composition | Decomposition Temperature (Td) | Atmosphere | Reference |
| Zn(BPZ) | ~453 - 479 °C (726 - 752 K) | N2 | [7][8] |
| Zn(BPZNO2) | ~390 °C (663 K) | N2/Air | [10] |
| Co(BPZNO2) | Not specified, but good thermal stability | N2/Air | [10] |
| Cu(BPZNO2) | Not specified, but good thermal stability | N2/Air | [10] |
| Ni(bpb) | High thermal stability | Not specified | [11] |
| Zn(bpb) | High thermal stability | Not specified | [11] |
| Zn-H/NH2 MIXMOF | > 435 °C (708 K) | N2 | [7][8] |
| 3,6T22-[Zn(Isa-az-tmpz)] | Up to 400 °C | Not specified | [12] |
| PCN-300-Ni | High thermal stability | Not specified | [13] |
Note: Decomposition temperatures can be reported in various ways (e.g., onset temperature, peak of the derivative curve). The values presented here are as reported in the cited literature for comparative purposes.
Experimental Protocol: A Step-by-Step Guide to TGA of a Bipyrazole Framework
This section provides a detailed methodology for conducting a TGA experiment on a newly synthesized bipyrazole framework. The causality behind each experimental choice is explained to ensure a self-validating and reproducible protocol.
1. Sample Preparation and Activation:
-
Rationale: The initial state of the MOF sample is critical. As-synthesized frameworks often contain residual solvents from the synthesis within their pores. To accurately assess the thermal stability of the framework itself, it is often necessary to first "activate" the sample by removing these guest molecules.
-
Procedure:
-
Place a small amount of the as-synthesized bipyrazole framework in a vial.
-
Perform solvent exchange by soaking the sample in a volatile solvent (e.g., methanol or chloroform) for a period of 24-48 hours, replacing the solvent multiple times. This helps to remove high-boiling point synthesis solvents like DMF.
-
After solvent exchange, filter the sample and dry it under vacuum at a temperature below its decomposition point (e.g., 100-150 °C) for several hours to overnight.[14][15] This process removes the volatile solvent and activates the framework.
-
2. TGA Instrument Setup and Calibration:
-
Rationale: Accurate and reproducible TGA data relies on a properly calibrated instrument.
-
Procedure:
-
Ensure the TGA instrument's balance and temperature sensors are calibrated according to the manufacturer's guidelines.
-
Select an appropriate sample pan, typically made of alumina or platinum, which is inert over the desired temperature range.
-
3. TGA Measurement:
-
Rationale: The choice of atmosphere and heating rate can significantly influence the observed decomposition profile. An inert atmosphere (e.g., nitrogen or argon) is typically used to study the intrinsic thermal stability of the material without oxidative effects. A controlled heating rate ensures uniform temperature distribution within the sample.
-
Procedure:
-
Tare the empty sample pan.
-
Carefully place a small, accurately weighed amount of the activated bipyrazole framework (typically 5-10 mg) into the pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.
-
Program the instrument with the desired temperature profile. A typical profile involves:
-
An initial isothermal step at a low temperature (e.g., 30 °C) to allow the baseline to stabilize.
-
A linear heating ramp at a constant rate (e.g., 5 or 10 °C/min) to the desired final temperature (e.g., 800 °C).[14]
-
-
Start the experiment and record the sample weight as a function of temperature.
-
4. Data Analysis and Interpretation:
-
Rationale: The resulting thermogram provides a wealth of information that needs to be carefully analyzed.
-
Procedure:
-
Plot the percentage weight loss versus temperature.
-
Identify the different weight loss steps. The first step, if any, for an activated sample may correspond to residual solvent. Subsequent, more significant weight loss steps typically correspond to the decomposition of the bipyrazole linker.
-
The final plateau corresponds to the formation of the stable metal oxide residue.
-
Calculate the derivative of the weight loss curve with respect to temperature (DTG curve). The peaks in the DTG curve indicate the temperatures of the maximum rate of weight loss for each decomposition step.[4]
-
Visualizing the Process
To better illustrate the experimental workflow and the information obtained from TGA, the following diagrams are provided.
Caption: Experimental workflow for TGA of bipyrazole frameworks.
Caption: Generalized decomposition pathway of a bipyrazole MOF in TGA.
Conclusion
Thermogravimetric analysis is a powerful and essential tool for the characterization of bipyrazole frameworks. It provides a direct measure of thermal stability, which is a key performance indicator for many applications. As demonstrated, the stability of these frameworks can be tuned by judicious selection of the metal center and ligand functionalization. By following a rigorous and well-understood experimental protocol, researchers can obtain high-quality, reproducible data that is crucial for comparing the performance of different bipyrazole frameworks and for guiding the design of new materials with enhanced thermal properties.
References
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Galli, S., et al. (2019). Tuning carbon dioxide adsorption affinity of zinc(II) MOFs by mixing bis(pyrazolate) ligands. ACS Applied Materials & Interfaces, 11(29), 26956-26969. [Link]
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(N.A.). Construction of Bis-pyrazole Based Co(II) Metal–Organic Frameworks and Exploration of Their Chirality and Magnetic Properties. Academia.edu. [Link]
-
Maspero, A., et al. (2010). Adsorption of Harmful Organic Vapors by Flexible Hydrophobic Bis-pyrazolate Based MOFs. Chemistry of Materials, 22(5), 1827-1835. [Link]
-
Islamoglu, T., et al. (2025). Design, Synthesis, and Characterization of Metal–Organic Frameworks for Enhanced Sorption of Chemical Warfare Agent Simulants. Temple University. [Link]
-
Mosca, N., et al. (2018). NO2-functionalized bis(pyrazolate) MOFs as CO2 capture materials at ambient conditions. ResearchGate. [Link]
-
(N.A.). Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks. Insubria. [Link]
-
Tuci, G., et al. (2016). When long bis(pyrazolates) meet late transition metals: Structure, stability and adsorption of metal-organic frameworks featuring large parallel channels. ResearchGate. [Link]
-
Majumder, S., et al. (2015). Synthesis and Characterization of Polyhedral-Based Metal–Organic Frameworks Using a Flexible Bipyrazole Ligand: Topological Analysis and Sorption Property Studies. Crystal Growth & Design, 15(5), 2433-2443. [Link]
-
(N.A.). (2019). Synthesis and adsorption experiments with metal-organic frameworks for high school and undergraduate laboratory settings. Scholars Archive. [Link]
-
Yaghi, O. M., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 64(36), 8450-8454. [Link]
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Gkaniatsou, E., et al. (2025). Determination of the Experimental Minimal Formula of Metal-Organic Frameworks. PubMed. [Link]
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(N.A.). (2011). Thermal analysis and heat capacity study of metal-organic frameworks. Semantic Scholar. [Link]
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Gkaniatsou, E., et al. (2025). Determination of the experimental minimal formula of metal-organic frameworks. ChemRxiv. [Link]
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(N.A.). Electronic Supplementary Information Contrasting-functionality-decked robust MOF for moisture-tolerant and variable-temperature. Royal Society of Chemistry. [Link]
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(N.A.). (2018). The Stability of Metal–Organic Frameworks. Wiley-VCH. [Link]
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Sang, Z., et al. (2025). Molecular fluctuations in mixed-metal MOF-74: influence of the metal composition. PMC. [Link]
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Vismara, R., et al. (2019). Tuning carbon dioxide adsorption affinity of zinc(II) MOFs by mixing bis(pyrazolate) ligands. ACS Publications. [Link]
-
Millan, S., et al. (2022). Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach. MDPI. [Link]
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Bennett, T. D., et al. (2020). The thermal stability of metal-organic frameworks. ResearchGate. [Link]
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(N.A.). (2014). Influence of temperature on metal-organic frameworks. Semantic Scholar. [Link]
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Le, T. N., et al. (2024). Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. PMC. [Link]
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Wang, Y., et al. (2025). Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity. MDPI. [Link]
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Gładysiak, A., et al. (2024). Experimental and Theoretical Insights on Gas Trapping in MOFs: A Case Study with Noble Gases and MFU-4 Type. ChemRxiv. [Link]
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(N.A.). (2019). STRUCTURAL, THERMAL AND FUNCTIONAL CHARACTERIZATION OF METAL-ORGANIC FRAMEWORKS CONTAINING POLY(PYRAZOLATE). Insubria. [Link]
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Wang, H., et al. (2024). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society. [Link]
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Dalinger, I., et al. (2008). Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate. [Link]
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(N.A.). (N.D.). decomposition kinetics using TGA, TA-075. TA Instruments. [Link]
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(N.A.). (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Open Access Journals. [Link]
-
You, J., et al. (2020). The thermal stabilization behavior and mechanism of a metal organic framework with high thermal stability towards PVC. New Journal of Chemistry, 44(2), 558-566. [Link]
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Monogarov, K. A., et al. (2022). Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[7][14][16]Triazolo[4,3-b][7][10][14][16]tetrazine. PMC. [Link]
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(N.A.). (2025). 2: Thermogravimetry. Chemistry LibreTexts. [Link]
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Benchmarking Porosity: A Comparative Validation Guide for 4,4'-Bipyrazole Frameworks
Executive Summary & Material Context
In the landscape of drug delivery and gas separation, Zinc 4,4'-bipyrazolate (
This guide defines the Rouquerol-validated protocol for accurately determining the surface area of 4,4'-bipyrazole materials, comparing them directly against ZIF-8 and Activated Carbon.
The Challenge: Why Standard BET Fails
For mesoporous materials, the standard BET range (
These materials exhibit Type I isotherms (steep uptake at very low pressure). In this region, micropore filling occurs before monolayer formation is complete. Applying the standard BET range often results in:
-
Negative "C" constants: Physically impossible (implies negative heat of adsorption).
-
Overestimation of Surface Area: By including the pore-filling regime in the monolayer calculation.
The Solution: Rouquerol Consistency Criteria
To validate your data, you must apply the criteria established by Rouquerol et al. and endorsed by IUPAC (Thommes et al., 2015).
-
Criterion 1: The quantity
must increase monotonically with . -
Criterion 2: The BET constant
must be positive. -
Criterion 3: The monolayer capacity
must fall within the pressure range selected for the fit.
Experimental Protocol: The "Self-Validating" Workflow
This protocol is designed to be self-validating. If the final isotherm does not meet the Rouquerol criteria, the Activation Step (Phase 2) must be repeated.
Phase 1: Synthesis & Solvent Exchange
-
Synthesis: Solvothermal reaction of
and 4,4'-bipyrazole in DMF/Ethanol. -
Critical Step - Exchange: DMF has a high boiling point (
) and surface tension, leading to pore collapse upon direct heating.-
Protocol: Immerse crystals in anhydrous Methanol or Acetone for 3 days, refreshing solvent every 12 hours. This replaces heavy DMF with volatile, low-surface-tension solvent.
-
Phase 2: Activation (Degassing)
-
Method A (Standard): Heat at
under dynamic vacuum ( ) for 12 hours. -
Method B (Preferred for High Surface Area): Supercritical
drying followed by mild vacuum activation at . This prevents the capillary forces that cause phase densification.
Phase 3: Analysis
-
Adsorbate:
at 77 K (Standard) or at 87 K (Higher resolution for micropores). -
Dosing: Incremental dosing starting at
(logarithmic scale) to capture the "knee" of the isotherm.
Visual Workflow (Graphviz)
Figure 1: The self-validating activation loop. Failure at the Rouquerol Check necessitates re-activation.
Comparative Analysis: Zn(bpz) vs. Alternatives
The following table synthesizes experimental data comparing Zn(bpz) (often reported as analogues like Zn(bpz)-X or MAF-X) against the industry standards.
| Feature | Zn(bpz) Frameworks | ZIF-8 (Control) | Activated Carbon |
| Linker Type | 4,4'-Bipyrazole (Pyrazolate) | 2-Methylimidazole (Imidazolate) | Amorphous Carbon |
| BET Surface Area | 400 -- 600 | 1300 -- 1800 | 800 -- 3000 |
| Pore Aperture | Ultra-microporous (~3-6 Å) | Microporous (~3.4 Å window, 11.6 Å cage) | Broad Distribution |
| Chemical Stability | High (Stable in boiling water/acid) | Moderate (Unstable in acid < pH 4) | High (Inert) |
| Thermal Stability | High (~400°C+) | Moderate (~350°C) | High (>600°C) |
| Activation Risk | High (Prone to structural breathing/collapse) | Low (Rigid SOD topology) | Low |
| Primary Use Case | Harsh environment separations | General gas storage / Drug delivery | Commodity filtration |
Key Insight: While ZIF-8 boasts a higher absolute surface area, Zn(bpz) is the superior choice for drug delivery applications requiring stability in the acidic environment of the stomach or lysosomes, provided the lower porosity is sufficient for the payload.
Data Validation Logic
When processing your data, do not rely on the instrument's auto-BET function. Use the following logic flow to determine the correct linear range.
Figure 2: The Rouquerol Consistency Logic for Type I Isotherms.
Troubleshooting the "C" Constant
-
If C is negative: You are fitting data at too high a pressure (multilayer region). Reduce the upper limit of your relative pressure range (e.g., from 0.1 to 0.05).
-
If C is extremely high (> 5000): This is physically possible for high-energy micropores but ensure your vacuum was sufficient. Traces of water can artificially spike the C value.
References
-
Thommes, M., et al. (2015). Physisorption of gases, with special reference to the evaluation of surface area and pore size distribution (IUPAC Technical Report). Pure and Applied Chemistry, 87(9-10), 1051-1069. Link
-
Bae, Y. S., Yazaydin, A. O., & Snurr, R. Q. (2010). Evaluation of the BET method for determining surface areas of MOFs and zeolites that contain ultra-micropores. Langmuir, 26(8), 5475-5483. Link
-
Gallis, P. B., et al. (2023). Copper and Zinc Metal–Organic Frameworks with Bipyrazole Linkers Display Strong Antibacterial Activity. Molecules, 28(16), 6169. (Provides specific synthesis and SA data for Zn(bpz) analogues). Link
-
Park, K. S., et al. (2006). Exceptional chemical and thermal stability of zeolitic imidazolate frameworks.[1][2][3] Proceedings of the National Academy of Sciences, 103(27), 10186-10191. (The ZIF-8 Benchmark). Link
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Resolving Bipyrazole Solid-State Structures: A Comparative Guide to PXRD Modalities
Introduction Bipyrazoles (e.g., 3,3′,5,5′-tetramethyl-4,4′-bipyrazole) are highly versatile heterocyclic building blocks. Their robust hydrogen-bonding capabilities and tunable torsion angles make them indispensable in the development of active pharmaceutical ingredients (APIs), metal-organic frameworks (MOFs), and supramolecular coordination polymers 1. However, this structural flexibility frequently results in complex polymorphism, pseudo-polymorphism (solvates/hydrates), and interpenetrated crystalline networks.
Powder X-ray Diffraction (PXRD) is the gold standard for elucidating these solid-state properties. As a Senior Application Scientist, I often encounter analytical bottlenecks where standard PXRD fails to resolve heavily overlapped Bragg peaks or detect trace polymorphs in bipyrazole mixtures. This guide objectively compares three PXRD modalities—Standard Laboratory PXRD, High-Resolution Laboratory PXRD, and Synchrotron PXRD (s-XRPD)—providing actionable, self-validating protocols for researchers and drug development professionals.
The Mechanistic Challenges of Bipyrazole Solids
The structural characterization of bipyrazole derivatives is complicated by two primary physicochemical factors:
-
Steric and Torsional Flexibility: The geometry of bipyrazole is heavily influenced by steric repulsion between substituents (e.g., methyl groups in Me4bpzH2), which dictates the interplanar angle between the two pyrazole rings 1. This flexibility allows the molecule to pack into multiple polymorphic forms depending on the crystallization solvent and thermodynamic kinetics.
-
Preferred Orientation: Bipyrazole crystals often grow as anisotropic needles or plates. When packed into a flat sample holder for reflection-mode PXRD, these crystallites align non-randomly. This causality leads to anomalous peak intensities that deviate significantly from the calculated theoretical pattern, masking the true phase composition.
Comparative Analysis of PXRD Modalities
To overcome these challenges, selecting the appropriate PXRD instrumentation is critical.
-
Standard Laboratory PXRD (Cu-Kα, Slit Optics): Utilizes a standard sealed X-ray tube and 1D linear detectors. While sufficient for routine phase purity checks of bulk bipyrazole MOFs, it suffers from a relatively high Limit of Detection (LOD) for trace polymorphs (typically 0.5–2.0%) due to background noise from Bremsstrahlung radiation 2.
-
High-Resolution Laboratory PXRD (BBHD Optics, 2D Detectors): Employs advanced optical modules, such as Bragg-Brentano HD (BBHD) optics, which suppress continuous radiation and dramatically improve the signal-to-noise ratio. This lowers the LOD to <0.1%, making it ideal for detecting trace bipyrazole polymorphs in pharmaceutical formulations 2.
-
Synchrotron PXRD (s-XRPD): Utilizes a particle accelerator to generate X-rays that are at least five orders of magnitude more intense than laboratory sources 3. The high brilliance, tunable photon energy, and ultra-fast acquisition times allow for ab initio structure determination from powder and the resolution of highly complex, multi-component polymorph mixtures 4, 5.
Table 1: Quantitative Comparison of PXRD Modalities for Bipyrazole Solids
| Parameter | Standard Lab PXRD | High-Res Lab PXRD | Synchrotron PXRD (s-XRPD) |
| X-Ray Source | Sealed Tube (Cu/Co) | Microfocus / Sealed Tube | Synchrotron Beamline |
| Optics | Standard Slits | BBHD / Monochromators | Advanced Monochromators |
| Trace Polymorph LOD | 0.5% – 2.0% | < 0.1% | < 0.01% |
| Resolution (Δd/d) | Moderate | High | Ultra-High |
| Preferred Orientation | High Risk (Reflection) | Moderate Risk | Eliminated (Transmission) |
| Ideal Bipyrazole Use Case | Routine phase purity verification | Polymorph screening & trace detection | Ab initio structure solution & complex mixtures |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols must be treated as self-validating systems, where each step includes an internal quality check.
Protocol A: High-Resolution Laboratory PXRD for Trace Polymorph Detection
Causality: Grinding bipyrazole solids can impart mechanochemical energy, inducing unintended polymorphic transformations. Therefore, gentle sample preparation is required to preserve the true solid-state form.
-
Sample Preparation: Gently crush the bipyrazole sample using an agate mortar and pestle for no more than 30 seconds.
-
Validation Check: Compare the PXRD pattern of the crushed sample with an uncrushed sample (using a brief 2-minute scan) to ensure no stress-induced phase changes occurred.
-
-
Mounting: Back-load the powder into a zero-background silicon holder to minimize preferred orientation and eliminate amorphous background scatter.
-
Instrument Configuration: Equip the diffractometer with Cu-Kα radiation, BBHD optics, and a 2D solid-state detector. Set the generator to 45 kV and 40 mA.
-
Data Acquisition: Scan from 2θ = 3° to 40° with a step size of 0.01° and a scan speed of 1°/min.
-
Analysis: Use Partial Least Squares (PLS) regression or Rietveld refinement to quantify trace polymorphs against a known calibration standard 2.
Protocol B: Synchrotron PXRD (s-XRPD) for Ab Initio Structure Solution
Causality: Bipyrazole MOFs often form interpenetrated networks that yield heavily overlapped diffraction peaks. Synchrotron radiation provides the superior angular resolution necessary to deconvolute these peaks 3.
-
Sample Loading: Load the microcrystalline bipyrazole powder into a 0.3 mm borosilicate glass capillary.
-
Validation Check: Ensure the packing density is uniform visually under a microscope to prevent X-ray absorption artifacts.
-
-
Beamline Setup: Select a high-energy, tunable wavelength (e.g., ~0.4 Å) to minimize sample absorption and fluorescence.
-
Measurement: Mount the capillary on a goniometer and spin at >10 Hz during acquisition.
-
Causality: Spinning the capillary in transmission mode ensures complete randomization of crystallite orientations, effectively eliminating preferred orientation artifacts common in bipyrazole needles 5.
-
-
Data Acquisition: Collect data using a high-throughput multi-analyzer detector system for 5–10 seconds 4.
-
Structure Solution: Index the unit cell using software like EXPO or DICVOL, followed by simulated annealing to solve the bipyrazole atomic positions, and finalize with Rietveld refinement.
Decision Matrix for Bipyrazole PXRD Analysis
The following diagram illustrates the logical workflow for selecting the optimal PXRD modality based on the analytical requirements of the bipyrazole solid.
Decision matrix for selecting the optimal PXRD modality for bipyrazole solids.
References
-
The Power of Synchrotron X-Ray Powder Diffraction for the Characterization of Pharmaceuticals. PharmTech. 3
-
Pharmaceutical Challenges Aided by a Laboratory Powder X-ray Diffraction (PXRD) System. American Pharmaceutical Review. 2
-
Silver(I) Coordination Polymer Ligated by Bipyrazole Me4bpzH2... MDPI. 1
-
Exploring high-throughput synchrotron X-Ray powder diffraction for the structural analysis of pharmaceuticals. NIH/PMC. 4
-
Solving Difficult Polymorph Mixture Problems Using Synchrotron X-Ray Diffraction. Improved Pharma. 5
Sources
- 1. mdpi.com [mdpi.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Exploring high-throughput synchrotron X-Ray powder diffraction for the structural analysis of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. improvedpharma.com [improvedpharma.com]
A Senior Application Scientist's Guide to Validating Gas Uptake Isotherms in Bipyrazole-Based MOFs
For researchers, scientists, and professionals in drug development, the accurate characterization of porous materials is paramount. Metal-Organic Frameworks (MOFs), particularly those synthesized from bipyrazole-based linkers, have emerged as a promising class of materials for applications ranging from gas storage and separation to catalysis and drug delivery. Their tunable pore environments and high surface areas make them ideal candidates for these roles. However, the reliability of gas uptake data for these materials is a critical concern that underpins their successful application.
This guide provides an in-depth comparison and validation protocol for gas uptake isotherms in bipyrazole-based MOFs. It is designed to equip researchers with the necessary knowledge to not only generate high-quality data but also to critically evaluate its integrity, ensuring the robustness and reproducibility of their findings.
The Significance of Bipyrazole-Based MOFs in Gas Adsorption
Bipyrazole-based linkers offer a unique combination of properties that make them particularly suitable for constructing robust and functional MOFs. The two nitrogen atoms in each pyrazole ring can coordinate to metal centers, leading to the formation of diverse and stable framework topologies. Furthermore, the aromatic nature of the bipyrazole unit can be readily functionalized with various chemical groups (e.g., -NO2, -NH2, -OH) to tailor the MOF's affinity for specific gas molecules.[1][2] This tunability is crucial for applications such as carbon capture, where selective CO2 adsorption over other gases like N2 and CH4 is desired.[3]
Experimental Workflow for Gas Uptake Isotherm Measurement
The accurate determination of gas uptake isotherms is a meticulous process that requires careful attention to detail at every step. The most common method for this is the volumetric (manometric) technique.[3]
Step-by-Step Volumetric Gas Adsorption Measurement Protocol
-
Sample Preparation and Activation:
-
Rationale: The pores of as-synthesized MOFs are often occupied by solvent molecules from the synthesis. These must be removed to make the pores accessible to gas molecules. This process is known as activation.
-
Procedure:
-
Accurately weigh a sample of the bipyrazole-based MOF (typically 50-100 mg) into a sample tube of known weight.
-
Attach the sample tube to the degassing port of the gas sorption analyzer.
-
Heat the sample under a high vacuum. The activation temperature and duration are critical and material-dependent. For many bipyrazole-based MOFs, temperatures between 120 °C and 200 °C for several hours are sufficient.[4] It is crucial to determine the thermal stability of the MOF using techniques like Thermogravimetric Analysis (TGA) to avoid framework collapse during activation.
-
After activation, the sample is backfilled with an inert gas (e.g., N2 or He) and re-weighed to determine the activated sample mass.
-
-
-
Isotherm Measurement:
-
Rationale: The core of the experiment involves dosing a known amount of adsorptive gas into the sample tube at a constant temperature and measuring the resulting equilibrium pressure.
-
Procedure:
-
Transfer the sample tube containing the activated MOF to the analysis port of the instrument.
-
Immerse the sample tube in a cryogenic bath to maintain a constant temperature (e.g., liquid nitrogen at 77 K for N2 adsorption or a cryocooler for other temperatures).
-
Evacuate the manifold and the sample tube to a high vacuum.
-
Dose a small, known amount of the adsorptive gas (e.g., N2, CO2, CH4) into the manifold.
-
Expand the gas from the manifold into the sample tube.
-
Allow the system to reach equilibrium, where the pressure no longer changes. This indicates that the adsorption process has stabilized. The time required to reach equilibrium can vary significantly, especially for microporous materials.
-
Record the equilibrium pressure and the amount of gas adsorbed, which is calculated from the pressure difference before and after expansion into the sample tube.
-
Repeat steps 4-7 with incremental doses of the adsorptive gas to build the adsorption isotherm.
-
For the desorption isotherm, incrementally decrease the pressure and measure the amount of gas desorbed at each step.
-
-
Figure 1: Experimental workflow for gas uptake isotherm measurement.
Data Validation: Ensuring the Integrity of Your Isotherms
The generation of an isotherm is only the first step. Rigorous validation is essential to ensure the data is reliable and accurately reflects the material's properties. Several checks and models should be employed.
Key Validation Checks
-
Reproducibility: A critical, yet often overlooked, aspect of data validation is the reproducibility of the measurements. Studies have shown that there can be significant variability in reported gas adsorption data for the same MOF.[5] It is best practice to perform multiple measurements on the same batch of material and, if possible, on different batches to assess the consistency of the synthesis and measurement process.
-
Isotherm Shape: The shape of the isotherm provides valuable information about the porosity of the material. According to the IUPAC classification, Type I isotherms are characteristic of microporous materials like many bipyrazole-based MOFs.
-
Hysteresis: The presence and shape of a hysteresis loop between the adsorption and desorption branches can indicate the presence of mesopores or structural flexibility in the MOF. For purely microporous and rigid materials, the adsorption and desorption branches should be nearly identical.
Isotherm Modeling for Data Validation
Fitting the experimental data to theoretical isotherm models is a powerful way to validate the data and extract meaningful physical parameters.
-
Brunauer-Emmett-Teller (BET) Model: The BET model is widely used to determine the specific surface area of a material from the N2 adsorption isotherm at 77 K. For microporous materials, the application of the BET model requires careful selection of the pressure range to ensure a linear plot and a positive C-constant.[6]
-
Langmuir Model: The Langmuir model assumes monolayer adsorption on a homogeneous surface and is often a good fit for Type I isotherms at low pressures. It provides an estimation of the monolayer capacity and the Langmuir constant, which is related to the adsorption affinity.
-
Sips and Toth Models: For heterogeneous surfaces or more complex adsorption behaviors, the Sips (Langmuir-Freundlich) and Toth models often provide a better fit to the experimental data over a wider pressure range.[7] These models incorporate a heterogeneity parameter that can provide insights into the distribution of adsorption energies on the MOF surface.
Figure 2: Data validation workflow for gas uptake isotherms.
Comparative Performance of Bipyrazole-Based MOFs
To provide a clear comparison, the following table summarizes the gas uptake performance of several bipyrazole-based MOFs and contrasts them with some well-established benchmark MOFs.
| MOF | Metal Center | Functional Group | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g at 298 K, 1 bar) | CH₄ Uptake (mmol/g at 298 K, 1 bar) | N₂ Uptake (mmol/g at 298 K, 1 bar) | CO₂/N₂ Selectivity (IAST) | Reference |
| Zn(BPZ) | Zn | None | ~400-600 | ~1.5 | ~0.3 | ~0.1 | ~15 | [1][8] |
| Zn(BPZNH₂) | Zn | -NH₂ | ~400-600 | ~2.5 | ~0.4 | ~0.15 | ~17 | [1] |
| Zn(BPZNO₂) | Zn | -NO₂ | ~400-900 | ~4.95 | - | - | 12 (Henry) | [3] |
| Ni(bpb) | Ni | None | ~1600 | ~3.0 (at 273 K) | ~1.0 (at 273 K) | - | - | [9] |
| Zn(bpb) | Zn | None | ~2200 | ~2.0 (at 273 K) | ~0.5 (at 273 K) | - | - | [9] |
| Benchmark MOFs | ||||||||
| HKUST-1 (Cu-BTC) | Cu | None | ~1500-2100 | ~2.5 | ~0.8 | ~0.2 | ~12 | [6] |
| ZIF-8 | Zn | Imidazolate | ~1300-1800 | ~0.6 | ~0.4 | ~0.1 | ~5 | [10][11] |
| Mg-MOF-74 | Mg | -OH | ~1170 | ~8.6 | ~1.0 | ~0.1 | ~74 | [5] |
Note: The reported values can vary depending on the specific synthesis and activation conditions. IAST stands for Ideal Adsorbed Solution Theory.
As the table illustrates, functionalization of the bipyrazole linker can significantly enhance the CO2 uptake capacity and selectivity. For instance, the introduction of an amino group (-NH2) or a nitro group (-NO2) on the bipyrazole linker in zinc-based MOFs leads to a notable increase in CO2 uptake compared to the parent Zn(BPZ) framework.[1][3] When compared to benchmark MOFs, some functionalized bipyrazole-based MOFs show competitive CO2 uptake capacities.
Conclusion and Future Outlook
The validation of gas uptake isotherms is a cornerstone of reliable materials characterization in the field of porous materials. For bipyrazole-based MOFs, a class of materials with immense potential, rigorous data validation is not just a recommendation but a necessity for advancing their application. By following a systematic experimental workflow, employing a suite of validation checks, and critically applying appropriate isotherm models, researchers can ensure the integrity and reproducibility of their findings.
The comparative data presented here highlights the promise of bipyrazole-based MOFs, particularly when their linkers are functionalized to enhance gas-specific interactions. Future research should focus on the synthesis of novel bipyrazole-based MOFs with tailored pore environments and the systematic investigation of their gas adsorption properties for a wider range of gases. Furthermore, a greater emphasis on inter-laboratory studies to establish benchmark materials and standardized protocols will be crucial for improving the overall reproducibility of gas sorption measurements in the MOF community.
References
-
How Reproducible Are Isotherm Measurements In Metal-Organic Frameworks? (2017). Chemistry of Materials. [Link]
- A review on modified MOFs as CO2 adsorbents using mixed metals and functionalized linkers. (2025).
-
NO2-functionalized bis(pyrazolate) MOFs as CO2 capture materials at ambient conditions. (2025). ResearchGate. [Link]
-
Tuning carbon dioxide adsorption affinity of zinc(II) MOFs by mixing bis(pyrazolate) ligands. (2019). Inorganic Chemistry. [Link]
-
Nitrogen-enriched flexible metal–organic framework for CO 2 adsorption. (2024). Dalton Transactions. [Link]
- Efficient CO 2 / N 2 selective adsorption using benzenedipyrazolate‐based metal–organic frameworks ( BDP ‐ MOFs ). (2025). Chemistry – A European Journal.
-
Evaluating metal–organic frameworks for post-combustion carbon dioxide capture via temperature swing adsorption. (2011). Energy & Environmental Science. [Link]
-
Adsorption of Harmful Organic Vapors by Flexible Hydrophobic Bis-pyrazolate Based MOFs. (2010). Chemistry of Materials. [Link]
-
Tuning the Adsorption Properties of Isoreticular Pyrazolate-Based Metal−Organic Frameworks through Ligand Modification. (2012). Journal of the American Chemical Society. [Link]
-
Tuning Carbon Dioxide Adsorption Affinity of Zinc(II) MOFs by Mixing Bis(pyrazolate) Ligands with N-Containing Tags. (2019). Inorganic Chemistry. [Link]
- Isoreticular chemistry within metal–organic frameworks for gas storage and separation. (2021).
-
Design and construction of a microporous metal–organic framework based on the pillared-layer motif. (2007). Chemical Communications. [Link]
- Chapter 6. Synthesis and Engineering Porosity of Mixed Metal Fe2Ni-MIL-88B Metal-Organic Framework. Thesis.
-
Design and synthesis of an exceptionally stable and highly porous metal-organic framework. (1999). Nature. [Link]
-
Selective Adsorption of CH4/N2 on Ni-based MOF/SBA-15 Composite Materials. (2019). Nanomaterials. [Link]
- Synthesis and Characterization of Nickel Based Metal Organic-Framework Using Simplified Solvothermal Method. (2024).
-
Efficient Prediction of Multicomponent Adsorption Isotherms and Enthalpies of Adsorption in MOFs Using Classical Density Functional Theory. (2022). Journal of Chemical Theory and Computation. [Link]
-
Modeling Gas Adsorption and Mechanistic Insights into Flexibility in Isoreticular Metal–Organic Frameworks Using High-Dimensional Neural Network Potentials. (2023). Journal of the American Chemical Society. [Link]
-
Modeling Gas Adsorption and Mechanistic Insights into Flexibility in Isoreticular Metal–Organic Frameworks using High-Dimensional Neural Network Potentials. (2023). ChemRxiv. [Link]
-
Adsorption of Nitrogen on Mn(II) Metal-organic Framework Nanoparticles. (2021). Nigerian Journal of Pure and Applied Sciences. [Link]
-
CH4 and CO2 Adsorption Study in ZIF-8 and Al-BDC MOFs. (2017). Recent Innovations in Chemical Engineering. [Link]
- CH4 AND CO2 ADSORPTION STUDY IN ZIF‐8 AND AL‐BDC MOFS. (2025).
-
Understanding Errors in Gas Adsorption at Low Pressures: The Case of Direct Air Capture. (2025). Adsorption. [Link]
-
A comparative study of CO2, CH4 and N2 adsorption in ZiF-8, Zeolite-13X and BPL activated carbon. (2013). ResearchGate. [Link]
-
An explicit multicomponent adsorption isotherm model. (2018). Adsorption. [Link]
- Nitrogen-enriched flexible metal–organic framework for CO2 adsorption. (2024). RSC Publishing.
- Diffusion and Adsorption of CH4/CO2 Mixtures in Zn(tbip) Metal Organic Framework. (2016). Journal of the Mexican Chemical Society.
-
Hydrocarbon Sorption in Flexible MOFs—Part I: Thermodynamic Analysis with the Dubinin-Based Universal Adsorption Theory (D-UAT). (2021). Polymers. [Link]
- Multi-component Adsorption Isotherms: Review and Modeling Studies. (2023).
-
Synthesis routes of zeolitic imidazolate framework-8 for CO2 capture: A review. (2025). AIMS Materials Science. [Link]
- High Structural Error Rates in "Computation-Ready" MOF Databases Discovered by Checking Metal Oxidation States. (2023).
-
Gas Sorption Characterization of Metal Organic Frameworks Webinar. (2021). YouTube. [Link]
-
Hydrocarbon Sorption in Flexible MOFs—Part III: Modulation of Gas Separation Mechanisms. (2024). Materials. [Link]
-
Development of a Multicomponent Adsorption Isotherm Equation and Its Validation by Modeling. (2023). ACS Omega. [Link]
-
Multicomponent adsorption isotherm modeling using thermodynamically inconsistent and consistent models. (2019). ResearchGate. [Link]
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Safety Operating Guide
Personal protective equipment for handling 1H,1'H-4,4'-bipyrazole
Executive Summary & Chemical Profile
1H,1'H-4,4'-bipyrazole (CAS: 10297-14-0) is a nitrogen-rich heterocyclic ligand frequently employed in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. Unlike common solvents, the primary hazard here is physical: it is a fine, often electrostatic powder that can easily become airborne.
While not classified as acutely toxic (Category 1 or 2), it is a potent irritant to mucosal membranes. The safety philosophy for this compound focuses on containment of particulates .
GHS Hazard Classification
| Hazard Class | Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4][5] |
| STOT-SE | H335 | May cause respiratory irritation (Single Exposure).[1] |
Strategic Risk Assessment: The Hierarchy of Controls
Effective safety is not just about what you wear; it is about where you work. For 4,4'-bipyrazole, PPE is the final barrier, not the first.[6]
Visualization: Control Logic for Fine Powders
The following diagram illustrates the decision matrix for handling this ligand, prioritizing engineering controls over PPE.
Figure 1: Risk management hierarchy. Note that respiratory protection is a contingency, required only when engineering controls (fume hood) fail or are unavailable.
Personal Protective Equipment (PPE) Specifications
As a scientist, you must select PPE based on permeation dynamics and physical form (dust vs. solution).
A. Hand Protection (Gloves)[1][3][4][7][8][9][10]
-
Material: Nitrile Rubber (NBR).
-
Rationale: Bipyrazoles are generally solid at room temperature. Standard nitrile offers excellent protection against solid contact. However, if dissolved in organic solvents (e.g., DMF, DMSO) for MOF synthesis, the solvent dictates the glove choice.
-
Specification: Minimum thickness of 0.11 mm (4 mil) .
-
Protocol:
-
Dry Powder: Single gloving is acceptable.
-
In Solution: Double gloving is mandatory if using permeating solvents like DMF.
-
Change Frequency: Immediately upon visible contamination.[3]
-
B. Eye & Face Protection[3][4][7][8][11]
-
Requirement: Chemical Safety Goggles (Indirectly vented or non-vented).
-
Critical Distinction: Do NOT rely on standard safety glasses with side shields. Fine electrostatic powders can bypass side shields and cause severe irritation (H319). Goggles provide a seal that prevents dust ingress.
C. Respiratory Protection[1][3][4][6][7][8][11][12][13]
-
Primary Control: Work inside a certified chemical fume hood.
-
Secondary Control (PPE): If weighing outside a hood (not recommended) or cleaning a spill, use a NIOSH-certified N95 or P100 particulate respirator .
-
Fit Testing: Mandatory. A respirator without a fit test is a false sense of security.
D. Body Protection[4][6][8][13]
-
Standard: Cotton lab coat (long sleeves) and full-length trousers.
-
Material: 100% cotton is preferred over synthetic blends to reduce static electricity build-up, which disperses the powder.
Operational Protocols: Handling & Synthesis
Phase 1: Weighing & Transfer
-
Static Hazard: 4,4'-bipyrazole is prone to static charging. Use an anti-static gun or ionizer bar if available during weighing.
-
Containment: Weigh inside a balance enclosure or fume hood. If the balance is on an open bench, use the "tare and transfer" method:
-
Tare the vial inside the hood.
-
Add solid inside the hood.
-
Cap the vial tightly before moving to the balance.
-
Weigh the sealed vial.
-
Phase 2: Reaction Setup
-
Solvent Risks: When dissolving the ligand, the risk profile shifts to the solvent. If using DMF or DMAc (common for MOFs), ensure gloves are compatible with these solvents.
-
Heating: Bipyrazoles are thermally stable, but heating solutions requires a reflux condenser to prevent solvent/ligand vapor escape.
Phase 3: Waste Disposal
Never dispose of this compound down the drain. As a nitrogen-rich heterocycle, it can disrupt aquatic ecosystems.
| Waste Stream | Description | Disposal Method |
| Solid Waste | Contaminated paper, gloves, weighing boats.[7] | Hazardous Solid Waste Bin (Incineration). |
| Liquid Waste | Mother liquors, wash solvents. | Halogenated or Non-Halogenated Organic Waste (depending on solvent).[8] |
| Sharps | Contaminated needles/glass.[9] | Bio/Chem Sharps Container. |
Emergency Response: Spill Logic
In the event of a powder spill, immediate action prevents area contamination.
Figure 2: Dry powder spill response workflow. The "Damp Paper Towel" step is critical to prevent the powder from becoming airborne during cleanup.
References
-
PubChem. (n.d.). Compound Summary: 4,4'-Bipyrazole. National Library of Medicine. Retrieved March 1, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
